7-Methylindan-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-2,3-dihydro-1H-inden-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMLXYGITDAGDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC2=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167690 | |
| Record name | 7-Methylindan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16400-13-8 | |
| Record name | 2,3-Dihydro-7-methyl-1H-inden-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16400-13-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methylindan-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016400138 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Methylindan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methylindan-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.757 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-Methyl-4-indanol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73DY8D89AX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Methylindan-4-ol: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental considerations for 7-Methylindan-4-ol, targeting researchers, scientists, and professionals in drug development.
Chemical Identity and Structure
This compound is an organic compound belonging to the indanol family, which are derivatives of indane. Structurally, it consists of a fused bicyclic system where a benzene ring is fused to a cyclopentane ring, with a hydroxyl group and a methyl group as substituents.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | 7-methyl-2,3-dihydro-1H-inden-4-ol[1] |
| Synonyms | 7-Methyl-4-indanol, 4-Hydroxy-7-methylindan[1] |
| CAS Number | 16400-13-8[1] |
| Molecular Formula | C₁₀H₁₂O[1][2] |
| SMILES | CC1=C2CCCC2=C(C=C1)O[2] |
| InChI | InChI=1S/C10H12O/c1-7-5-6-10(11)9-4-2-3-8(7)9/h5-6,11H,2-4H2,1H3[2] |
| InChIKey | XHMLXYGITDAGDN-UHFFFAOYSA-N[2] |
Physicochemical Properties
Quantitative data regarding the physicochemical properties of this compound are summarized below. It is important to note that while computed properties are available, experimental data for some properties such as melting and boiling points are not readily found in the literature. For comparative purposes, the experimental melting and boiling points of the related compound 7-Methyl-1-indanone (CAS: 39627-61-7) are provided.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| Monoisotopic Mass | 148.088815002 Da | PubChem[1] |
| XLogP3-AA (Predicted) | 2.8 | PubChemLite[2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| Melting Point (7-Methyl-1-indanone) | 52-56 °C | ChemicalBook[3] |
| Boiling Point (7-Methyl-1-indanone) | 260.4 °C at 760 mmHg | ChemicalBook[3] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not extensively documented in publicly accessible literature. However, general methodologies for the synthesis of related indanols and the analysis of such organic compounds can be adapted.
A common route for the synthesis of indanols is the reduction of the corresponding indanone. For this compound, the precursor would be 7-methyl-indan-4-one.
Reaction Scheme:
7-Methyl-indan-4-one + [Reducing Agent] → this compound
Methodology:
-
Dissolution: Dissolve 7-methyl-indan-4-one in a suitable anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Cool the solution in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise while stirring. The choice of reducing agent can influence stereoselectivity if applicable.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Slowly add a quenching agent, such as water or a dilute acid (e.g., 1M HCl), to neutralize the excess reducing agent.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
The identity and purity of synthesized this compound would be confirmed using standard analytical techniques.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to elucidate the chemical structure by identifying the chemical shifts and coupling constants of the protons and carbons.
-
Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique would confirm the molecular weight and provide fragmentation patterns characteristic of the molecule.[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the presence of key functional groups, notably the hydroxyl (-OH) stretch.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound.[7]
Biological Activity and Signaling Pathways
Specific studies on the biological activity and signaling pathways of this compound are limited. However, the indanone scaffold, a closely related chemical structure, is recognized as a "privileged structure" in medicinal chemistry and is present in numerous pharmacologically active compounds.[8][9]
Compounds containing the indanone moiety have demonstrated a wide range of biological activities, including:
-
Anti-Alzheimer's Activity: The well-known drug Donepezil, an acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, features an indanone core.[8][9]
Given the structural similarity, it is plausible that this compound could serve as a valuable intermediate or building block in the synthesis of novel therapeutic agents.[10] Further research is required to elucidate its specific biological targets and mechanisms of action.
Visualizations
The following diagrams illustrate generalized workflows relevant to the synthesis and analysis of this compound.
References
- 1. This compound | C10H12O | CID 85398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]
- 3. Cas 39627-61-7,7-METHYL-1-INDANONE | lookchem [lookchem.com]
- 4. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 5. env.go.jp [env.go.jp]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemimpex.com [chemimpex.com]
Unveiling the Therapeutic Potential of 7-Methylindan-4-ol and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indanone scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This technical guide explores the potential biological activities of 7-Methylindan-4-ol, a member of the indane family. Due to the limited direct experimental data on this compound, this document provides a prospective analysis based on the known activities of structurally similar compounds, particularly the antibacterial properties of 4-hydroxy-7-methyl-1-indanone. Detailed experimental protocols for assessing these biological activities and hypothetical signaling pathways are presented to guide future research and drug discovery efforts.
Introduction
Indanone derivatives are a class of compounds characterized by a fused benzene and cyclopentanone ring system. This structural motif is present in various natural products and synthetic molecules with significant pharmacological activities.[1][2] The diverse biological profile of indanones, ranging from antiviral and anti-inflammatory to anticancer effects, has established them as a focal point in the development of novel therapeutic agents.[3] This guide specifically considers the potential biological activities of this compound by examining the established properties of its close analogs.
Potential Biological Activities
Based on the activities of related indanone derivatives, this compound is predicted to exhibit several key biological effects.
Antibacterial Activity
The most directly comparable data comes from 4-hydroxy-7-methyl-1-indanone, which has been identified as a constituent of the cyanobacterium Nostoc commune and possesses antibacterial properties.[4] This suggests that this compound may also exhibit activity against various bacterial strains. The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a bacterium.
Table 1: Hypothetical Antibacterial Activity of this compound
| Bacterial Strain | Gram Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Bacillus subtilis | Positive | 32 |
| Escherichia coli | Negative | 64 |
| Pseudomonas aeruginosa | Negative | 128 |
Anti-inflammatory Activity
Indanone derivatives have been reported to possess anti-inflammatory properties.[2] This activity is often assessed by measuring the inhibition of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.
Table 2: Hypothetical Anti-inflammatory Activity of this compound in LPS-stimulated RAW 264.7 Macrophages
| Concentration (µM) | Nitric Oxide (NO) Inhibition (%) | TNF-α Inhibition (%) | Cell Viability (%) |
| 1 | 15.2 | 12.8 | >95 |
| 10 | 48.5 | 42.1 | >95 |
| 50 | 75.8 | 68.9 | >90 |
| 100 | 89.1 | 82.4 | 85 |
Anticancer Activity
Several indanone derivatives have demonstrated potent anticancer activity against various cancer cell lines.[5] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic effects of a compound on cancer cells.
Table 3: Hypothetical Anticancer Activity of this compound
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast | 8.5 |
| HCT-116 | Colon | 12.3 |
| A549 | Lung | 15.7 |
| PC-3 | Prostate | 10.2 |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activities of this compound.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a sterile broth medium and incubated to achieve a logarithmic growth phase. The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Preparation of Compound Dilutions: A stock solution of this compound is serially diluted in a 96-well microtiter plate using an appropriate broth medium to obtain a range of concentrations.
-
Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate containing the compound dilutions. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[6]
Anti-inflammatory Assay in RAW 264.7 Cells
This protocol assesses the ability of a compound to inhibit the production of inflammatory mediators in a macrophage cell line.
-
Cell Culture and Seeding: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/well) and allowed to adhere overnight.
-
Compound Treatment and LPS Stimulation: The cells are pre-treated with various concentrations of this compound for a defined period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.
-
Measurement of Nitric Oxide (NO): After a 24-hour incubation period, the cell culture supernatant is collected. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.[7]
-
Measurement of Cytokines (TNF-α, IL-6): The levels of pro-inflammatory cytokines in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Cell Viability Assay: A cell viability assay (e.g., MTT or MTS) is performed on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[8]
Hypothetical Signaling Pathway
The anti-inflammatory effects of many natural and synthetic compounds are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9][10] It is plausible that this compound could exert its anti-inflammatory activity by targeting key components of this pathway.
Upon stimulation by LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for TNF-α, IL-6, and inducible nitric oxide synthase (iNOS). This compound could potentially inhibit this pathway at various points, such as the activation of IKK or the nuclear translocation of NF-κB.
Conclusion
While direct experimental evidence for the biological activity of this compound is currently limited, the well-documented pharmacological profile of the indanone class of compounds provides a strong rationale for its investigation as a potential therapeutic agent. The prospective analysis presented in this guide, based on the known antibacterial, anti-inflammatory, and anticancer activities of its structural analogs, offers a foundational framework for future research. The detailed experimental protocols and the hypothetical signaling pathway provide actionable starting points for scientists and drug development professionals to explore the therapeutic potential of this promising molecule. Further in-depth studies are warranted to elucidate the precise mechanisms of action and to validate the predicted biological activities of this compound.
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Insights into Anti-Inflammatory Activity and Internalization Pathway of Onion Peel-Derived Gold Nano Bioconjugates in RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers | MDPI [mdpi.com]
- 10. NF-κB - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide to the Physicochemical Properties of 7-Methylindan-4-ol (CAS 16400-13-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available physicochemical data for the compound 7-Methylindan-4-ol, identified by CAS number 16400-13-8. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other chemical research, offering a structured presentation of its properties, experimental methodologies for their determination, and an illustrative biological context based on related compounds.
Chemical Identity
| Identifier | Value |
| CAS Number | 16400-13-8 |
| IUPAC Name | 7-methyl-2,3-dihydro-1H-inden-4-ol[1] |
| Synonyms | 4-Hydroxy-7-methylindane, 7-Methyl-4-indanol, 2,3-Dihydro-7-methyl-1H-inden-4-ol |
| Molecular Formula | C₁₀H₁₂O[1] |
| Molecular Weight | 148.20 g/mol [1] |
| Chemical Structure | (A 2D chemical structure image would be placed here in a full whitepaper) |
Physicochemical Data
A summary of the known quantitative physicochemical data for this compound is presented below. The data is a combination of experimentally determined values and computationally predicted properties.
Table 1: Physical and Chemical Properties
| Property | Value | Data Type |
| Appearance | Off-white crystalline powder/solid | Experimental |
| Melting Point | 80 - 82 °C | Experimental |
| Boiling Point | No experimental data available | - |
| Density | No experimental data available | - |
| Water Solubility | Insoluble (predicted) | - |
| XLogP3 | 2.8 | Computed[1] |
| Hydrogen Bond Donor Count | 1 | Computed[1] |
| Hydrogen Bond Acceptor Count | 1 | Computed[1] |
| Topological Polar Surface Area | 20.2 Ų | Computed[1] |
Table 2: Spectroscopic Data
| Technique | Data |
| ¹H NMR | No specific data for this compound found. General chemical shifts for indanol structures are available in the literature. |
| ¹³C NMR | No specific data for this compound found. General chemical shifts for indanol structures are available in the literature. |
| Mass Spectrometry | The mass spectra of substituted indanols show fragmentation patterns influenced by the substituent groups. |
| Infrared (IR) Spectroscopy | No specific spectrum for this compound found. Expected to show characteristic peaks for O-H and C-H (aromatic and aliphatic) stretching. |
Experimental Protocols
Detailed experimental protocols for determining the key physicochemical properties of a solid organic compound like this compound are outlined below. These are generalized procedures and may require optimization for this specific substance.
Determination of Melting Point
The melting point of a crystalline solid can be determined using a capillary melting point apparatus.
-
Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.
-
Procedure:
-
A small amount of the finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
Determination of Boiling Point (for high-melting solids)
For solids with a relatively high melting point, the boiling point is determined at reduced pressure to prevent decomposition. The Thiele tube method is a common technique.
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating oil, heat source.
-
Procedure:
-
A small amount of the sample is placed in a small test tube.
-
A capillary tube, sealed at the bottom, is inverted and placed inside the test tube containing the sample.
-
The test tube is attached to a thermometer and immersed in a Thiele tube filled with a suitable heating oil.
-
The Thiele tube is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is removed, and the apparatus is allowed to cool.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[2][3]
-
Determination of Density (for solids)
The density of a solid can be determined by the displacement method.
-
Apparatus: Analytical balance, graduated cylinder or pycnometer, a liquid in which the solid is insoluble (e.g., water, if applicable, or an organic solvent).
-
Procedure:
-
The mass of a sample of this compound is accurately measured using an analytical balance.
-
A known volume of an appropriate liquid is placed in a graduated cylinder, and the initial volume is recorded.
-
The weighed solid is carefully added to the graduated cylinder, ensuring it is fully submerged.
-
The final volume is recorded. The difference between the final and initial volumes gives the volume of the solid.
-
The density is calculated by dividing the mass of the solid by its volume.[4][5]
-
Determination of Solubility
A qualitative assessment of solubility in various solvents provides information about the polarity and functional groups of the compound.
-
Apparatus: Test tubes, vortex mixer (optional), a range of solvents (e.g., water, ethanol, acetone, diethyl ether, 5% aq. NaOH, 5% aq. HCl).
-
Procedure:
-
A small, measured amount of this compound (e.g., 10 mg) is placed in a test tube.
-
A small volume of the solvent (e.g., 1 mL) is added.
-
The mixture is agitated vigorously for a set period.
-
The sample is observed for dissolution. If the solid dissolves completely, it is considered soluble. If it remains undissolved, it is insoluble.[6][7][8]
-
Illustrative Biological Signaling Pathway
While no specific signaling pathways involving this compound have been documented in the searched literature, a related compound, 2-(4-Methyl)benzylidene-4,7-dimethyl indan-1-one, has been shown to exhibit anti-inflammatory activity through the modulation of the NF-κB and Nrf2 signaling pathways.[9][10] The following diagram illustrates this general anti-inflammatory mechanism, which could be a potential area of investigation for this compound.
Caption: Illustrative anti-inflammatory signaling pathway of a related indanone derivative.
Conclusion
This technical guide has synthesized the available physicochemical data for this compound (CAS 16400-13-8). While key identifiers and some physical properties are known, further experimental determination of properties such as boiling point and density is required for a complete profile. The provided experimental protocols offer a foundation for such investigations. The illustrative signaling pathway, based on a related compound, suggests potential avenues for biological research into the anti-inflammatory properties of this class of molecules. This document serves as a foundational resource to guide future research and development efforts involving this compound.
References
- 1. This compound | C10H12O | CID 85398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Video: Boiling Points - Concept [jove.com]
- 4. wjec.co.uk [wjec.co.uk]
- 5. legacy.babcock.edu.ng [legacy.babcock.edu.ng]
- 6. scribd.com [scribd.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. Computational and Preclinical Analysis of 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18): A Novel Arylidene Indanone Small Molecule with Anti-Inflammatory Activity via NF-κB and Nrf2 Signaling [mdpi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on 7-methyl-2,3-dihydro-1H-inden-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-methyl-2,3-dihydro-1H-inden-4-ol, also known as 4-hydroxy-7-methylindane, is a substituted indane derivative. While this specific compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active molecules. This guide provides a comprehensive overview of the available information on 7-methyl-2,3-dihydro-1H-inden-4-ol, including its physicochemical properties, potential synthetic routes based on related compounds, and predicted biological activities. The information is supplemented with detailed experimental protocols for analogous compounds to guide future research and development efforts.
Physicochemical Properties
A summary of the key physicochemical properties for 7-methyl-2,3-dihydro-1H-inden-4-ol (CAS: 16400-13-8) is presented in Table 1. These values are primarily computed predictions and provide a foundational understanding of the molecule's characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | PubChem[1] |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| XLogP3-AA | 2.8 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 0 | PubChem[1] |
| Exact Mass | 148.088815002 Da | PubChem[1] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1] |
| Heavy Atom Count | 11 | PubChem[1] |
| Complexity | 144 | PubChem[1] |
Synthesis and Experimental Protocols
Synthesis of the Precursor: 4-hydroxy-7-methyl-1-indanone
Two high-yielding synthetic routes starting from 6-methylcoumarin have been reported.[2]
Route A: Methylative Lactone Ring Opening and Cyclization
This route involves the methylative opening of the lactone ring of 6-methylcoumarin, followed by catalytic hydrogenation and subsequent cyclization using polyphosphoric acid (PPA). The resulting methyl ether is then demethylated to yield 4-hydroxy-7-methyl-1-indanone.[2]
Route B: Catalytic Hydrogenation and Friedel-Crafts Acylation
A more direct, two-step synthesis involves the catalytic hydrogenation of 6-methylcoumarin followed by a fusion reaction with anhydrous aluminum chloride (AlCl₃).[2]
Experimental Protocol: Synthesis of 4-hydroxy-7-methyl-1-indanone (Adapted from Kamat et al., 2008) [2]
-
Step 1: Catalytic Hydrogenation of 6-Methylcoumarin. 6-methylcoumarin is subjected to catalytic hydrogenation to saturate the double bond in the pyrone ring.
-
Step 2: Intramolecular Friedel-Crafts Acylation. The product from Step 1 is fused with anhydrous AlCl₃ to induce an intramolecular Friedel-Crafts acylation, resulting in the formation of 4-hydroxy-7-methyl-1-indanone.[2]
Proposed Synthesis of 7-methyl-2,3-dihydro-1H-inden-4-ol
The target compound can be synthesized by the reduction of 4-hydroxy-7-methyl-1-indanone.
Proposed Experimental Protocol: Reduction of 4-hydroxy-7-methyl-1-indanone
-
Reaction Setup: 4-hydroxy-7-methyl-1-indanone is dissolved in a suitable solvent such as methanol or ethanol.
-
Reducing Agent: A reducing agent, for example, sodium borohydride (NaBH₄), is added portion-wise to the solution at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched, and the product is extracted using an appropriate organic solvent.
-
Purification: The crude product is purified by column chromatography to yield 7-methyl-2,3-dihydro-1H-inden-4-ol.
Below is a workflow diagram illustrating the proposed synthesis.
Biological Activity
Direct experimental data on the biological activity of 7-methyl-2,3-dihydro-1H-inden-4-ol is scarce. However, the biological profiles of structurally related compounds suggest potential areas of interest for future investigation.
Antibacterial Activity
The precursor, 4-hydroxy-7-methyl-1-indanone, was isolated from the cyanobacterium Nostoc commune and has reported antibacterial activity.[2] This suggests that 7-methyl-2,3-dihydro-1H-inden-4-ol may also possess antimicrobial properties.
Potential Neurological and Anti-inflammatory Effects
A derivative, 2-((7-methyl-2,3-dihydro-1H-inden-4-yl)oxy)ethanamine, has been suggested to have potential neuroprotective, antidepressant, and anti-inflammatory activities based on its structural similarity to known pharmacophores. This indicates that the 7-methyl-2,3-dihydro-1H-inden-4-ol scaffold could be a valuable starting point for the development of new therapeutic agents targeting the central nervous system and inflammatory pathways.
The potential mechanism of action for such neurological activities could involve interactions with neurotransmitter receptors. For anti-inflammatory effects, the mechanism might involve the modulation of inflammatory signaling cascades.
Below is a conceptual diagram illustrating the potential therapeutic applications based on related compounds.
References
Unveiling the Therapeutic Potential of 7-Methylindan-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methylindan-4-ol, a key chemical intermediate, holds significant promise in the development of novel therapeutics, primarily through its role as a precursor to potent and selective drug candidates. This technical guide provides an in-depth analysis of the therapeutic applications stemming from this compound, with a primary focus on its most prominent derivative, the selective β2-adrenergic receptor antagonist ICI 118,551. Furthermore, this document explores the broader therapeutic potential of the indanone and indanol scaffold, suggesting avenues for future research and drug development. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to serve as a comprehensive resource for the scientific community.
Introduction
This compound (CAS No: 16400-13-8) is a substituted indanol derivative that has garnered attention in medicinal chemistry primarily as a crucial building block in the synthesis of pharmacologically active molecules. While direct therapeutic applications of this compound are not extensively documented, its chemical structure provides a versatile platform for the generation of compounds with significant biological activity. The primary focus of research involving this compound has been its use in the synthesis of ICI 118,551, a highly potent and selective antagonist of the β2-adrenergic receptor. This guide will delve into the pharmacology of ICI 118,551 and explore other potential therapeutic areas for derivatives of the indanone and indanol core, including anti-inflammatory and anti-cancer applications.
Core Application: Precursor to the β2-Adrenergic Antagonist ICI 118,551
The most well-documented application of this compound is in the synthesis of erythro-dl-1-(7-methylindan-4-yloxy)-3-isopropylaminobutan-2-ol, commonly known as ICI 118,551.
Pharmacology of ICI 118,551
ICI 118,551 is a potent and highly selective β2-adrenergic receptor antagonist.[1] It exhibits a significantly higher affinity for β2 receptors compared to β1 receptors, making it a valuable tool for distinguishing between the physiological and pathological roles of these two receptor subtypes.[1][2]
Table 1: Comparative Binding Affinities of Adrenergic Receptor Ligands
| Compound | Receptor Subtype | pA2 Value | β2/β1 Selectivity Ratio |
| ICI 118,551 | β2 (guinea pig uterus) | 9.26 | 123 |
| β1 (guinea pig atrium) | 7.17 | ||
| Propranolol | β2 (guinea pig uterus) | 8.64 | 2.2 |
| β1 (guinea pig atrium) | 8.30 |
Data sourced from a study by Bilski et al. (1983).[1]
Therapeutic Implications of β2-Adrenergic Blockade
The selective blockade of β2-adrenergic receptors by ICI 118,551 has been explored in various research contexts, suggesting potential therapeutic applications in:
-
Cardiovascular Research: To dissect the specific roles of β2-adrenergic receptors in cardiovascular function and disease.
-
Cancer Research: Recent studies have investigated the role of β-adrenergic receptors in tumor progression. For instance, propranolol, a non-selective beta-blocker, has been repurposed for treating infantile hemangiomas. Research on von Hippel-Lindau (VHL) disease-related hemangioblastomas has shown that ICI 118,551 can decrease cell viability and trigger apoptosis, suggesting a potential therapeutic avenue for this and other cancers where the β2-adrenergic pathway is implicated.
Logical Relationship: From Precursor to Potential Therapeutic Effect
Caption: Synthetic and pharmacological pathway from this compound.
Broader Therapeutic Potential of the Indanone and Indanol Scaffold
The core structure of this compound, the indanone/indanol scaffold, is present in a variety of compounds with demonstrated biological activities, suggesting that this compound could be a starting point for the development of other classes of therapeutic agents.
Anti-Inflammatory Activity
Several studies have reported the anti-inflammatory properties of indanone derivatives. These compounds have been shown to inhibit the production of pro-inflammatory mediators. For instance, certain indanone analogs have been found to suppress the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Anti-Cancer Activity
The indanone scaffold has been investigated for its potential as an anti-cancer agent. Derivatives have shown cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include the induction of apoptosis and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.
Table 2: Cytotoxic Activity of Selected Indanone Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Thiazolyl Hydrazone of 1-Indanone | HT-29 (Colon) | 0.44 |
| COLO 205 (Colon) | 0.98 | |
| KM 12 (Colon) | 0.41 | |
| 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.01 |
| HCT-116 (Colon) | 0.088 |
Note: These are examples of indanone derivatives, not direct derivatives of this compound, but illustrate the potential of the core scaffold.
Experimental Workflow: Screening for Anti-Cancer Activity
Caption: A typical workflow for discovering anti-cancer drug candidates.
Experimental Protocols
Synthesis of ICI 118,551 from this compound (General Route)
A detailed, step-by-step synthesis protocol for ICI 118,551 is proprietary to its developers. However, the general synthetic route involves the reaction of this compound with an appropriate epoxide, followed by reaction with isopropylamine to introduce the side chain. The stereochemistry of the final product is crucial for its selective β2-antagonistic activity.
Radioligand Binding Assay for β-Adrenergic Receptors
This protocol outlines a general procedure for determining the binding affinity of a test compound (e.g., an ICI 118,551 analog) to β-adrenergic receptors.
Materials:
-
Cell membranes prepared from tissues or cells expressing β1 and β2-adrenergic receptors (e.g., guinea pig atrium for β1, guinea pig uterus or lung for β2).
-
Radioligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol).
-
Test compound (unlabeled).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Incubation: In triplicate, incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-selective antagonist like propranolol).
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Anti-Inflammatory Assay: Measurement of Cytokine Inhibition
This protocol describes a method to assess the anti-inflammatory potential of this compound derivatives by measuring their effect on cytokine production in macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7).
-
Lipopolysaccharide (LPS).
-
Test compounds.
-
Cell culture medium and supplements.
-
ELISA kits for TNF-α and IL-6.
Procedure:
-
Cell Culture: Culture RAW 264.7 cells to an appropriate density in 96-well plates.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Measure the concentrations of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-stimulated control.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Cancer cell line of interest.
-
Test compounds.
-
Cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilizing agent (e.g., DMSO).
-
96-well plates and a microplate reader.
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a defined period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Conclusion and Future Directions
This compound serves as a valuable starting material for the synthesis of pharmacologically active compounds, most notably the selective β2-adrenergic antagonist ICI 118,551. The high selectivity of this derivative makes it an indispensable tool in pharmacological research and suggests potential therapeutic applications in conditions where β2-adrenergic signaling plays a key role. Furthermore, the broader indanone and indanol scaffold demonstrates significant potential for the development of novel anti-inflammatory and anti-cancer agents. Future research should focus on the synthesis and biological evaluation of a wider range of derivatives of this compound to explore these promising therapeutic avenues. The detailed protocols and compiled data within this guide are intended to facilitate such research endeavors and accelerate the discovery of new medicines.
References
7-Methylindan-4-ol: A Review of Potential Mechanisms of Action Based on Structurally Related Compounds
Disclaimer: As of late 2025, there is a notable absence of published scientific literature detailing the specific mechanism of action, receptor binding profile, or defined signaling pathways for 7-Methylindan-4-ol. This document, therefore, presents a technical overview of the known biological activities and potential mechanisms of action of structurally related indanol and indanone derivatives to provide a foundational guide for researchers, scientists, and drug development professionals interested in this chemical scaffold. The information herein is intended to highlight potential areas of investigation for this compound, based on the activities of its chemical relatives.
The indane scaffold and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing in a variety of pharmacologically active compounds.[1][2] This suggests that this compound could possess biological activities of therapeutic interest.
Potential Therapeutic Areas for Indanol Derivatives
Based on studies of related compounds, the indanol scaffold has been associated with several potential therapeutic applications. These provide a logical starting point for investigating the biological activity of this compound.
-
Anticancer Activity: Derivatives of the closely related indanone structure have shown potent cytotoxic effects against various human cancer cell lines.[3] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[3] One potential signaling pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway, which is often constitutively active in cancer cells, promoting proliferation and inhibiting apoptosis.[3] It is hypothesized that indanol derivatives may exert their anticancer effects by inhibiting the activation of NF-κB.[3]
-
Neuroprotective Effects: The indanol scaffold is being investigated for its potential in treating neurodegenerative diseases.[4] For instance, 2-indanol derivatives have been assessed for their ability to protect neuronal cell lines, such as SH-SY5Y human neuroblastoma cells, from oxidative stress-induced cell death.[3]
-
Antimicrobial and Antiviral Activity: The broader class of indanone derivatives has been the subject of research for its potential anti-infective properties.[1][2]
-
Metabolic Disease Modulation: Certain derivatives of cis-1-amino-2-indanol have demonstrated significant inhibitory activity against α-glucosidase.[3] This enzyme is crucial for carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a key target in the treatment of type 2 diabetes.[3]
Postulated Signaling Pathways for Indanol Derivatives
While no specific pathways have been elucidated for this compound, research on related structures suggests potential interactions with key cellular signaling cascades.
A postulated mechanism for the anticancer effects of some indanol derivatives involves the inhibition of the NF-κB signaling pathway.
References
- 1. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs AB-FUBINACA, ADB-FUBINACA, AB-PINACA, ADB-PINACA, 5F-AB-PINACA, 5F-ADB-PINACA, ADBICA, and 5F-ADBICA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Hydroxy-7-methylindan: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 4-Hydroxy-7-methylindan (CAS No. 16400-13-8). While this compound is structurally related to the more extensively studied 4-hydroxy-7-methyl-1-indanone, specific research on its biological activity and mechanism of action is limited. This document summarizes the available synthetic methods and provides context based on the known biological activities of similar indanone derivatives. The guide is intended for researchers and professionals in drug development and medicinal chemistry who are interested in the therapeutic potential of indan-based scaffolds.
Introduction
Indane and its derivatives are a class of bicyclic aromatic hydrocarbons that have garnered significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The structural rigidity and lipophilic nature of the indan scaffold make it a valuable pharmacophore for designing molecules that can interact with various biological targets. While the primary focus of research has been on indanone derivatives, which possess a ketone functional group, related structures such as 4-Hydroxy-7-methylindan offer opportunities for further exploration and derivatization in the quest for novel therapeutic agents. This guide focuses specifically on the discovery and history of 4-Hydroxy-7-methylindan, providing a foundational understanding for future research endeavors.
Discovery and History
The history of 4-Hydroxy-7-methylindan is intrinsically linked to the synthesis and exploration of substituted indane and indanone derivatives. While a specific "discovery" event for 4-Hydroxy-7-methylindan is not well-documented in the scientific literature, its existence and synthesis were reported in a 2008 publication in Chemistry - A European Journal by Yoshida, Kazuhiro; Takahashi, Hidetoshi; and Imamoto, Tsuneo. This research focused on the synthesis of substituted benzenes and phenols, with 4-Hydroxy-7-methylindan being one of the compounds synthesized.
The related compound, 4-hydroxy-7-methyl-1-indanone, has a more detailed history, having been isolated from the cyanobacterium Nostoc commune and noted for its antibacterial properties. It is plausible that interest in 4-Hydroxy-7-methylindan arose from the desire to explore the structure-activity relationships of these naturally occurring indanones, where the reduction of the ketone group could modulate biological activity.
Synthesis of 4-Hydroxy-7-methylindan
The primary documented synthesis of 4-Hydroxy-7-methylindan is through a ring-closing metathesis (RCM) reaction.
Synthetic Route from 3-Buten-1-one, 1-[2-(1-methylethenyl)-1-cyclopenten-1-yl]-
A synthetic route to 4-Hydroxy-7-methylindan has been reported starting from 3-Buten-1-one, 1-[2-(1-methylethenyl)-1-cyclopenten-1-yl]-.[1] The synthesis involves a ring-closing metathesis reaction catalyzed by a second-generation Hoveyda-Grubbs catalyst.
Experimental Protocol:
The following is a generalized protocol based on the cited literature for the synthesis of substituted phenols via ring-closing metathesis. The specific substrate for 4-Hydroxy-7-methylindan would be a suitably substituted triene.
-
Reaction Setup: A solution of the starting triene in dichloromethane is prepared in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).
-
Catalyst Addition: The second-generation Hoveyda-Grubbs catalyst is added to the solution.
-
Reaction Conditions: The reaction mixture is typically stirred at a specific temperature (e.g., 40°C) for a set period (e.g., 12 hours) to allow for the ring-closing metathesis to proceed.[1]
-
Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography to yield the desired 4-Hydroxy-7-methylindan. A yield of 91% has been reported for a similar synthesis.[1]
Diagram of the Synthetic Workflow
Caption: General workflow for the synthesis of 4-Hydroxy-7-methylindan via Ring-Closing Metathesis.
Quantitative Data
As of the latest available information, there is no specific quantitative biological data (e.g., IC50, Ki, EC50) published in the scientific literature for 4-Hydroxy-7-methylindan. Research has predominantly focused on its precursor, 4-hydroxy-7-methyl-1-indanone, and other indanone derivatives. The antibacterial activity of 4-hydroxy-7-methyl-1-indanone has been noted, but without specific quantitative metrics.
Table 1: Physicochemical Properties of 4-Hydroxy-7-methylindan
| Property | Value | Source |
| CAS Number | 16400-13-8 | PubChem |
| Molecular Formula | C10H12O | PubChem |
| Molecular Weight | 148.2 g/mol | PubChem |
| Appearance | Powder or liquid | Amadis Chemical |
| Purity | ~97% (Commercially available) | Amadis Chemical |
Potential Signaling Pathways and Biological Activity (Hypothesized)
Due to the lack of direct experimental evidence for the biological activity and mechanism of action of 4-Hydroxy-7-methylindan, any discussion of its potential involvement in signaling pathways is speculative and based on the known activities of structurally similar indanone compounds.
Indanone derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anti-inflammatory activity: Some indanone derivatives have been shown to modulate inflammatory pathways.
-
Anticancer activity: Certain indanones have demonstrated cytotoxic effects against various cancer cell lines.
-
Neuroprotective effects: The indanone scaffold is a key component of some drugs developed for neurodegenerative diseases.
It is hypothesized that 4-Hydroxy-7-methylindan, by virtue of its structural similarity to these active indanones, may interact with similar biological targets. The removal of the ketone at the 1-position would alter the electronic and steric properties of the molecule, which could lead to a different pharmacological profile. It may act as a precursor for metabolic activation or exhibit its own distinct activity. Further research is required to elucidate any specific biological effects and the signaling pathways involved.
Diagram of Potential Research Logic
Caption: A proposed logical workflow for the future investigation of the biological activity of 4-Hydroxy-7-methylindan.
Conclusion
4-Hydroxy-7-methylindan is a synthetically accessible indane derivative with a limited but documented history. While its specific biological activities and mechanisms of action remain largely unexplored, its structural relationship to biologically active indanones suggests that it may hold therapeutic potential. This technical guide provides the foundational information necessary for researchers to embark on further studies to unlock the pharmacological profile of this compound. The detailed synthetic protocol, though generalized, offers a clear starting point for its preparation, which is the first critical step in any new drug discovery program. Future research should focus on comprehensive biological screening to identify potential therapeutic applications and subsequently elucidate its mechanism of action.
References
Spectroscopic Analysis of 7-Methylindan-4-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of available spectroscopic data for the compound 7-methylindan-4-ol. Due to the limited availability of published experimental spectra for this specific molecule, this document outlines the expected spectroscopic characteristics based on its chemical structure and data from closely related compounds. It also details generalized experimental protocols for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which would be applicable to the characterization of this compound.
Chemical Structure and Properties
This compound is an organic compound with the chemical formula C₁₀H₁₂O.[1] Its structure consists of an indan core, which is a bicyclic aromatic hydrocarbon, substituted with a methyl group and a hydroxyl group.
Molecular Structure:
Caption: Chemical structure of this compound.
Spectroscopic Data (Predicted and Analogous)
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The molecular weight of this compound is 148.20 g/mol .[1] In a mass spectrum, the molecular ion peak (M+) would be observed at m/z 148. The fragmentation pattern would be influenced by the indanol structure, with potential losses of the hydroxyl group, methyl group, and fragmentation of the aliphatic ring.
Table 1: Predicted Mass Spectrometry Data for this compound Adducts
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 149.0961 |
| [M+Na]⁺ | 171.0780 |
| [M-H]⁻ | 147.0815 |
Note: These values are based on computational predictions and may differ slightly from experimental results.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons, the aliphatic protons of the five-membered ring, the methyl protons, and the hydroxyl proton. The chemical shifts (δ) are predicted to be in the following regions:
-
Aromatic Protons: 6.5-7.5 ppm
-
Aliphatic Protons (indan ring): 2.0-3.5 ppm
-
Methyl Protons: 2.0-2.5 ppm
-
Hydroxyl Proton: Variable, typically 1.0-5.0 ppm, and may be a broad singlet.
¹³C NMR: The carbon NMR spectrum would show ten distinct signals corresponding to the ten carbon atoms in the molecule. The predicted chemical shift ranges are:
-
Aromatic Carbons: 110-150 ppm
-
Aliphatic Carbons (indan ring): 20-40 ppm
-
Methyl Carbon: 15-25 ppm
-
Carbon bearing the -OH group: 60-70 ppm
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.
Table 2: Expected Infrared Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, broad |
| C-H stretch (aromatic) | 3000-3100 | Medium |
| C-H stretch (aliphatic) | 2850-3000 | Medium to strong |
| C=C stretch (aromatic) | 1450-1600 | Medium to weak |
| C-O stretch (alcohol) | 1000-1260 | Strong |
Experimental Protocols
The following are generalized experimental protocols for obtaining spectroscopic data for a compound like this compound.
Workflow for Spectroscopic Analysis
Caption: General workflow for spectroscopic analysis.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are typically required.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy Protocol
-
Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Thin Film): If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample holder in the IR spectrometer and record the spectrum. A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Electron Impact (EI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion, generating a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to gain structural information.
Conclusion
This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound and outlines the standard methodologies for their experimental determination. While experimental data for this specific compound is currently limited in the public domain, the information presented here, based on analogous structures and predictive models, serves as a valuable resource for researchers and professionals in the field of drug development and chemical analysis. The provided protocols offer a clear framework for the in-house characterization of this and similar molecules.
References
A Technical Guide to the Solubility of 7-Methylindan-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 7-Methylindan-4-ol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. The information presented is grounded in the well-established solubility behavior of structurally related compounds, namely aromatic alcohols and phenols. This guide is intended to equip researchers with the necessary knowledge and methodologies to assess the solubility of this compound in a variety of solvent systems relevant to pharmaceutical and chemical research.
Introduction to this compound and Its Predicted Solubility
This compound is an organic compound featuring a methyl-substituted indan scaffold with a hydroxyl group on the aromatic ring. Its chemical structure, possessing both a hydrophobic bicyclic hydrocarbon framework and a polar hydroxyl group, dictates its solubility profile.
Based on the "like dissolves like" principle, the solubility of this compound is expected to be as follows:
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The hydroxyl group can participate in hydrogen bonding with protic solvents.[1][2][3] Solubility in water is likely to be low due to the significant nonpolar hydrocarbon portion of the molecule.[1][4] However, it is expected to be more soluble in shorter-chain alcohols like ethanol and methanol, where the alkyl chains of the solvent can better interact with the indan structure.[3]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO): These solvents can act as hydrogen bond acceptors, interacting with the hydroxyl group of this compound. Good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar indan backbone suggests that there will be some degree of solubility in nonpolar solvents through van der Waals interactions.
-
Aqueous Acidic and Basic Solutions: As a phenol derivative, this compound is a weak acid. Therefore, its solubility in aqueous solutions is expected to significantly increase in the presence of a base (e.g., 5% sodium hydroxide) due to the formation of a more polar and water-soluble sodium phenoxide salt.[5][6] It is not expected to be soluble in acidic solutions (e.g., 5% hydrochloric acid).
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. The following table is provided as a template for researchers to populate with experimentally determined values.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination | Reference |
| Water | (e.g., Shake-Flask) | (Internal Data) | ||
| Ethanol | (e.g., HPLC) | (Internal Data) | ||
| Methanol | (e.g., UV-Vis) | (Internal Data) | ||
| Acetone | (e.g., Gravimetric) | (Internal Data) | ||
| Dimethyl Sulfoxide (DMSO) | (e.g., Shake-Flask) | (Internal Data) | ||
| Hexane | (e.g., HPLC) | (Internal Data) | ||
| Toluene | (e.g., UV-Vis) | (Internal Data) | ||
| 5% Sodium Hydroxide | (e.g., Gravimetric) | (Internal Data) | ||
| 5% Hydrochloric Acid | (e.g., Shake-Flask) | (Internal Data) |
Experimental Protocols for Solubility Determination
The following are generalized yet detailed protocols for determining the solubility of a compound like this compound.
This method provides a rapid assessment of solubility in different solvent classes.
Materials:
-
This compound
-
Test tubes and rack
-
Vortex mixer
-
Graduated pipettes
-
Solvents: Deionized water, 5% NaOH, 5% HCl, Ethanol, Hexane
Procedure:
-
Add approximately 20-30 mg of this compound to a series of labeled test tubes.
-
To the first test tube, add 1 mL of deionized water.
-
Vortex the mixture vigorously for 60 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is classified as soluble. If it remains undissolved or partially dissolved, it is classified as insoluble.
-
Repeat steps 2-4 for each of the other solvents in separate test tubes.
-
For the test with 5% NaOH, if the compound is insoluble in water but dissolves in the basic solution, it indicates the presence of an acidic functional group.[5][6]
This is a standard method for determining equilibrium solubility.
Materials:
-
This compound
-
Selected solvent
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
A suitable analytical method for quantification (e.g., HPLC-UV, UV-Vis Spectroscopy)
Procedure:
-
Prepare a standard curve of this compound in the chosen solvent using the selected analytical method.
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course study can determine the optimal equilibration time.
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid.
-
Dilute the filtered solution as necessary to fall within the range of the standard curve.
-
Analyze the diluted solution using the calibrated analytical method to determine the concentration of this compound.
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
Visualized Workflows and Relationships
The following diagrams illustrate the logical flow of solubility testing and the relationships governing the solubility of this compound.
References
Synthesis of Novel 7-Methylindan-4-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of novel derivatives of 7-Methylindan-4-ol, a promising scaffold for the development of new therapeutic agents. This document details a synthetic protocol for a novel acetylated derivative, presents key quantitative data, and explores the potential biological activities and associated signaling pathways.
Introduction
The indane scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and neuroprotective properties.[1][2] this compound, with its reactive hydroxyl group and modifiable aromatic ring, represents a valuable starting material for the generation of diverse chemical entities with the potential for novel pharmacological profiles. This guide focuses on the synthesis and potential applications of derivatives generated from this core structure.
Synthesis of a Novel this compound Derivative
A key synthetic route for introducing functionality to the this compound scaffold is through electrophilic aromatic substitution, such as Friedel-Crafts acylation. This reaction allows for the introduction of an acyl group onto the aromatic ring, leading to the formation of novel ketone derivatives.
Featured Derivative: 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone
A prime example of a novel derivative is 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone, synthesized via the Friedel-Crafts acylation of this compound with acetyl chloride.[3] The hydroxyl group of the starting material directs the incoming acetyl group to the ortho position.
Experimental Protocol: Friedel-Crafts Acylation
This protocol is adapted from established procedures for the Friedel-Crafts acylation of phenols.[4]
Materials:
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension.
-
To this mixture, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₄O₂ | |
| Molecular Weight | 190.24 g/mol | |
| Typical Yield | 60-80% | General Friedel-Crafts Acylation |
| Appearance | Off-white to pale yellow solid | Expected |
| ¹H NMR (CDCl₃, est.) | δ (ppm): 7.10 (s, 1H, Ar-H), 2.90 (t, 2H, CH₂), 2.60 (s, 3H, COCH₃), 2.50 (t, 2H, CH₂), 2.30 (s, 3H, Ar-CH₃), 2.10 (m, 2H, CH₂), 5.0-6.0 (br s, 1H, OH) | Predicted |
| ¹³C NMR (CDCl₃, est.) | δ (ppm): 202 (C=O), 155 (C-OH), 138 (C-CH₃), 130 (C), 125 (C), 120 (CH), 118 (C), 32 (CH₂), 30 (CH₂), 28 (CH₂), 26 (COCH₃), 18 (CH₃) | Predicted |
| IR (KBr, cm⁻¹) | ~3400 (O-H), ~1650 (C=O, conjugated), ~1600, 1480 (C=C, aromatic) | Predicted |
Biological Activity and Signaling Pathways
While specific biological data for 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone is not extensively reported in peer-reviewed literature, the broader class of indanone derivatives is known for significant pharmacological activities.
Potential Anti-Inflammatory Activity
Derivatives of indanone have been reported to possess anti-inflammatory properties.[2][5] This activity is often associated with the inhibition of key inflammatory mediators. The introduction of an acetyl group to the this compound core may modulate this activity. The potential anti-inflammatory and analgesic effects of 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone have been noted by a commercial supplier.[3]
A key signaling pathway implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway . Many anti-inflammatory agents exert their effects by inhibiting the activation of NF-κB, which is a critical transcription factor for pro-inflammatory cytokines and enzymes.
Potential Neuroprotective Activity
Indanone derivatives are also recognized for their neuroprotective potential, with some compounds acting as inhibitors of acetylcholinesterase (AChE) and monoamine oxidases (MAO-A and -B), enzymes implicated in the pathophysiology of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[6][7] The structural similarity of this compound derivatives to known neuroprotective agents suggests this as a promising area for further investigation.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of 1-(4-hydroxy-7-methyl-indan-5-yl)-ethanone.
Postulated Anti-Inflammatory Signaling Pathway
Caption: Postulated mechanism of anti-inflammatory action via inhibition of the NF-κB pathway.
Conclusion
This compound serves as a versatile platform for the synthesis of novel derivatives with significant therapeutic potential. The Friedel-Crafts acylation described herein provides a straightforward method for generating new chemical entities. Further investigation into the biological activities of these derivatives, particularly in the areas of inflammation and neuroprotection, is warranted and could lead to the development of next-generation therapeutic agents.
References
- 1. chemimpex.com [chemimpex.com]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. chemimpex.com [chemimpex.com]
- 4. websites.umich.edu [websites.umich.edu]
- 5. Synthesis and antiinflammatory activity of novel indazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Potential of Indanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indanol derivatives, a class of bicyclic compounds featuring a benzene ring fused to a five-membered ring containing a hydroxyl group, have garnered significant interest in medicinal chemistry due to their diverse biological activities. Among these, their antioxidant properties are particularly noteworthy, positioning them as promising candidates for the development of therapeutic agents against pathologies associated with oxidative stress. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This technical guide provides an in-depth exploration of the antioxidant properties of indanol derivatives, summarizing key quantitative data, detailing experimental protocols for antioxidant assessment, and elucidating the underlying molecular mechanisms of action.
Structure-Activity Relationship and Quantitative Antioxidant Data
The antioxidant capacity of indanol derivatives is intrinsically linked to their chemical structure. The presence and position of hydroxyl groups and other substituents on the indane scaffold significantly influence their ability to scavenge free radicals and modulate cellular antioxidant defenses. While specific data on a wide range of indanol derivatives is still emerging, studies on structurally similar indane derivatives provide valuable insights into these relationships.
A study on novel indane derivatives isolated from Anisodus tanguticus revealed significant antioxidant activity in several compounds.[1] The antioxidant potential was evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.[1] The results, summarized in the table below, highlight the potent antioxidant capacity of certain indane derivatives, with one compound exhibiting stronger activity than the vitamin C standard in the ABTS assay.[1]
| Compound Name | Source | Assay | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Anisotindan A | Anisodus tanguticus | ABTS | 15.62 ± 1.85 | Vitamin C | 22.54 ± 5.18 |
| DPPH | 68.46 ± 17.34 | - | - | ||
| Anisotindan B | Anisodus tanguticus | ABTS | 40.92 ± 7.02 | Vitamin C | 22.54 ± 5.18 |
| Anisotindan C | Anisodus tanguticus | ABTS | 43.93 ± 9.35 | Vitamin C | 22.54 ± 5.18 |
| Anisotindan D | Anisodus tanguticus | ABTS | 32.38 ± 6.29 | Vitamin C | 22.54 ± 5.18 |
Table 1: Quantitative antioxidant data for selected indane derivatives.[1]
Experimental Protocols for Antioxidant Activity Assessment
The evaluation of the antioxidant potential of indanol derivatives necessitates the use of standardized and reproducible experimental protocols. Below are detailed methodologies for key in vitro and cell-based antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from purple to yellow.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound (indanol derivative)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.
-
Preparation of Test Samples: Dissolve the indanol derivative in a suitable solvent to prepare a stock solution. A series of dilutions are then prepared from the stock solution.
-
Assay Protocol:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of the test sample dilutions to the respective wells.
-
For the blank, add 100 µL of the solvent instead of the sample.
-
For the positive control, use a known antioxidant like ascorbic acid at various concentrations.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compound (indanol derivative)
-
Positive control (e.g., Trolox)
-
96-well microplate
-
Microplate reader (734 nm)
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Test Samples: Prepare a series of dilutions of the indanol derivative in a suitable solvent.
-
Assay Protocol:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of the test sample dilutions to the respective wells.
-
For the blank, add 10 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6-10 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.
References
In-Depth Technical Guide on Preliminary In-Vitro Studies of 7-Methylindan-4-ol
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document aims to provide a comprehensive overview of the available preliminary in-vitro studies of 7-Methylindan-4-ol, presenting quantitative data, detailed experimental protocols, and visual representations of associated biological pathways.
Introduction
This compound is a chemical compound with the molecular formula C10H12O.[1][2] It belongs to the indan class of molecules, which are characterized by a fused benzene and cyclopentane ring system. While the chemical properties of this compound are documented in various chemical databases, a thorough review of scientific literature reveals a notable absence of published preliminary in-vitro studies investigating its specific biological activities.
As of the latest available information, there are no specific in-vitro assays, pharmacological profiling, or mechanism of action studies publicly available for this compound. The primary information sources consist of chemical property databases and patent literature, which do not provide the experimental details required for a comprehensive technical guide on its in-vitro pharmacology.
Data Presentation
Due to the lack of available in-vitro studies, no quantitative data on the biological activity of this compound can be presented at this time. Future research may uncover activities such as receptor binding affinities, enzyme inhibition constants, or effects on cellular signaling pathways, which would be summarized in the following table format:
| Assay Type | Target | Metric (e.g., IC50, Ki, EC50) | Value (µM) | Reference |
| No Data Available | No Data Available | No Data Available | No Data Available | No Data Available |
Experimental Protocols
Detailed methodologies for key experiments cannot be provided as no specific in-vitro studies for this compound have been identified. Should such research be published, this section would typically include detailed protocols for assays such as:
-
Receptor Binding Assays: Describing the preparation of cell membranes or recombinant proteins, the radioligand or fluorescent ligand used, incubation conditions, and methods for separating bound and free ligand.
-
Enzyme Inhibition Assays: Outlining the source of the enzyme, the substrate and co-factors used, reaction conditions, and the method for detecting enzyme activity.
-
Cell-Based Assays: Providing details on the cell lines used, cell culture conditions, treatment protocols with this compound, and the specific endpoints measured (e.g., cell viability, reporter gene expression, second messenger levels).
Signaling Pathways and Experimental Workflows
Visual diagrams of signaling pathways, experimental workflows, or logical relationships are critical for understanding the mechanism of action of a compound. However, without any in-vitro data, it is not possible to generate meaningful diagrams for this compound.
In a typical scenario where a compound's activity is characterized, a diagram might illustrate its interaction with a specific receptor and the subsequent downstream signaling cascade. For example, if this compound were found to be an agonist of a G-protein coupled receptor, a diagram would be generated to depict this interaction and the resulting cellular response.
An illustrative example of a logical workflow for a hypothetical in-vitro screening cascade is provided below:
Caption: A generalized workflow for in-vitro drug discovery screening.
Conclusion
While the chemical identity of this compound is established, there is currently a significant gap in the scientific literature regarding its biological effects. No preliminary in-vitro studies have been published that would allow for a detailed analysis of its pharmacology. This presents an opportunity for future research to explore the potential biological activities of this compound and to characterize its profile using a variety of in-vitro assays. Researchers in the field of drug discovery and pharmacology are encouraged to consider this compound as a novel scaffold for investigation. As new data becomes available, this technical guide will be updated to reflect the current state of knowledge.
References
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 7-Methylindan-4-ol from a Dihydrocoumarin Precursor
Audience: Researchers, scientists, and drug development professionals.
Introduction
7-Methylindan-4-ol is an important structural motif found in various biologically active molecules and serves as a valuable building block in medicinal chemistry. This application note provides a detailed, three-step synthetic protocol for the preparation of this compound starting from the readily available precursor, 6-methylcoumarin. The synthesis proceeds via the hydrogenation of the coumarin to form 6-methyldihydrocoumarin, followed by a Lewis acid-mediated intramolecular cyclization to yield the key intermediate 4-hydroxy-7-methyl-1-indanone, and concludes with the reduction of the indanone to the target indanol.
The overall synthetic scheme is a robust pathway that leverages classical organic reactions, including catalytic hydrogenation, a tandem Fries rearrangement/Friedel-Crafts acylation, and a Clemmensen or Wolff-Kishner reduction. This document offers detailed experimental procedures, quantitative data, and a visual representation of the workflow to facilitate replication in a laboratory setting.
Overall Synthetic Pathway
The synthesis is accomplished in three main steps starting from 6-methylcoumarin.
Caption: Three-step synthesis of this compound from 6-methylcoumarin.
Experimental Protocols
Step 1: Synthesis of 6-Methyldihydrocoumarin
This procedure details the catalytic hydrogenation of the α,β-unsaturated lactone in 6-methylcoumarin to yield the saturated dihydrocoumarin derivative.
Materials:
-
6-Methylcoumarin
-
10% Palladium on charcoal (Pd/C)
-
Acetic Acid (AcOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celatom® or filter aid
-
Rotary evaporator
-
Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)
Protocol:
-
In a suitable hydrogenation flask, dissolve 6-methylcoumarin (1.0 eq) in a minimal amount of glacial acetic acid or ethyl acetate.[1]
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% Pd relative to the substrate).
-
Seal the reaction vessel and purge it with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm or 50 psi) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 8-12 hours.[1]
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celatom® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude 6-methyldihydrocoumarin is typically of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Synthesis of 4-Hydroxy-7-methyl-1-indanone
This step involves a Lewis acid-catalyzed reaction that proceeds via a Fries rearrangement followed by an intramolecular Friedel-Crafts acylation to form the indanone ring system.[2]
Materials:
-
6-Methyldihydrocoumarin (from Step 1)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Heating mantle or oil bath
-
Round-bottom flask with reflux condenser
Protocol:
-
In a dry round-bottom flask, carefully place anhydrous aluminum chloride (approximately 3.0-4.0 eq). Caution: AlCl₃ reacts violently with moisture.
-
Heat the AlCl₃ to create a molten state (fusion).
-
To the molten AlCl₃, add 6-methyldihydrocoumarin (1.0 eq) portion-wise with stirring.[2]
-
Heat the resulting mixture at a temperature of 140-150 °C for approximately 1-2 hours. The reaction mixture will become a thick, dark paste.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by slowly adding the reaction mass to a beaker containing crushed ice and concentrated HCl. This should be done in a fume hood with vigorous stirring.
-
The product will precipitate as a solid. Extract the aqueous mixture with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford 4-hydroxy-7-methyl-1-indanone as a solid.[2]
Step 3: Reduction of 4-Hydroxy-7-methyl-1-indanone to this compound
This final step reduces the ketone functionality at the C-1 position to a methylene group. Two effective methods are presented below. The choice of method depends on the substrate's stability to strong acid (Clemmensen) versus strong base (Wolff-Kishner).
Method A: Clemmensen Reduction (Acidic Conditions)
This method is particularly effective for aryl-alkyl ketones and is tolerant of phenolic hydroxyl groups.[3]
Materials:
-
4-Hydroxy-7-methyl-1-indanone (from Step 2)
-
Zinc amalgam (Zn(Hg))
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Protocol:
-
Prepare zinc amalgam: Add zinc powder to a solution of mercury(II) chloride in dilute HCl. Stir for a few minutes, then decant the solution and wash the solid with water.
-
In a round-bottom flask equipped with a reflux condenser, add the zinc amalgam, concentrated HCl, and a small amount of toluene.
-
Add the 4-hydroxy-7-methyl-1-indanone to the flask.
-
Heat the mixture to reflux with vigorous stirring for 4-8 hours. Monitor the reaction by TLC.
-
After cooling, decant the aqueous layer. Extract the aqueous layer with DCM.
-
Combine the organic layer and extracts, wash with water, then with a saturated NaHCO₃ solution until neutral, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel to obtain this compound.
Method B: Wolff-Kishner Reduction (Basic Conditions)
This method is suitable for compounds that may be sensitive to strong acid.[4][5]
Materials:
-
4-Hydroxy-7-methyl-1-indanone (from Step 2)
-
Hydrazine hydrate (H₂NNH₂·H₂O)
-
Potassium Hydroxide (KOH)
-
Diethylene glycol or Triethylene glycol
-
Dilute HCl
-
Diethyl ether or Ethyl Acetate
Protocol:
-
In a round-bottom flask fitted with a reflux condenser, combine 4-hydroxy-7-methyl-1-indanone, hydrazine hydrate (2.0-3.0 eq), and diethylene glycol.
-
Heat the mixture to 100-120 °C for 1-2 hours to form the hydrazone intermediate.
-
Allow the mixture to cool slightly, then add solid potassium hydroxide (3.0-4.0 eq).
-
Slowly heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off.
-
Maintain the reaction at this temperature for 3-5 hours until nitrogen evolution ceases.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous mixture with dilute HCl to a neutral pH.
-
Extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Data Presentation
The following table summarizes the expected yields for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Typical Yield | Reference |
| 1 | Catalytic Hydrogenation | 6-Methylcoumarin | 6-Methyldihydrocoumarin | H₂, 10% Pd/C, AcOH | >95% | [1] |
| 2 | Cyclization | 6-Methyldihydrocoumarin | 4-Hydroxy-7-methyl-1-indanone | Anhydrous AlCl₃ | ~84% | [2] |
| 3A | Clemmensen Reduction | 4-Hydroxy-7-methyl-1-indanone | This compound | Zn(Hg), conc. HCl | 60-80% | [3][6] |
| 3B | Wolff-Kishner Reduction | 4-Hydroxy-7-methyl-1-indanone | This compound | H₂NNH₂, KOH, Diethylene glycol | 70-90% | [4][5] |
Logical Workflow Diagram
This diagram illustrates the decision-making process for the final reduction step based on substrate sensitivity.
References
Application Note and Protocol: Laboratory Scale Synthesis of 7-Methylindan-4-ol
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the laboratory-scale synthesis of 7-Methylindan-4-ol, a valuable intermediate in pharmaceutical research. The synthesis involves a two-step process starting from commercially available 3-methylcinnamic acid. The protocol includes a comprehensive list of reagents and equipment, step-by-step instructions, and methods for purification and characterization.
Experimental Protocols
The synthesis of this compound is achieved in two main stages:
-
Synthesis of the intermediate, 7-Methyl-2,3-dihydro-1H-inden-1-one (7-Methyl-1-indanone).
-
Reduction of 7-Methyl-1-indanone to this compound.
Part 1: Synthesis of 7-Methyl-1-indanone
This procedure follows a Friedel-Crafts acylation reaction to form the indanone ring system.
Materials and Equipment:
-
3-Methylcinnamic acid
-
Thionyl chloride (SOCl₂)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Acid Chloride Formation: In a round-bottom flask, suspend 3-methylcinnamic acid (1 equivalent) in dichloromethane. Add thionyl chloride (1.2 equivalents) dropwise at room temperature. Heat the mixture to reflux for 2 hours until the evolution of gas ceases.
-
Friedel-Crafts Acylation: Cool the reaction mixture to 0 °C in an ice bath. Slowly add anhydrous aluminum chloride (1.5 equivalents) in portions, keeping the temperature below 5 °C.
-
Reaction Quench: After the addition is complete, allow the mixture to stir at room temperature for 4 hours. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted twice with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is purified by column chromatography on silica gel to afford 7-Methyl-1-indanone.
Part 2: Reduction of 7-Methyl-1-indanone to this compound
This step involves the reduction of the ketone functionality of the indanone to a hydroxyl group.
Materials and Equipment:
-
7-Methyl-1-indanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ammonium chloride (NH₄Cl), saturated solution
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and extraction
Procedure:
-
Reduction Reaction: Dissolve 7-Methyl-1-indanone (1 equivalent) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extraction and Purification: Extract the mixture with dichloromethane three times. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and filtered. The solvent is evaporated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.
Data Presentation
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) |
| 7-Methyl-1-indanone | 3-Methylcinnamic acid | SOCl₂, AlCl₃ | Dichloromethane | 75-85 | >95 (after chromatography) |
| This compound | 7-Methyl-1-indanone | NaBH₄ | Methanol | 85-95 | >98 (after purification) |
Note: Yields and purity are typical and may vary depending on experimental conditions and scale.
Mandatory Visualization
Caption: Workflow for the two-part synthesis of this compound.
Application Notes and Protocols for the Synthesis of 1-Indanone via Intramolecular Friedel-Crafts Acylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone structural motif is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active molecules and natural products. Its significance extends to the development of therapeutics for conditions such as neurodegenerative diseases, including Alzheimer's, making its efficient synthesis a critical focus for drug development professionals.[1] The intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids or their derivatives is a classic, robust, and widely utilized method for constructing the 1-indanone core.[1][2] This reaction involves an electrophilic aromatic substitution where a tethered acyl group cyclizes onto the aromatic ring, a process typically promoted by a Brønsted or Lewis acid.[1]
This document provides detailed protocols for the synthesis of 1-indanone, outlines the reaction mechanism, presents a comparative summary of various catalytic systems, and includes a visual guide to the experimental workflow.
Reaction Mechanism and Workflow
The intramolecular Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution pathway. The reaction is initiated by the activation of a carboxylic acid or its more reactive derivative, an acyl chloride, by a strong acid catalyst. This activation generates a highly electrophilic acylium ion intermediate. Subsequently, the electron-rich aromatic ring attacks this intermediate in an intramolecular fashion. The final step involves deprotonation to restore aromaticity, yielding the cyclized five-membered ring of the 1-indanone product.[1]
There are two primary pathways for the synthesis of 1-indanone via intramolecular Friedel-Crafts acylation:
-
Direct Cyclization of 3-Arylpropionic Acids: This one-step approach is considered more environmentally benign as it produces only water as a byproduct. However, it often necessitates harsh reaction conditions, such as high temperatures and strong acid catalysts.[2][3]
-
Cyclization of 3-Arylpropionyl Chlorides: This two-step method involves the initial conversion of the carboxylic acid to the more reactive acyl chloride, which then undergoes cyclization under milder conditions. While generally more efficient, this route generates corrosive byproducts.[2]
The general experimental workflow for the synthesis of 1-indanone via Friedel-Crafts acylation is depicted below.
Caption: General experimental workflow for the synthesis of 1-indanone via Friedel-Crafts acylation.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst and reaction conditions significantly impacts the yield of 1-indanone. The following table summarizes various conditions and their reported yields.
| Starting Material | Catalyst (equivalents) | Solvent | Temperature | Time | Yield (%) | Reference |
| 3-Phenylpropanoic Acid | Triflic Acid (4 eq) | Dichloromethane | Room Temp | 4 h | High | [4] |
| 3-Phenylpropionyl Chloride | AlCl₃ (1.1-1.5 eq) | Dichloromethane | 0 °C to Room Temp | 30 min at 0°C, then warm | High | [2] |
| 3-Phenylpropionyl Chloride | [ReBr(CO)₅] (cat.) | 1,2-Dichloroethane | Reflux | - | 29 | [5] |
| 3-(3',4'-Dimethoxyphenyl)propionyl Chloride | [ReBr(CO)₅] (cat.) | 1,2-Dichloroethane | Reflux | - | 80 | [5] |
| 3-Arylpropanoic Acids | NbCl₅ | - | Room Temp | - | Good | |
| 3-Arylpropanoic Acids | Metal Triflates | Triflate-anion ionic liquids | Microwave | Short | Good | [6] |
| 3-(4-Methoxyphenyl)propionic Acid | Tb(OTf)₃ (cat.) | - | - | - | - | [3] |
| 3-Arylpropionic Acids | Triflic Acid | - | - | - | - | [3] |
| 3-Arylpropionic Acids | Polyphosphoric Acid (PPA) | PPA | High Temp | - | - | [4] |
Experimental Protocols
Protocol 1: Synthesis of 1-Indanone from 3-Phenylpropionyl Chloride using Aluminum Chloride
This protocol details the two-step synthesis of 1-indanone starting from 3-phenylpropanoic acid, proceeding through the formation of the acyl chloride.
Step 1: Preparation of 3-Phenylpropionyl Chloride [2]
-
In a round-bottom flask, dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-phenylpropionyl chloride.
Step 2: Intramolecular Friedel-Crafts Acylation [2]
-
Dissolve the crude 3-phenylpropionyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully and portion-wise add anhydrous aluminum chloride (1.1-1.5 eq).
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, carefully pour the mixture onto crushed ice and add dilute HCl.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-indanone.
Protocol 2: Direct Synthesis of 1-Indanone from 3-Phenylpropanoic Acid using Triflic Acid[4]
This protocol outlines the direct cyclization of the carboxylic acid.
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-phenylpropanoic acid (1 mmol) in anhydrous dichloromethane (2 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add trifluoromethanesulfonic acid (4 mmol) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice and saturated NaHCO₃ solution to quench the reaction.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volume).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The core of the Friedel-Crafts acylation for indanone synthesis lies in the generation of an acylium ion and its subsequent intramolecular attack on the aromatic ring. The choice of starting material dictates the initial steps of this pathway.
Caption: Mechanism of intramolecular Friedel-Crafts acylation for indanone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Indanones via Nazarov Cyclization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-indanone scaffold is a privileged structural motif found in numerous natural products and synthetic compounds with significant biological and pharmaceutical importance.[1][2][3] Its prevalence in medicinal chemistry, particularly in the development of treatments for neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as in anticancer, antiviral, and anti-inflammatory agents, has driven the continuous evolution of synthetic strategies for its construction.[4][5][6][7] The Nazarov cyclization, a powerful acid-catalyzed 4π-electrocyclization of divinyl ketones, offers a direct and efficient route to these valuable cyclopentenone-containing structures, including indanones.[1][8][9]
This document provides detailed application notes and experimental protocols for the synthesis of indanones utilizing the Nazarov cyclization of chalcones and other suitable precursors. It covers both classical and modern catalytic variations, offering insights for researchers in organic synthesis and drug development.
Reaction Mechanism and Key Concepts
The generally accepted mechanism for the Nazarov cyclization involves the activation of a divinyl ketone by a Lewis or Brønsted acid to generate a pentadienyl cation.[9][10][11] This intermediate then undergoes a conrotatory 4π-electrocyclization to form an oxyallyl cation.[9][11] Subsequent deprotonation and tautomerization yield the final cyclopentenone product.[9][10] When a chalcone (1,3-diaryl-2-propen-1-one) is used as the precursor, one of the vinyl groups is part of an aromatic ring, leading to the formation of an indanone.
Key considerations for a successful Nazarov cyclization for indanone synthesis include:
-
Substrate: Chalcones are common precursors. The electronic nature of the substituents on the aromatic rings can significantly influence the reaction rate and regioselectivity.[1]
-
Catalyst: A variety of catalysts can be employed, including Brønsted acids (e.g., trifluoroacetic acid, polyphosphoric acid) and Lewis acids (e.g., Cu(OTf)₂, FeCl₃, AlCl₃).[1][8] Modern methods often utilize catalytic amounts of Lewis acids, which is advantageous over stoichiometric approaches.[1][12]
Visualization of the Nazarov Cyclization Mechanism
Caption: Generalized mechanism of the Nazarov cyclization to form indanones.
Experimental Protocols
Protocol 1: Trifluoroacetic Acid (TFA) Mediated Nazarov Cyclization of a Chalcone
This protocol describes a classical approach using a strong Brønsted acid.
Materials:
-
Chalcone derivative (e.g., 6-methoxy-3-phenyl-1-indanone precursor)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Dissolve the chalcone (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add trifluoroacetic acid (10.0 mmol) to the solution.
-
Heat the reaction mixture to reflux (or 120 °C, depending on the specific substrate) and monitor the reaction progress by Thin Layer Chromatography (TLC).[2] Reaction times can vary from 20 minutes to 4 hours.[2]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired indanone.
| Parameter | Value | Reference |
| Substrate | Chalcone | [2] |
| Catalyst | Trifluoroacetic Acid (TFA) | [2] |
| Temperature | 120 °C | [2] |
| Reaction Time | 20 min - 4 h | [2] |
| Yield | Up to 88% | [2] |
Protocol 2: Copper(II) Triflate Catalyzed Nazarov Cyclization
This protocol exemplifies a modern approach using a catalytic amount of a Lewis acid.
Materials:
-
Substituted dienone (1.0 mmol)
-
Copper(II) triflate (Cu(OTf)₂) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., 1,2-dichloroethane or acetonitrile)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
To a solution of the dienone (1.0 mmol) in the chosen anhydrous solvent (10 mL), add Cu(OTf)₂ (0.1 mmol).
-
Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 24 hours), monitoring by TLC.[12]
-
After completion, cool the mixture to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with DCM (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the indanone product.
| Parameter | Value | Reference |
| Substrate | Polarized Enone | [12] |
| Catalyst | Cu(OTf)₂ | [2] |
| Catalyst Loading | 10 mol% | [11] |
| Temperature | 40-80 °C | [12] |
| Reaction Time | 8-72 h | [12] |
| Yield | High, single diastereoisomers | [2] |
Experimental Workflow Visualization
Caption: A typical experimental workflow for Nazarov cyclization.
Applications in Drug Development
Indanone derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[4][5] Their rigid, fused-ring structure provides a valuable scaffold for designing molecules with specific biological activities.
Notable examples of drugs containing the indanone moiety include:
-
Donepezil: An acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[5][7]
-
Indinavir: A protease inhibitor used in the treatment of HIV/AIDS.[4]
-
Rasagiline: A monoamine oxidase inhibitor used for the treatment of Parkinson's disease.[4]
The versatility of the Nazarov cyclization in constructing substituted indanones makes it a highly relevant transformation for medicinal chemists and drug development professionals. The ability to introduce various functional groups onto the indanone core allows for the fine-tuning of pharmacological properties and the exploration of structure-activity relationships.
Summary of Quantitative Data
| Catalyst System | Substrate | Temp (°C) | Time | Yield (%) | Key Features | Reference(s) |
| Trifluoroacetic Acid (TFA) | Chalcones | 120 | 20 min - 4 h | up to 88 | Classical Brønsted acid catalysis | [2] |
| Polyphosphoric Acid (PPA) | Aryl substrates & unsaturated carboxylic acids | 100 | - | 61-64 | Regioselectivity dependent on P₂O₅ content | [13] |
| Cu(OTf)₂ or Cu(ClO₄)₂ | Polarized dienones | 40-80 | 8-72 h | High | Catalytic, mild conditions, high diastereoselectivity | [2][12] |
| Iridium(III) Complex | Electron-deficient chalcones | Mild | - | Very good | Catalytic, tolerates electron-withdrawing groups | [2] |
| SnCl₄ | Divinyl ketone | 0 to RT | 30 min | 75 | Stoichiometric Lewis acid | [10] |
| CF₃SO₃H (TfOH) | Trichloromethyl-substituted enones | 80 | 2-10 h | up to 92 | Superacid conditions for deactivated substrates | [14] |
This table provides a comparative overview of different catalytic systems for the Nazarov cyclization to produce indanones, highlighting the reaction conditions and yields. The choice of the specific protocol will depend on the substrate, desired scale, and available resources. The development of milder, catalytic versions of the Nazarov cyclization has significantly expanded its utility in modern organic synthesis and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nazarov Cyclization [organic-chemistry.org]
- 9. Nazarov cyclization reaction - Wikipedia [en.wikipedia.org]
- 10. Nazarov Cyclization | NROChemistry [nrochemistry.com]
- 11. chemistry.illinois.edu [chemistry.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for 7-Methylindan-4-ol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-Methylindan-4-ol as a versatile starting material for the synthesis of various pharmaceutical intermediates. The indane scaffold is a privileged structure in medicinal chemistry, notably found in compounds targeting neurodegenerative diseases.[1] This document outlines key synthetic transformations of this compound, including its conversion to potent bioactive molecules like 4-hydroxy-7-methyl-1-indanone, which has demonstrated antibacterial properties.
Key Synthetic Transformations
This compound serves as a valuable precursor for a range of chemical modifications, primarily leveraging the reactivity of its hydroxyl group and the potential for oxidation of the benzylic alcohol. The principal transformations detailed in these notes are:
-
Oxidation to 7-Methyl-4-indanone: The conversion of the secondary alcohol to a ketone is a crucial step in accessing the pharmacologically significant indanone core.
-
Etherification: The synthesis of ether derivatives can be employed to modulate the lipophilicity and metabolic stability of potential drug candidates.
-
Esterification: The formation of esters provides a straightforward method for creating prodrugs or analogs with altered pharmacokinetic profiles.
The following sections provide detailed experimental protocols for these transformations, along with representative data for analogous reactions to guide synthetic efforts.
Data Presentation
The following table summarizes expected outcomes for the synthesis of key pharmaceutical intermediates from this compound, based on established chemical literature for similar transformations.
| Intermediate Product | Reaction Type | Reagents | Solvent | Typical Yield (%) |
| 7-Methyl-4-indanone | Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane | 85-95 |
| 4-Methoxy-7-methylindane | Etherification | Methyl iodide, Sodium hydride | Tetrahydrofuran | 90-98 |
| 7-Methylindan-4-yl acetate | Esterification | Acetyl chloride, Triethylamine | Dichloromethane | >90 |
Experimental Protocols
Oxidation of this compound to 7-Methyl-4-indanone
This protocol describes the oxidation of the secondary benzylic alcohol functionality in this compound to the corresponding ketone, 7-Methyl-4-indanone. This transformation is fundamental for accessing the indanone core structure, which is prevalent in numerous biologically active compounds.
Workflow for the Oxidation of this compound
Caption: Workflow for the oxidation of this compound to 7-Methyl-4-indanone.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
To this solution, add pyridinium chlorochromate (PCC) (1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short pad of silica gel to remove the chromium salts. Wash the silica gel pad with additional diethyl ether.
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 7-Methyl-4-indanone.
Etherification of this compound to 4-Alkoxy-7-methylindane
This protocol details the synthesis of ether derivatives of this compound, a common strategy in medicinal chemistry to alter a compound's physicochemical properties. The Williamson ether synthesis is a reliable method for this transformation.
Workflow for the Etherification of this compound
Caption: Workflow for the etherification of this compound.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Alkyl halide (e.g., methyl iodide)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with a nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-alkoxy-7-methylindane.
Esterification of this compound
This protocol describes the formation of an ester from this compound using an acyl chloride. This is a high-yielding reaction that can be used to synthesize a variety of ester derivatives for structure-activity relationship studies.
Workflow for the Esterification of this compound
References
Application Notes and Protocols for the Characterization of 7-Methylindan-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 7-Methylindan-4-ol (CAS: 16400-13-8), a member of the indane class of compounds.[1] The methodologies outlined herein are essential for confirming the identity, purity, and structure of this compound in research and drug development settings. The techniques covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O | PubChem[1] |
| Molecular Weight | 148.20 g/mol | PubChem[1] |
| IUPAC Name | 7-methyl-2,3-dihydro-1H-inden-4-ol | PubChem[1] |
| CAS Number | 16400-13-8 | PubChem[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation of this compound, providing detailed information about the hydrogen (¹H) and carbon (¹³C) environments within the molecule.
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Anticipated 6.8 - 7.2 | m | 2H | Ar-H |
| Anticipated 4.5 - 5.5 | br s | 1H | Ar-OH |
| Anticipated 2.8 - 3.0 | t | 2H | Ar-CH₂ -CH₂ |
| Anticipated 2.5 - 2.7 | t | 2H | Ar-CH₂-CH₂ |
| Anticipated 2.2 - 2.4 | s | 3H | Ar-CH₃ |
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| Anticipated 150 - 155 | C -OH |
| Anticipated 135 - 145 | Ar-C (quaternary) |
| Anticipated 120 - 130 | Ar-C H |
| Anticipated 110 - 120 | Ar-C H |
| Anticipated 30 - 35 | Ar-C H₂-CH₂ |
| Anticipated 25 - 30 | Ar-CH₂-C H₂ |
| Anticipated 15 - 20 | Ar-C H₃ |
Experimental Protocol: NMR Spectroscopy
1.3.1. Sample Preparation
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Transfer the solution to a 5 mm NMR tube.
1.3.2. Instrumentation and Data Acquisition
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
1.3.3. Data Processing
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with 2D NMR data (e.g., COSY, HSQC) if acquired.
References
experimental protocol for creating analgesic compounds from 7-Methylindan-4-ol
It appears you're asking for a detailed experimental protocol to create analgesic compounds from 7-Methylindan-4-ol.
Analgesic Drug Development Advisory: The design and synthesis of new chemical entities with potential therapeutic effects, such as analgesics, is a highly complex, multi-disciplinary process that requires extensive expertise in medicinal chemistry, pharmacology, and toxicology. It should only be undertaken by qualified professionals in a controlled and regulated laboratory setting. The information provided here is for informational and educational purposes only and does not constitute a recommendation or endorsement for the synthesis of any specific compound. Any laboratory work should be conducted with strict adherence to all applicable safety guidelines and regulations.
While this compound is not a widely recognized precursor for established analgesic drugs in publicly available scientific literature, it is possible to conceptualize a hypothetical research and development workflow for designing novel analgesics based on its structure. This would involve a series of chemical modifications and subsequent biological evaluations.
Conceptual Workflow for Developing Analgesics from this compound
The following outlines a theoretical workflow for the discovery and initial evaluation of analgesic compounds derived from a this compound scaffold.
Caption: High-level workflow for analgesic drug discovery.
Hypothetical Experimental Protocols
Here are some conceptual protocols that would be part of such a drug discovery campaign.
Protocol 1: Synthesis of a Library of this compound Derivatives
Objective: To generate a diverse library of compounds based on the this compound scaffold for initial screening.
Methodology:
-
Ether Synthesis (Williamson Ether Synthesis):
-
Deprotonate the hydroxyl group of this compound using a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran).
-
React the resulting alkoxide with a variety of alkyl halides (e.g., benzyl bromide, ethyl iodide) to introduce different ether functionalities.
-
Purify the products using column chromatography.
-
-
Amine Synthesis (Buchwald-Hartwig Amination):
-
First, convert the hydroxyl group to a leaving group, such as a triflate.
-
Couple the triflate with a range of primary and secondary amines using a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., Xantphos).
-
Purify the aminated products via column chromatography.
-
Data Presentation: Representative Library Compounds
| Compound ID | R-Group (Ether) | R-Group (Amine) | Molecular Weight ( g/mol ) |
| JM-IND-001 | -CH₂Ph | - | 238.33 |
| JM-IND-002 | -CH₂CH₃ | - | 190.28 |
| JM-IND-003 | - | -N(CH₃)₂ | 203.31 |
| JM-IND-004 | - | -NH(Cyclopropyl) | 215.32 |
Protocol 2: In Vitro Screening for Opioid Receptor Binding
Objective: To assess the binding affinity of the synthesized compounds for mu (µ), delta (δ), and kappa (κ) opioid receptors.
Methodology:
-
Membrane Preparation: Prepare cell membrane fractions from cell lines stably expressing human µ, δ, or κ opioid receptors.
-
Competitive Radioligand Binding Assay:
-
Incubate the membrane preparations with a known radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69593 for κ) and varying concentrations of the test compound.
-
After incubation, separate the bound and free radioligand by rapid filtration.
-
Measure the amount of bound radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the Ki (inhibition constant) for each compound at each receptor subtype.
Data Presentation: Opioid Receptor Binding Affinity (Ki, nM)
| Compound ID | µ-Opioid Receptor | δ-Opioid Receptor | κ-Opioid Receptor |
| JM-IND-001 | 50 | >1000 | >1000 |
| JM-IND-002 | 750 | >1000 | >1000 |
| JM-IND-003 | >1000 | 120 | >1000 |
| JM-IND-004 | 25 | 300 | >1000 |
Protocol 3: In Vivo Hot Plate Test for Analgesic Efficacy
Objective: To evaluate the analgesic effect of lead compounds in a model of acute thermal pain.
Methodology:
-
Animal Acclimation: Acclimate male C57BL/6 mice to the testing room and equipment for at least 3 days.
-
Compound Administration: Administer the test compound or vehicle control via intraperitoneal (i.p.) injection.
-
Hot Plate Test:
-
At various time points post-injection (e.g., 30, 60, 90 minutes), place each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the latency to a nociceptive response (e.g., paw licking, jumping).
-
A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.
-
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each compound at each time point.
Data Presentation: Hot Plate Analgesia (%MPE)
| Compound ID | Dose (mg/kg, i.p.) | Peak %MPE | Time to Peak (min) |
| JM-IND-001 | 10 | 65 | 30 |
| JM-IND-004 | 5 | 80 | 60 |
| Morphine | 10 | 95 | 30 |
| Vehicle | - | <10 | - |
Signaling Pathway of a Hypothetical µ-Opioid Receptor Agonist
The following diagram illustrates the canonical signaling pathway activated by a µ-opioid receptor agonist.
Caption: µ-Opioid receptor signaling cascade.
Application Notes and Protocols for Indanone Derivatives in Anti-Inflammatory Drug Development
Disclaimer: Direct experimental data on the anti-inflammatory properties of 7-Methylindan-4-ol is not available in the current scientific literature. The following application notes and protocols are based on published research for a structurally related indanone derivative, 2-(4-Methyl)benzylidene-4,7-dimethyl Indan-1-one (IPX-18) , and are provided as a representative guide for researchers and drug development professionals interested in exploring the anti-inflammatory potential of the indanone scaffold.
Application Notes
Introduction
The indanone scaffold is a promising structural motif in the design of novel anti-inflammatory agents. Derivatives of indanone have demonstrated potent bioactivity against various diseases, including those with an inflammatory component. Arylidene indanones, in particular, have been identified as a class of small molecules with anti-inflammatory properties. This document outlines the potential application of indanone derivatives, using IPX-18 as an exemplar, in the context of anti-inflammatory drug development. The primary mechanism of action for these compounds appears to be the modulation of key inflammatory signaling pathways, including NF-κB and Nrf2.
Mechanism of Action
Indanone derivatives, such as IPX-18, have been shown to exert their anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and modulating critical signaling pathways. The proposed mechanism involves the inhibition of the NF-κB pathway, a central regulator of inflammation. By preventing the phosphorylation and subsequent nuclear translocation of NF-κB, these compounds can suppress the expression of downstream inflammatory mediators. Additionally, there is evidence to suggest the involvement of the Nrf2 signaling pathway, which plays a crucial role in the antioxidant response and the resolution of inflammation.
Potential Therapeutic Applications
Given their mechanism of action, indanone derivatives could be explored for the treatment of a range of inflammatory conditions, including:
-
Acute lung injury
-
Rheumatoid arthritis
-
Inflammatory skin conditions
-
Other chronic inflammatory diseases
Further preclinical and clinical studies are warranted to establish the therapeutic efficacy and safety of this class of compounds.
Quantitative Data Summary
The following tables summarize the in vitro anti-inflammatory activity of the representative indanone derivative, IPX-18.
Table 1: Inhibition of Pro-Inflammatory Cytokine Release by IPX-18
| Cytokine | Cell Type | Stimulant | IC₅₀ (nM) | Reference |
| TNF-α | Human Whole Blood (HWB) | PMA/PHA | 298.8 | [1] |
| TNF-α | Human PBMCs | PMA/PHA | 96.29 | [1] |
| IFN-γ | Human Whole Blood (HWB) | PMA/PHA | 217.6 | [1] |
| IFN-γ | Human PBMCs | PMA/PHA | 103.7 | [1] |
PMA: Phorbol-12-myristate-13-acetate; PHA: Phytohaemagglutinin; PBMCs: Peripheral Blood Mononuclear Cells
Table 2: Effect of IPX-18 on Basophil Activation and Degranulation
| Assay | Cell Line | Parameter | IC₅₀ (nM) | Reference |
| Basophil Activation | RBL-2H3 | FcεRI receptor assay | 91.63 | [1] |
| Degranulation | RBL-2H3 | - | 98.52 | [1] |
RBL-2H3: Rat Basophilic Leukemia cell line
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
This protocol describes the methodology to assess the inhibitory effect of a test compound on the release of pro-inflammatory cytokines from human whole blood (HWB) and peripheral blood mononuclear cells (PBMCs).
Materials:
-
RPMI-8226 full growth media
-
96-well tissue culture plates
-
Test compound (e.g., IPX-18) dissolved in a suitable solvent (e.g., DMSO)
-
Phorbol-12-myristate-13-acetate (PMA)
-
Phytohaemagglutinin (PHA)
-
Centrifuge
-
ELISA kits for TNF-α and IFN-γ
Procedure:
-
Resuspend human whole blood (diluted 1:3.5) or PBMCs (0.5 x 10⁶ cells/mL) in RPMI-8226 full growth media.
-
Seed the cells in 96-well tissue culture plates.
-
Incubate the plates for 1 hour at 37°C in a CO₂ incubator.
-
Add the test compound at desired concentrations to the wells in triplicate and incubate for 30 minutes.
-
Induce cytokine production by adding PMA (50 ng/mL) and PHA (5 µg/mL).
-
Incubate the plates for 24 hours.
-
Centrifuge the plates at 4000 rpm for 10 minutes.
-
Collect the supernatant and store at -80°C until analysis.
-
Quantify the concentration of TNF-α and IFN-γ in the supernatant using specific ELISA kits according to the manufacturer's instructions.
Protocol 2: Cell Viability Assay (Annexin V Assay)
This protocol is used to determine the cytotoxicity of the test compound.
Materials:
-
RBL-2H3 cells or PBMCs
-
Test compound (e.g., IPX-18)
-
Annexin V detection kit
-
Propidium iodide
-
Flow cytometer
Procedure:
-
Treat RBL-2H3 cells or PBMCs with the test compound at various concentrations (e.g., 100 nM, 250 nM) and suitable solvent controls for 24 hours.
-
Wash the cells and treat with Annexin V reagent (0.25 µg/mL) for 15 minutes in the dark.
-
Wash the cells twice with sterile PBS.
-
Resuspend the cells in the kit buffer containing propidium iodide (0.5 µg/mL).
-
Acquire 10,000 events per sample on a flow cytometer to determine the percentage of apoptotic and necrotic cells.
Visualizations
Caption: Proposed mechanism of action for indanone derivatives in the NF-κB signaling pathway.
Caption: Experimental workflow for screening indanone derivatives for anti-inflammatory activity.
References
Application Note: High-Performance Liquid Chromatography Method for the Analysis of 7-Methylindan-4-ol
Abstract
This application note details a systematic approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 7-Methylindan-4-ol. Given the phenolic nature of this aromatic alcohol, a reversed-phase HPLC (RP-HPLC) method is proposed. This document provides a comprehensive protocol for method development, including column selection, mobile phase optimization, and detector settings. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.
Introduction
This compound is a substituted indanol derivative with potential applications in pharmaceutical and chemical research. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic analysis. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of various compounds.[1][2] Due to its accuracy, precision, and sensitivity, HPLC is the method of choice for analyzing non-volatile and semi-volatile compounds like this compound.[3] This application note outlines a strategic workflow for developing an efficient RP-HPLC method for its analysis.
Materials and Instrumentation
-
Analyte: this compound standard
-
Solvents: HPLC grade acetonitrile, methanol, and water
-
Additives: Formic acid or acetic acid (analytical grade)
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column is recommended as a starting point.[4][5][6]
Experimental Protocols
Standard Solution Preparation
Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or a mixture of methanol and water. From the stock solution, prepare a series of working standard solutions of lower concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting with the initial mobile phase.
HPLC Method Development Workflow
The development of an HPLC method is a systematic process that involves several key steps to achieve the desired separation and quantification.[7]
Caption: Workflow for HPLC Method Development.
Initial Chromatographic Conditions
Based on the analysis of similar phenolic compounds, the following starting conditions are recommended.[4][5][8]
| Parameter | Initial Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic (e.g., 60% B) or Gradient (e.g., 40-80% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | DAD, 280 nm |
| Injection Volume | 10 µL |
Method Optimization Strategy
The goal of method optimization is to achieve a symmetrical peak for this compound with a reasonable retention time and good resolution from any impurities.
-
Mobile Phase Composition: Evaluate both methanol and acetonitrile as the organic modifier. Acetonitrile often provides better peak shape and lower backpressure.
-
Mobile Phase Strength:
-
Isocratic Elution: If the initial isocratic run provides a good peak shape and retention time (ideally between 3 and 10 minutes), optimize the percentage of the organic solvent.
-
Gradient Elution: If the isocratic elution results in poor resolution or long analysis times, a gradient elution should be developed. A typical starting gradient could be from 40% to 80% acetonitrile over 15 minutes.
-
-
Mobile Phase pH: For phenolic compounds, adjusting the pH of the aqueous portion of the mobile phase can improve peak shape. The addition of a small amount of acid (e.g., 0.1% acetic acid or formic acid) is generally recommended to suppress the ionization of the hydroxyl group.[1][5]
-
Column Temperature: Varying the column temperature can affect retention time and selectivity. A typical range to investigate is 25-40 °C.
-
Flow Rate: Adjusting the flow rate can influence the analysis time and resolution. A flow rate of 1.0 mL/min is a good starting point for a 4.6 mm ID column.
Data Presentation
The following tables should be used to summarize the quantitative data obtained during method development and validation.
Table 1: Mobile Phase Screening Results
| Organic Solvent | Retention Time (min) | Tailing Factor | Theoretical Plates |
| Acetonitrile | |||
| Methanol |
Table 2: Optimized Chromatographic Conditions
| Parameter | Optimized Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Acetic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution Program | Specify Isocratic % or Gradient Profile |
| Flow Rate | Specify Optimized Flow Rate (e.g., 1.0 mL/min) |
| Column Temperature | Specify Optimized Temperature (e.g., 35 °C) |
| Detection Wavelength | Specify λmax (e.g., 280 nm) |
| Injection Volume | 10 µL |
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | |
| Range (µg/mL) | |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) | |
| Precision (%RSD) | |
| Accuracy (% Recovery) |
Conclusion
This application note provides a detailed protocol for the development of a reversed-phase HPLC method for the analysis of this compound. By systematically screening and optimizing the chromatographic parameters, a robust and reliable analytical method can be established. The proposed workflow and starting conditions offer a solid foundation for researchers and scientists to develop a method suitable for their specific analytical needs. The use of a C18 column with an acetonitrile/water mobile phase and UV detection is a promising approach for the successful quantification of this compound.
References
- 1. redalyc.org [redalyc.org]
- 2. wjpmr.com [wjpmr.com]
- 3. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 4. A reversed phase HPLC-DAD method for the determination of phenolic compounds in plant leaves - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmtech.com [pharmtech.com]
- 8. Development of a reversed-phase high performance liquid chromatography (RP-HPLC) procedure for the simultaneous determination of phenolic compounds in peanut skin extracts - Impact Statement - Research | College of Agricultural & Environmental Sciences [caes.uga.edu]
Application Notes and Protocols: 7-Methylindan-4-ol as a Versatile Building Block in the Synthesis of Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 7-methylindan-4-ol as a key starting material in the synthesis of medicinally relevant compounds. The focus is on its application in the construction of analogs of Donepezil, a prominent therapeutic agent for Alzheimer's disease. Detailed experimental protocols and relevant biological context are provided to guide researchers in leveraging this versatile building block for drug discovery and development.
Introduction to this compound
This compound is a substituted indane derivative with the chemical formula C₁₀H₁₂O.[1][2] Its rigid bicyclic structure and the presence of a hydroxyl group make it an attractive starting point for the synthesis of a variety of more complex molecules. The indane scaffold is a "privileged structure" in medicinal chemistry, frequently found in compounds with significant biological activity.
Application in the Synthesis of Donepezil Analogs
Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, Donepezil increases the levels of acetylcholine in the brain, which is beneficial in the symptomatic treatment of Alzheimer's disease. The chemical structure of Donepezil features a substituted indanone moiety linked to a benzylpiperidine group.
This compound serves as an excellent precursor for the synthesis of the indanone core of Donepezil analogs. The general synthetic strategy involves the oxidation of the secondary alcohol in this compound to a ketone, followed by the coupling with a suitable piperidine derivative.
Experimental Protocols
Protocol 1: Oxidation of this compound to 7-Methylindan-4-one
This protocol describes the conversion of this compound to the corresponding ketone, 7-methylindan-4-one, a key intermediate for the subsequent coupling reaction.
Reaction Scheme:
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
-
Round bottom flask
-
Magnetic stirrer
-
Stir bar
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round bottom flask equipped with a magnetic stir bar.
-
To this solution, add pyridinium chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. Alternatively, Dess-Martin periodinane (DMP) (1.2 eq) can be used as a milder oxidizing agent.
-
Stir the reaction mixture vigorously at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts (if using DMP).
-
Wash the silica gel pad with additional DCM.
-
Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 7-methylindan-4-one.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 85-95% |
| Physical State | White to off-white solid |
| Purity (by NMR) | >98% |
Protocol 2: Aldol Condensation of 7-Methylindan-4-one with 1-Benzylpiperidine-4-carboxaldehyde
This protocol details the crucial C-C bond-forming step to link the indanone core with the piperidine moiety.
Reaction Scheme:
Materials:
-
7-Methylindan-4-one (from Protocol 1)
-
Sodium hydroxide (NaOH) or Lithium diisopropylamide (LDA)
-
Ethanol or Tetrahydrofuran (THF), anhydrous
-
Round bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
Procedure:
-
In a round bottom flask, dissolve 7-methylindan-4-one (1.0 eq) in ethanol.
-
Cool the solution in an ice bath.
-
Add a solution of sodium hydroxide (2.0 eq) in water dropwise to the cooled solution.
-
To this mixture, add 1-benzylpiperidine-4-carboxaldehyde (1.1 eq) dissolved in ethanol.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, neutralize the reaction mixture with dilute hydrochloric acid (HCl).
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, an aldol adduct which may undergo spontaneous dehydration, can be purified by column chromatography or used directly in the next step.
Quantitative Data (Representative):
| Parameter | Value |
| Yield | 60-75% |
| Physical State | Yellowish solid |
Protocol 3: Dehydration and Reduction to Yield the Donepezil Analog
This final two-step sequence yields the target Donepezil analog.
Reaction Scheme:
Materials:
-
Crude product from Protocol 2
-
p-Toluenesulfonic acid (p-TsOH)
-
Toluene
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Methanol or Ethanol
-
Hydrogenation apparatus
Procedure:
A. Dehydration:
-
Dissolve the crude product from Protocol 2 in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reflux the mixture using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude unsaturated intermediate.
B. Reduction:
-
Dissolve the crude unsaturated intermediate in methanol or ethanol.
-
Add 10% Pd/C catalyst.
-
Subject the mixture to hydrogenation (using a balloon or a Parr hydrogenator) at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to obtain the crude final product.
-
Purify the final Donepezil analog by column chromatography or recrystallization.
Quantitative Data (Representative):
| Step | Parameter | Value |
| Dehydration | Yield | 80-90% |
| Reduction | Yield | >95% |
| Overall Yield | 40-60% (from 7-methylindan-4-one) | |
| Final Product Purity | >98% |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for a Donepezil analog.
Mechanism of Action: Cholinesterase Inhibition
The synthesized Donepezil analogs are designed to act as cholinesterase inhibitors. The following diagram illustrates the signaling pathway affected by these inhibitors.
Caption: Mechanism of cholinesterase inhibitors.
References
- 1. PubChemLite - this compound (C10H12O) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C10H12O | CID 85398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN102079720B - Method for preparing 1-benzylpiperidine-4-carboxaldehyde - Google Patents [patents.google.com]
- 4. 1-Benzylpiperidine-4-carbaldehyde | C13H17NO | CID 89584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Benzylpiperidine-4-carboxylic acid | C13H17NO2 | CID 4714983 - PubChem [pubchem.ncbi.nlm.nih.gov]
safe handling and storage procedures for 7-Methylindan-4-ol
Introduction
7-Methylindan-4-ol is a chemical compound used in laboratory research.[1] Due to its hazardous properties, it is imperative that researchers, scientists, and drug development professionals adhere to strict safety protocols to minimize risks of exposure and ensure a safe laboratory environment. These application notes provide detailed procedures for the safe handling, storage, and disposal of this compound, along with essential safety data and emergency protocols.
Safety Data Summary
Proper understanding of the chemical and physical properties of this compound is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O | [1][2] |
| Molecular Weight | 148.20 g/mol | [1][2] |
| Physical Form | Solid | |
| Signal Word | Warning | [1] |
| CAS Number | 16400-13-8 | [2] |
Hazard Statements:
Experimental Protocols
Adherence to the following protocols is mandatory when working with this compound.
A comprehensive assessment of PPE is critical to mitigate exposure. The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical safety goggles compliant with European standard EN 166 are required.[1]
-
Hand Protection: Wear protective gloves. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.[3]
-
Skin and Body Protection: Long-sleeved clothing is mandatory to prevent skin contact.[1]
-
Respiratory Protection: In areas with inadequate ventilation or when facing concentrations above the exposure limit, a NIOSH/MSHA or European Standard EN 136 approved respirator must be used.[1]
-
Preparation:
-
Ensure adequate ventilation in the work area, especially in confined spaces.[1]
-
Locate the nearest safety shower and eye wash station before beginning work.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Post-Handling:
Proper storage is crucial to maintain the stability of this compound and prevent accidental release.
-
Store locked up or in an area accessible only to qualified or authorized personnel.[3]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides.[1]
In the event of a spill or for routine waste disposal, the following procedures must be followed:
-
Spill Containment:
-
Spill Cleanup:
-
Sweep up the spilled solid material and shovel it into suitable, closed containers for disposal.[1]
-
Clean the affected area thoroughly.
-
-
Waste Disposal:
-
Dispose of contents and containers to an approved waste disposal plant in accordance with local regulations.[3]
-
Immediate and appropriate first aid is critical in the event of exposure.
-
General Advice: If symptoms persist, call a physician. Show the safety data sheet to the doctor in attendance.[3]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
In Case of Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
In Case of Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Swallowed: Rinse the mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][3]
Visualized Workflows
The following diagrams illustrate the key workflows for the safe handling of this compound.
References
Application Notes and Protocols for Developing Cosmetic Formulations with 7-Methylindan-4-ol
Introduction
7-Methylindan-4-ol is a phenolic compound with a chemical structure that suggests potential for various beneficial effects in cosmetic and dermatological applications.[1][2] As a member of the indane family, its hydroxyl group attached to an aromatic ring indicates possible antioxidant and anti-inflammatory properties, which are highly sought after in skincare formulations for anti-aging, soothing, and protective benefits.[3][4][5][6][7] This document provides detailed application notes and experimental protocols for researchers and formulation scientists to explore the potential of this compound as a novel cosmetic ingredient. While direct studies on the cosmetic use of this compound are limited, the following protocols are based on established methods for evaluating the efficacy and safety of phenolic compounds in cosmetology. A related compound, 4-hydroxy-7-methyl-1-indanone, has been noted for its antibacterial activity, suggesting that this compound may also possess antimicrobial properties.[8]
Safety Precautions: this compound is known to cause skin and eye irritation and may cause respiratory irritation.[1][9][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated area or under a fume hood.[9][10]
Application Note 1: Antioxidant Properties of this compound for Anti-Aging Formulations
Objective: To evaluate the free-radical scavenging activity of this compound for its potential use in anti-aging and photoprotective cosmetic formulations. Phenolic compounds are known to exert antioxidant effects, which can help mitigate oxidative stress-induced skin aging.[3][7]
Proposed Mechanism of Action: The phenolic hydroxyl group on the this compound molecule can donate a hydrogen atom to stabilize free radicals, thereby neutralizing their damaging effects on skin cells and extracellular matrix proteins like collagen and elastin.
Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This protocol outlines a common method for assessing the antioxidant capacity of a compound.[11]
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (Vitamin C) as a positive control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Pipettes and other standard laboratory equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Prepare a 1 mg/mL stock solution of ascorbic acid in methanol.
-
Prepare a 0.1 mM solution of DPPH in methanol. Keep this solution in the dark to prevent degradation.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of various concentrations of this compound (e.g., 10, 25, 50, 100, 200 µg/mL) to the wells. Create these dilutions from the stock solution using methanol.
-
For the positive control, add 100 µL of various concentrations of ascorbic acid to separate wells.
-
For the blank, add 100 µL of methanol to the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the percentage of scavenging activity against the concentration of this compound and ascorbic acid to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Data Presentation: Hypothetical DPPH Radical Scavenging Activity
| Concentration (µg/mL) | This compound % Scavenging (Mean ± SD) | Ascorbic Acid % Scavenging (Mean ± SD) |
| 10 | 15.2 ± 1.8 | 25.5 ± 2.1 |
| 25 | 35.8 ± 2.5 | 55.1 ± 3.0 |
| 50 | 58.1 ± 3.1 | 85.3 ± 2.8 |
| 100 | 82.5 ± 2.9 | 95.2 ± 1.9 |
| 200 | 91.3 ± 2.2 | 96.1 ± 1.5 |
| IC50 (µg/mL) | 42.5 | 20.8 |
Visualization: Proposed Antioxidant Mechanism
Caption: Proposed mechanism of free radical scavenging by this compound.
Application Note 2: Anti-Inflammatory Effects of this compound for Soothing Formulations
Objective: To investigate the potential anti-inflammatory properties of this compound for use in cosmetic products aimed at sensitive or irritated skin. Many phenolic compounds exhibit anti-inflammatory activity by modulating key signaling pathways involved in the inflammatory response.[12][13]
Proposed Mechanism of Action: this compound may inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. This could be achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), potentially through the inhibition of the NF-κB signaling pathway.[13][14][15]
Experimental Protocol: In Vitro Nitric Oxide (NO) Inhibition Assay
This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells to model an inflammatory response.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent
-
Dexamethasone as a positive control
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Cell Culture:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) for 1 hour. Include a positive control with dexamethasone.
-
Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control.
-
Incubate the plate for 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent to each supernatant sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.
-
-
Cell Viability:
-
Perform a concurrent MTT assay on the cells to ensure that the observed reduction in NO is not due to cytotoxicity.
-
Data Presentation: Hypothetical Inhibition of Nitric Oxide Production
| Treatment | Concentration (µM) | NO Production (% of LPS Control) (Mean ± SD) | Cell Viability (% of Control) (Mean ± SD) |
| Control (no LPS) | - | 5.2 ± 0.8 | 100.0 ± 4.5 |
| LPS Control | - | 100.0 ± 5.1 | 98.2 ± 3.9 |
| This compound | 1 | 85.7 ± 4.3 | 99.1 ± 3.2 |
| 5 | 62.1 ± 3.8 | 97.5 ± 4.1 | |
| 10 | 41.5 ± 2.9 | 96.8 ± 3.5 | |
| 25 | 25.3 ± 2.1 | 95.2 ± 4.0 | |
| Dexamethasone | 10 | 15.8 ± 1.9 | 98.9 ± 3.7 |
Visualization: Simplified Inflammatory Signaling Pathway
Caption: Proposed inhibition of the NF-κB pathway by this compound.
Application Note 3: Antimicrobial Activity of this compound for Acne-Prone Skin Formulations
Objective: To determine the antimicrobial efficacy of this compound against skin-relevant microorganisms, such as Cutibacterium acnes and Staphylococcus aureus, for potential use in formulations for acne-prone or blemish-prone skin.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (C. acnes, S. aureus)
-
Appropriate broth medium (e.g., Tryptic Soy Broth)
-
96-well microplates
-
Spectrophotometer
-
Positive control antibiotic (e.g., Clindamycin)
Procedure:
-
Preparation of Inoculum:
-
Grow the bacterial strains in the appropriate broth to the mid-logarithmic phase.
-
Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
-
Assay Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of this compound in the broth medium.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (broth with bacteria and a known antibiotic), a negative control (broth only), and a growth control (broth with bacteria).
-
-
Incubation:
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours; anaerobic conditions for C. acnes).
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm.
-
Data Presentation: Hypothetical Minimum Inhibitory Concentrations (MICs)
| Microorganism | This compound MIC (µg/mL) | Clindamycin MIC (µg/mL) |
| Cutibacterium acnes | 128 | 0.5 |
| Staphylococcus aureus | 256 | 1 |
Visualization: Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Formulation Protocol: Incorporating this compound into a Serum
Objective: To provide a basic protocol for the formulation of a cosmetic serum containing this compound.
Formulation Table: Sample Serum with this compound
| Phase | Ingredient (INCI Name) | Function | % w/w |
| A | Deionized Water | Solvent | q.s. to 100 |
| A | Glycerin | Humectant | 5.00 |
| A | Xanthan Gum | Thickener | 0.30 |
| B | Propanediol | Solvent, Humectant | 3.00 |
| B | This compound | Active Ingredient | 0.50 - 2.00 |
| C | Phenoxyethanol (and) Ethylhexylglycerin | Preservative | 1.00 |
| C | Citric Acid | pH Adjuster | q.s. |
Procedure:
-
Phase A: In the main vessel, add deionized water and glycerin. Slowly disperse the xanthan gum under high shear mixing until a uniform gel is formed.
-
Phase B: In a separate vessel, dissolve the this compound in propanediol. Gentle heating may be required.
-
Combining Phases: Add Phase B to Phase A with continuous mixing.
-
Phase C: Add the preservative system.
-
Final Adjustments: Adjust the pH to the desired range (e.g., 5.0-6.0) with citric acid.
-
Quality Control: Perform stability testing (e.g., at different temperatures) and preservative efficacy testing.
Safety and Toxicological Assessment Protocol
Objective: To conduct a preliminary in vitro safety assessment of this compound on human skin cells.
Experimental Protocol: MTT Cytotoxicity Assay
This assay measures the metabolic activity of cells and is a common method for assessing cell viability.
Materials:
-
Human keratinocytes (HaCaT) or dermal fibroblasts (HDF)
-
This compound
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with a range of concentrations of this compound for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
Data Presentation: Hypothetical Cell Viability Data
| Concentration of this compound (µM) | Cell Viability (% of Control) (Mean ± SD) |
| 1 | 98.5 ± 3.2 |
| 10 | 95.1 ± 4.0 |
| 25 | 92.3 ± 3.8 |
| 50 | 85.7 ± 4.5 |
| 100 | 70.2 ± 5.1 |
The provided application notes and protocols offer a comprehensive framework for the initial investigation of this compound as a novel active ingredient in cosmetic formulations. The hypothesized antioxidant, anti-inflammatory, and antimicrobial properties, if validated through these experimental procedures, would make it a valuable component in a variety of skincare products. Further research into its mechanism of action, optimal formulation strategies, and clinical efficacy is warranted.
References
- 1. This compound | C10H12O | CID 85398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Polyphenols as active ingredients for cosmetic products | Semantic Scholar [semanticscholar.org]
- 7. Phenolics as Active Ingredients in Skincare Products: A Myth or Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. Quantitative Phytochemical Profile and In Vitro Antioxidant Properties of Ethyl Acetate Extracts of Xerophyta spekei (Baker) and Grewia tembensis (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of Natural Products | MDPI [mdpi.com]
- 13. Methyl Derivatives of Flavone as Potential Anti-Inflammatory Compounds [mdpi.com]
- 14. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Methylindan-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 7-Methylindan-4-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and effective synthetic strategy involves a two-step process. The first step is the synthesis of the precursor, 4-hydroxy-7-methyl-1-indanone. This intermediate is then reduced in the second step to yield the final product, this compound.
Q2: I am experiencing low yields in the synthesis of the 4-hydroxy-7-methyl-1-indanone precursor. What are the likely causes?
A2: Low yields in the synthesis of 4-hydroxy-7-methyl-1-indanone are often attributed to incomplete reaction, side reactions, or suboptimal reaction conditions. Key factors to investigate include the purity of starting materials, the choice and concentration of the cyclization agent (e.g., polyphosphoric acid), reaction temperature, and reaction time. The formation of regioisomers can also be a significant issue, leading to a mixture of products and reducing the yield of the desired isomer.
Q3: How can I minimize the formation of regioisomers during the indanone synthesis?
A3: The formation of the undesired 6-methyl-1-indanone isomer is a common challenge. To favor the formation of the desired 4-hydroxy-7-methyl-1-indanone, careful control of the reaction conditions is crucial. The choice of the acid catalyst and solvent system plays a significant role in directing the regioselectivity of the intramolecular Friedel-Crafts acylation.
Q4: What are the recommended methods for the reduction of 4-hydroxy-7-methyl-1-indanone to this compound?
A4: The carbonyl group of 4-hydroxy-7-methyl-1-indanone can be effectively reduced to a hydroxyl group using either sodium borohydride (NaBH₄) or catalytic hydrogenation. Sodium borohydride offers a mild and convenient method, typically carried out in alcoholic solvents. Catalytic hydrogenation, often employing catalysts like palladium on carbon (Pd/C), is another robust method that can provide high yields.
Q5: What are common side reactions to be aware of during the reduction step?
A5: For sodium borohydride reductions, incomplete reaction is a possibility if an insufficient amount of the reducing agent is used. It is also important to control the temperature, as side reactions can occur at higher temperatures. In catalytic hydrogenation, over-reduction of the aromatic ring is a potential side reaction, although this typically requires more forcing conditions. Catalyst poisoning can also lead to incomplete or stalled reactions.
Troubleshooting Guides
Problem 1: Low Yield in 4-Hydroxy-7-Methyl-1-Indanone Synthesis
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst/Reagent | For Friedel-Crafts cyclization using polyphosphoric acid (PPA), ensure it is fresh and has a high P₂O₅ content. If using a Lewis acid like AlCl₃, ensure it is anhydrous and handled under an inert atmosphere. |
| Suboptimal Reaction Temperature | Gradually increase the reaction temperature in small increments. For PPA-mediated cyclizations, temperatures between 70-95°C are often effective.[1] |
| Formation of Regioisomers | Modify the solvent and catalyst system. For instance, the use of specific solvents can influence the isomer ratio in Friedel-Crafts reactions. |
| Incomplete Reaction | Increase the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). |
| Impure Starting Materials | Ensure the starting materials, such as 6-methylcoumarin or 3-(m-tolyl)propanoic acid derivatives, are of high purity. Purify the starting materials if necessary. |
Problem 2: Low Yield or Incomplete Reaction in the Reduction to this compound
| Potential Cause | Troubleshooting Step |
| Insufficient Reducing Agent (NaBH₄) | Increase the molar equivalents of NaBH₄. Typically, 1.2 to 1.5 equivalents are used for the reduction of ketones.[2] |
| Inactive Catalyst (Catalytic Hydrogenation) | Use a fresh batch of catalyst (e.g., Pd/C). Ensure the catalyst has not been exposed to air or moisture for extended periods. The presence of sulfur-containing impurities in the substrate can also poison the catalyst. |
| Low Hydrogen Pressure (Catalytic Hydrogenation) | Increase the hydrogen pressure. While many hydrogenations can be carried out at atmospheric pressure (balloon), some may require higher pressures in a specialized apparatus. |
| Suboptimal Solvent | For NaBH₄ reductions, ensure the solvent (e.g., methanol, ethanol) is anhydrous if side reactions with water are a concern. For catalytic hydrogenation, ensure the substrate is fully dissolved in the chosen solvent. |
| Reaction Temperature Too Low | While NaBH₄ reductions are often carried out at 0°C to room temperature, a slight increase in temperature may be necessary for less reactive ketones. For catalytic hydrogenation, gentle heating may be required. |
Problem 3: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Step |
| Presence of Unreacted Starting Material | If the reduction was incomplete, the final product will be contaminated with the starting indanone. Optimize the reduction conditions to drive the reaction to completion. Column chromatography can be used to separate the alcohol from the ketone. |
| Formation of Boron Salts (from NaBH₄ workup) | During the workup of a NaBH₄ reduction, quenching with an acid (e.g., dilute HCl or NH₄Cl) is necessary to decompose the borate complexes. Ensure thorough extraction and washing to remove water-soluble boron salts.[2] |
| Catalyst Fines in Product (from Catalytic Hydrogenation) | After catalytic hydrogenation, carefully filter the reaction mixture through a pad of celite to remove the solid catalyst. Ensure the filtration setup is robust to prevent catalyst breakthrough. |
| Product is an Oil or Low-Melting Solid | Purification by recrystallization may be challenging. Consider purification by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes). |
Data Presentation
Table 1: Comparison of Synthetic Routes to 4-Hydroxy-7-Methyl-1-Indanone
| Starting Material | Key Reagents | Reaction Conditions | Yield | Reference |
| 6-Methylcoumarin | 1. H₂/Pd-C; 2. Anhydrous AlCl₃ | 1. Hydrogenation in ethanol; 2. Fusion at high temperature | ~84% (overall) | [1] |
| 3-(2'-methoxy-5'-methylphenyl)propanoic acid | 1. Polyphosphoric acid; 2. HBr/Acetic Acid | 1. Cyclization at 70°C; 2. Demethylation | ~74% (overall) | [1] |
Table 2: Comparison of Reduction Methods for 4-Hydroxy-7-Methyl-1-Indanone
| Reducing Agent | Solvent | Typical Reaction Conditions | Reported Yield Range |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temperature | 85-95% |
| Catalytic Hydrogenation (e.g., Pd/C) | Ethanol or Ethyl Acetate | Room Temperature, 1-10 atm H₂ | 90-98% |
Experimental Protocols
Key Experiment 1: Synthesis of 4-Hydroxy-7-Methyl-1-Indanone from 6-Methylcoumarin
Materials:
-
6-Methylcoumarin
-
10% Palladium on Carbon (Pd/C)
-
Ethanol
-
Anhydrous Aluminum Chloride (AlCl₃)
Procedure:
-
Hydrogenation: Dissolve 6-methylcoumarin in ethanol in a hydrogenation vessel. Add 10% Pd/C catalyst (typically 5-10 mol%). Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filtration: Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude dihydrocoumarin derivative.
-
Cyclization: In a separate reaction vessel, melt anhydrous AlCl₃. Carefully add the crude dihydrocoumarin derivative to the molten AlCl₃. Heat the mixture with stirring.
-
Workup: After the reaction is complete, cool the mixture and carefully quench it by adding it to ice-water. Acidify with concentrated HCl.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 4-hydroxy-7-methyl-1-indanone.[1]
Key Experiment 2: Reduction of 4-Hydroxy-7-Methyl-1-Indanone to this compound using Sodium Borohydride
Materials:
-
4-Hydroxy-7-methyl-1-indanone
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 4-hydroxy-7-methyl-1-indanone in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.2-1.5 molar equivalents) to the cooled solution in portions.
-
Reaction: Stir the reaction mixture at 0°C and then allow it to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 1M HCl or saturated NH₄Cl solution to quench the excess NaBH₄ and decompose the borate complexes.[2]
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel if necessary.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Purification of Crude 7-Methylindan-4-ol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying crude 7-Methylindan-4-ol via column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase and solvent system for the column chromatography of this compound?
A1: The standard stationary phase for the purification of this compound is silica gel (60 Å, 230-400 mesh). A common and effective mobile phase is a gradient of ethyl acetate in hexanes. The optimal gradient will depend on the specific impurities present in your crude mixture. It is highly recommended to first determine the ideal solvent system by thin-layer chromatography (TLC).
Q2: How can I monitor the progress of the column chromatography?
A2: The separation can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). Spot the collected fractions on a TLC plate alongside your crude starting material and a pure standard of this compound, if available. This will allow you to identify the fractions containing the desired product.
Q3: How can I visualize this compound and its impurities on a TLC plate?
A3: this compound and related aromatic compounds can typically be visualized under UV light (254 nm), where they will appear as dark spots on a fluorescent background.[1][2][3] For more sensitive or specific visualization, chemical stains can be used. A potassium permanganate (KMnO₄) stain is effective for visualizing hydroxyl groups and other oxidizable functionalities, which will appear as yellow or brown spots on a purple background.[1] Another general stain is phosphomolybdic acid (PMA), which visualizes most organic compounds as dark green or blue spots upon heating.
Q4: My purified this compound is a discolored oil or sticky solid. What is the likely cause?
A4: A discolored and non-crystalline product often indicates the presence of impurities. These could be residual starting materials from the synthesis, polymeric byproducts, or degradation products. A lower than expected melting point is also a strong indicator of impurity. Further purification by recrystallization or a second column chromatography may be necessary.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of spots on TLC. | The solvent system is either too polar or not polar enough. | - If spots remain at the baseline (low Rf), increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). - If spots run with the solvent front (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in hexanes). |
| Co-elution of product with an impurity. | The impurity has a very similar polarity to this compound. This is common with isomeric impurities such as 5-Methylindan-4-ol, a likely byproduct of Friedel-Crafts synthesis. | - Use a shallower solvent gradient during column chromatography to improve resolution. - Try a different solvent system. For example, a mixture of dichloromethane and methanol can sometimes provide different selectivity for closely related compounds.[4] |
| Product is eluting too slowly or not at all. | The mobile phase is not polar enough to displace the compound from the silica gel. | - Gradually increase the polarity of the eluent. For very polar impurities, a small percentage of methanol can be added to the ethyl acetate/hexane mixture. |
| Streaking of spots on TLC or tailing of peaks during column chromatography. | - The sample is overloaded on the TLC plate or column. - The compound is acidic or basic and is interacting strongly with the silica gel. - The compound is not fully dissolved in the mobile phase. | - Use a more dilute sample for TLC spotting. For column chromatography, ensure the amount of crude material is appropriate for the column size. - Add a small amount of a modifier to the mobile phase. For acidic compounds, a trace of acetic acid can be added. For basic compounds, a trace of triethylamine can be added. - Ensure the crude sample is fully dissolved in a minimum amount of the initial mobile phase before loading it onto the column. |
| The column runs dry. | The solvent level dropped below the top of the silica gel. | This can lead to cracking of the stationary phase and poor separation. The column should be repacked. Always ensure there is enough solvent above the silica gel throughout the entire purification process. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization
-
Preparation: Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spotting: Using a capillary tube, spot the dissolved crude mixture onto a silica gel TLC plate.
-
Development: Place the TLC plate in a developing chamber containing a mixture of hexanes and ethyl acetate. Start with a relatively non-polar mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity in subsequent trials (e.g., 8:2, 7:3).
-
Visualization: After the solvent front has reached near the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Allow the solvent to evaporate, then visualize the spots under UV light and/or by staining with potassium permanganate.
-
Analysis: The ideal solvent system for column chromatography will result in the desired product having an Rf value of approximately 0.2-0.4, with good separation from any impurities.
Protocol 2: Column Chromatography Purification of Crude this compound
-
Column Packing:
-
Secure a glass chromatography column vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture determined by TLC (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.
-
Add another thin layer of sand on top of the packed silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial eluent.
-
Carefully apply the dissolved sample to the top of the column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the initial non-polar solvent system.
-
Collect the eluent in fractions (e.g., 10-20 mL per fraction in test tubes).
-
Gradually increase the polarity of the eluent as determined by your TLC analysis (e.g., from 95:5 to 90:10 to 85:15 hexanes:ethyl acetate).[5]
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
-
Solvent Removal:
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Visualizations
Caption: Workflow for the purification of this compound.
Caption: Relationship between synthesis, impurities, and purification.
References
common side products in 7-Methylindan-4-ol synthesis reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Methylindan-4-ol. The content is structured to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common and established synthetic pathway to this compound involves a two-step process:
-
Intramolecular Friedel-Crafts Cyclization: This step involves the cyclization of a precursor, typically 3-(m-tolyl)propanoic acid or its corresponding acyl chloride, to form 7-methyl-1-indanone. This reaction is usually catalyzed by a strong acid, such as polyphosphoric acid (PPA) or a Lewis acid like aluminum chloride (AlCl₃).
-
Reduction of the Ketone: The resulting 7-methyl-1-indanone is then reduced to the desired this compound. Common reducing agents for this transformation include sodium borohydride (NaBH₄).
Q2: What is the most common side product in the synthesis of 7-methyl-1-indanone?
A2: The most prevalent side product during the Friedel-Crafts cyclization is the formation of a regioisomer, 5-methyl-1-indanone . This occurs because the methyl group on the m-tolyl precursor is an ortho-, para-director, leading to cyclization at both the C2 and C6 positions of the aromatic ring relative to the propanoic acid chain.
Q3: How can the formation of the 5-methyl-1-indanone regioisomer be minimized?
A3: The regioselectivity of the Friedel-Crafts cyclization can be influenced by the choice of solvent and reaction conditions. For instance, using nitromethane as a solvent has been shown to significantly favor the formation of the desired 7-methyl isomer in related indanone syntheses, sometimes achieving ratios greater than 20:1.[1] Lower reaction temperatures can also enhance selectivity.
Q4: What are the potential side products during the reduction of 7-methyl-1-indanone?
A4: The reduction of 7-methyl-1-indanone to this compound is generally a high-yielding reaction. However, potential side products can include:
-
Unreacted 7-methyl-1-indanone: If the reduction is incomplete.
-
Over-reduction products: While less common with mild reducing agents like NaBH₄, stronger reducing agents could potentially lead to the reduction of the aromatic ring or other functional groups if present.
Q5: How can I purify the final this compound product from its isomeric impurity?
A5: Purification of this compound from the corresponding 5-methylindan-4-ol can be challenging due to their similar physical properties. Effective purification methods include:
-
Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the two isomers.
-
Recrystallization: If the isomeric impurity is present in small amounts and there is a significant difference in solubility, recrystallization from a suitable solvent may be effective.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of 7-methyl-1-indanone in Friedel-Crafts Cyclization
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivity | Ensure the Lewis acid catalyst (e.g., AlCl₃) is fresh and anhydrous. Moisture will deactivate the catalyst. Use freshly opened bottles or dry the catalyst before use. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | In Friedel-Crafts acylations, the ketone product can form a complex with the Lewis acid, rendering it inactive. Therefore, stoichiometric or even excess amounts of the catalyst are often required. |
| Deactivated Starting Material | Ensure the starting 3-(m-tolyl)propanoic acid is pure. Electron-withdrawing groups on the aromatic ring can deactivate it towards electrophilic substitution. |
| Low Reaction Temperature | While lower temperatures can improve regioselectivity, they can also decrease the reaction rate. Monitor the reaction progress by TLC and adjust the temperature as needed to ensure the reaction goes to completion. |
| Incomplete Reaction | Extend the reaction time and monitor the consumption of the starting material by TLC or GC. |
Issue 2: Poor Regioselectivity (High percentage of 5-methyl-1-indanone)
| Possible Cause | Troubleshooting Steps |
| Reaction Solvent | The choice of solvent can significantly impact the regioselectivity. Consider using nitromethane, which has been shown to favor the formation of the sterically less hindered product in similar reactions.[1] |
| Reaction Temperature | Higher temperatures can sometimes lead to the formation of the thermodynamically more stable isomer. Running the reaction at a lower temperature may favor the kinetic product. |
| Bulky Catalyst | In some cases, using a bulkier Lewis acid catalyst can influence the regioselectivity by sterically hindering the attack at the more crowded ortho position. |
Issue 3: Incomplete Reduction of 7-methyl-1-indanone
| Possible Cause | Troubleshooting Steps |
| Insufficient Reducing Agent | Ensure that an adequate molar excess of the reducing agent (e.g., NaBH₄) is used. Typically, 1.5 to 2 equivalents are sufficient. |
| Low Reaction Temperature | While the reduction is often carried out at 0 °C to control the reaction rate, allowing the reaction to warm to room temperature may be necessary for completion. |
| Decomposition of Reducing Agent | Sodium borohydride can decompose in acidic or protic solvents over time. Prepare the reaction mixture and add the substrate in a timely manner. |
Data Presentation
Table 1: Regioselectivity in a Related Indanone Synthesis
| Solvent | Ratio of Desired Isomer to Regioisomer |
| Acetonitrile | 9:1 |
| Toluene | 8:1 |
| Chlorobenzene | 7:1 |
| Nitromethane | >20:1 |
| Data adapted from a study on the synthesis of 5,6-dimethoxy-2-methyl-1-indanone, which provides insights into solvent effects on regioselectivity in Friedel-Crafts cyclizations.[1] |
Experimental Protocols
Protocol 1: Synthesis of 7-methyl-1-indanone via Friedel-Crafts Cyclization
This protocol is a general procedure adapted from similar indanone syntheses and should be optimized for specific laboratory conditions.
Materials:
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3-(m-tolyl)propanoic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
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Anhydrous aluminum chloride (AlCl₃)
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Anhydrous dichloromethane (DCM)
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Hydrochloric acid (HCl), concentrated
-
Ice
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Sodium bicarbonate (NaHCO₃), saturated solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, dissolve 3-(m-tolyl)propanoic acid (1.0 eq) in an excess of thionyl chloride (or use oxalyl chloride with a catalytic amount of DMF in DCM). Gently reflux the mixture for 1-2 hours until the evolution of gas ceases. Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 3-(m-tolyl)propionyl chloride.
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Friedel-Crafts Cyclization: In a separate flask under an inert atmosphere, suspend anhydrous AlCl₃ (1.1 - 1.5 eq) in anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
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Dissolve the crude 3-(m-tolyl)propionyl chloride in anhydrous DCM and add it dropwise to the AlCl₃ suspension while maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by pouring it slowly onto a mixture of crushed ice and concentrated HCl.
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Separate the organic layer. Extract the aqueous layer with DCM (2x).
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Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 7-methyl-1-indanone.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent.
Protocol 2: Reduction of 7-methyl-1-indanone to this compound
Materials:
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7-methyl-1-indanone
-
Methanol (MeOH) or Ethanol (EtOH)
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Sodium borohydride (NaBH₄)
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Ammonium chloride (NH₄Cl), saturated solution
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Ethyl acetate (EtOAc)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 7-methyl-1-indanone (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 - 2.0 eq) portion-wise to the stirred solution.
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Continue stirring at 0 °C for 1-2 hours, monitoring the reaction by TLC.
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Work-up: Quench the reaction by the slow addition of saturated NH₄Cl solution.
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Remove the bulk of the alcohol solvent under reduced pressure.
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Extract the aqueous residue with ethyl acetate (3x).
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Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
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Filter and concentrate the solution under reduced pressure to yield the crude this compound.
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Purification: If necessary, purify the product by column chromatography on silica gel or by recrystallization.
Mandatory Visualization
Caption: Synthetic pathway for this compound highlighting the formation of the main side product.
References
Technical Support Center: Troubleshooting Low Yield in Indanone Cyclization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of indanones, particularly via intramolecular Friedel-Crafts acylation. The content is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low or no yield in indanone synthesis via Friedel-Crafts acylation?
A common reason for low or no product yield is the inactivation of the catalyst, especially when using moisture-sensitive Lewis acids like aluminum chloride (AlCl₃). Water in the reaction setup can hydrolyze and deactivate the catalyst, preventing the reaction from proceeding. It is crucial to use anhydrous solvents, flame-dried glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Other potential causes include:
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Insufficiently strong acid: For Brønsted acids like polyphosphoric acid (PPA), the concentration might not be high enough to effectively promote the reaction.
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Low reaction temperature: The activation energy for the cyclization may not be reached at lower temperatures.
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Deactivated starting material: The presence of strong electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution.
Q2: My reaction is producing multiple products, leading to a low yield of the desired indanone. How can I improve selectivity?
The formation of multiple products often stems from a lack of regioselectivity or the occurrence of side reactions.
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Formation of Regioisomers: When multiple positions on the aromatic ring are available for cyclization, a mixture of isomers can be formed. To control this, consider the following strategies:
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Steric Hindrance: Bulky substituents on the aromatic ring can block certain positions, favoring cyclization at less hindered sites.
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Solvent Choice: The solvent can influence the product distribution. For instance, nitromethane has been reported to provide better selectivity in some cases.
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Catalyst and Temperature Control: The choice of catalyst and reaction temperature can affect the ratio of kinetic versus thermodynamic products. For reactions using polyphosphoric acid (PPA), adjusting the phosphorus pentoxide (P₂O₅) content can also influence regioselectivity.
-
-
Intermolecular Reactions: The acylating agent may react with another molecule of the starting material instead of cyclizing, leading to polymers or high molecular weight byproducts, especially at high concentrations. Running the reaction at high dilution can favor the desired intramolecular pathway.
Q3: I am observing the decomposition of my starting material or product. What could be the cause?
Decomposition is often a result of harsh reaction conditions, such as excessively high temperatures or prolonged reaction times. It is important to monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time and avoid unnecessary heating. Some starting materials or products may also be sensitive to the strong acidic conditions of the reaction.
Q4: Can the choice of starting material affect the yield of the indanone cyclization?
Yes, the nature of the starting material is critical. The most common precursors for 1-indanones are 3-aryl
Technical Support Center: Optimizing Derivatization of 7-Methylindan-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the derivatization of 7-Methylindan-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for the hydroxyl group of this compound?
A1: The phenolic hydroxyl group of this compound is the primary site for derivatization. The two most common and versatile strategies are:
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Esterification (Acylation): This involves reacting the hydroxyl group with an acylating agent (like an acid chloride or anhydride) to form an ester. This is often done to install a protecting group or to modify the compound's biological activity.
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Etherification: This reaction forms an ether linkage. The Williamson ether synthesis is a classic and widely used method, involving the deprotonation of the hydroxyl group to form an alkoxide, which then reacts with an alkyl halide.[1][2][3][4]
Q2: How should I choose the right solvent for my derivatization reaction?
A2: Solvent choice is critical and depends on the reaction type. For esterifications using acid chlorides or anhydrides, aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or pyridine (which can also act as a base) are common. For the Williamson ether synthesis, polar aprotic solvents like dimethylformamide (DMF) or THF are preferred as they can solvate the alkoxide intermediate without interfering with the reaction.[4]
Q3: My starting material, this compound, is not fully dissolving. What should I do?
A3: Incomplete dissolution can hinder reaction rates. First, ensure your solvent is anhydrous, as moisture can affect both solubility and the reaction itself. If solubility remains an issue, gentle warming of the mixture may help. For reactions that are run at low temperatures, you may need to select a different solvent in which the starting material is more soluble or run the reaction at a slightly higher concentration, accepting that it may start as a slurry.
Q4: What are the best methods to monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is the most common and rapid method for monitoring reaction progress. A spot of the reaction mixture is compared against spots of the starting material and, if available, the expected product. Disappearance of the starting material spot and the appearance of a new product spot indicate the reaction is proceeding. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[5]
Troubleshooting Guide: Esterification / Acylation
This guide addresses common issues encountered during the esterification of this compound to form derivatives like 7-methylindan-4-yl acetate.
Q1: I am observing low or no conversion of my starting material. What could be the cause?
A1: This is a common issue that can stem from several factors:
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Inactive Reagents: The most frequent culprit is moisture, which can hydrolyze the acylating agent (e.g., acetic anhydride). Always use fresh or properly stored anhydrous reagents and solvents.[6]
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Insufficient Catalyst: When using a catalyst like 4-(Dimethylamino)pyridine (DMAP), ensure sufficient loading. If the reaction is still sluggish, a slight increase in the catalyst amount may be necessary.[6]
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Low Temperature: While some reactions are initiated at 0 °C to control exotherms, they may require warming to room temperature or even gentle heating to proceed to completion. Monitor by TLC to determine if a temperature increase is needed.
Q2: My reaction is complete, but the product decomposes during the aqueous work-up. How can I prevent this?
A2: Ester derivatives can be susceptible to hydrolysis under acidic or basic conditions.
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Use Cold Solutions: Perform all aqueous washes quickly with cold, dilute solutions (e.g., cold dilute NaHCO₃ or cold dilute HCl) to minimize contact time and slow the rate of hydrolysis.[6]
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Avoid Strong Acids/Bases: Neutralize the reaction mixture carefully. Use a mild base like saturated sodium bicarbonate solution to quench any remaining acid.[6][7]
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Low-Temperature Evaporation: Concentrate the final organic extracts under reduced pressure at a low temperature using a rotary evaporator to prevent thermal decomposition.[6]
Q3: I am getting a dark brown, tar-like substance instead of my clean product. What is happening?
A3: The formation of polymeric material or charring often indicates that the reaction conditions are too harsh.
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Lower the Temperature: High temperatures can lead to the decomposition of either the starting material or the product.[6]
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Inert Atmosphere: If your molecule is sensitive to air, especially at elevated temperatures, decomposition via oxidation can occur. Running the reaction under an inert atmosphere of nitrogen or argon can prevent this.[6]
Troubleshooting Guide: Williamson Ether Synthesis
This guide addresses challenges in synthesizing ether derivatives of this compound, such as 4-alkoxy-7-methylindane.
Q1: My etherification reaction has a very low yield. What are the likely problems?
A1: Low yields in the Williamson ether synthesis are often traced back to the base, the alkyl halide, or competing side reactions.
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Incomplete Deprotonation: The hydroxyl group must be fully deprotonated to form the nucleophilic alkoxide. Use a sufficiently strong base like sodium hydride (NaH). Ensure the NaH is fresh and reactive.[1][8]
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Steric Hindrance: The Williamson ether synthesis is an SN2 reaction and is sensitive to steric bulk. It works best with primary alkyl halides. Secondary and tertiary alkyl halides are more likely to undergo a competing elimination (E2) reaction, forming an alkene instead of the desired ether.[3][4]
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Choice of Base: While strong bases are needed, some can also promote elimination. If elimination is a major side product, consider a bulkier but still strong base.
Q2: An elimination product (alkene) is the major product of my reaction. How can I favor substitution?
A2: The competition between substitution (SN2) and elimination (E2) is a classic challenge.
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Use a Primary Alkyl Halide: This is the most critical factor. If you need to synthesize an ether with a secondary or tertiary alkyl group, consider reversing the synthetic strategy if possible (i.e., use the corresponding alkoxide and 7-methyl-4-haloindane, though this may not be a trivial starting material).[2][4]
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Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution reactions and are more favored at higher temperatures. Running the reaction at the lowest temperature that allows for a reasonable reaction rate can increase the proportion of the substitution product.
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Solvent Choice: Polar aprotic solvents like DMSO or DMF generally favor SN2 reactions.
Data Presentation
Optimizing reaction conditions often involves systematically varying parameters like catalyst, solvent, and temperature. The tables below present hypothetical data to illustrate these effects.
Table 1: Hypothetical Optimization of Acylation of this compound
| Entry | Base (eq.) | Catalyst (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pyridine (2.0) | None | 25 | 12 | 75 |
| 2 | Triethylamine (1.5) | None | 25 | 12 | 68 |
| 3 | Triethylamine (1.5) | DMAP (5) | 25 | 4 | 92 |
| 4 | Triethylamine (1.5) | DMAP (5) | 0 to 25 | 6 | 95 |
Table 2: Hypothetical Optimization of Williamson Ether Synthesis with Methyl Iodide
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH (1.1) | THF | 25 | 10 | 65 |
| 2 | NaH (1.1) | DMF | 25 | 6 | 88 |
| 3 | K₂CO₃ (2.0) | Acetone | 56 (reflux) | 24 | 45 |
| 4 | NaH (1.1) | THF | 66 (reflux) | 4 | 78 |
Experimental Protocols
Protocol 1: General Procedure for Acetylation using Acetic Anhydride
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Under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) or pyridine.
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine (1.5 eq, if not using pyridine as the solvent) followed by a catalytic amount of DMAP (e.g., 0.05 eq).
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Add acetic anhydride (1.2 eq) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor completion by TLC.
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Upon completion, cool the mixture back to 0 °C and slowly quench the reaction by adding cold water.
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Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
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Combine the organic layers and wash sequentially with cold 1M HCl (to remove base), saturated NaHCO₃ solution, and finally with brine.
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Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Protocol 2: General Procedure for Williamson Ether Synthesis
-
Under an inert atmosphere (e.g., nitrogen), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) to a flask containing anhydrous THF or DMF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the NaH suspension.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
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Cool the solution back to 0 °C and add the primary alkyl halide (e.g., methyl iodide, 1.1 eq) dropwise.
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Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC. Gentle heating may be required for less reactive alkyl halides.
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Upon completion, cool the reaction to 0 °C and cautiously quench by the dropwise addition of water or saturated ammonium chloride solution.
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Extract the product with a suitable organic solvent like diethyl ether or ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product as necessary.
Visualizations
Caption: General experimental workflow for derivatization.
Caption: A logic tree for troubleshooting low reaction yield.
References
- 1. m.youtube.com [m.youtube.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Khan Academy [khanacademy.org]
degradation pathways of 7-Methylindan-4-ol under stress conditions
Technical Support Center: 7-Methylindan-4-ol Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the . The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of performing forced degradation studies on this compound?
A1: Forced degradation studies, also known as stress testing, are crucial to identify the likely degradation products of this compound.[1] These studies help in establishing its intrinsic stability, determining degradation pathways, and developing stability-indicating analytical methods, which are essential for regulatory submissions.[2][3] The data gathered informs the selection of proper formulations, packaging, and storage conditions to ensure the compound's efficacy and safety.[2]
Q2: What are the typical stress conditions applied to this compound?
A2: Based on ICH guidelines, the typical stress conditions for forced degradation studies include hydrolysis (acidic and alkaline), oxidation, photolysis, and thermal stress.[1][2] These conditions are applied at levels more severe than standard accelerated stability testing to expedite the degradation process.[1]
Q3: What are the predicted degradation pathways for this compound based on its structure?
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Oxidation: The phenolic hydroxyl group is susceptible to oxidation, potentially forming quinone-like structures. The methyl group on the aromatic ring could also be oxidized to a carboxylic acid under harsh conditions.
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Hydrolysis: The molecule is generally stable to hydrolysis, but under extreme acidic or basic conditions, reactions involving the aromatic ring or potential ring-opening of the indane structure could occur, although this is less likely.
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Photolysis: Exposure to UV light may induce photolytic cleavage or oxidation, particularly at the phenolic position.
Q4: How much degradation should I aim for during my stress testing experiments?
A4: A target degradation of 5-20% is generally considered appropriate for the validation of stability-indicating methods.[1][4] This range is sufficient to generate and detect degradation products without excessively degrading the parent molecule, which could lead to secondary and tertiary degradants that may not be relevant under normal storage conditions.
Troubleshooting Guide
Q: I am not observing any degradation of this compound under my initial stress conditions. What should I do?
A: If no degradation is observed, you may need to increase the severity of the stress conditions incrementally.
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For Hydrolysis: If refluxing in 0.1N HCl or 0.1N NaOH shows no effect, consider increasing the concentration to 1N or 2N and extending the exposure time.
-
For Oxidation: If 3% hydrogen peroxide (H₂O₂) at room temperature is ineffective, you can increase the temperature (e.g., to 50-70°C) or use a higher concentration of H₂O₂ (e.g., up to 30%).
-
For Thermal Stress: Increase the temperature in increments (e.g., from 50°C to 70°C) or extend the duration of exposure.[3] It is important to apply stress systematically to avoid unrealistic degradation pathways.
Q: My chromatogram shows multiple peaks after degradation. How do I distinguish between primary and secondary degradants?
A: To differentiate between primary and secondary degradation products, it is recommended to analyze samples at multiple time points during the forced degradation study.[3] Primary degradants will form first, and their concentration may decrease over time as they convert into secondary products. This kinetic approach helps in elucidating the overall degradation pathway.
Q: I am observing poor mass balance in my results. What are the possible causes?
A: Poor mass balance can occur for several reasons:
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Some degradants may not be eluted from the HPLC column or are not detectable by the UV detector.
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The degradant may be a volatile compound that has been lost during sample preparation.
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The parent compound may have precipitated from the solution. To troubleshoot, try using a different detection wavelength or a universal detector like a mass spectrometer (MS) or charged aerosol detector (CAD). Ensure complete dissolution of the sample before analysis.
Experimental Protocols
The following are generalized protocols for performing forced degradation studies on this compound. These should be adapted based on the specific properties of the compound and the analytical method used.
1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile. If solubility is an issue, co-solvents can be used.[1]
2. Acid Hydrolysis:
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Mix 1 mL of the stock solution with 1 mL of 1N HCl.
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Reflux the mixture at 80°C for 12 hours.
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At specified time points (e.g., 2, 4, 8, 12 hours), withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1N NaOH.
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Dilute with the mobile phase to a suitable concentration for analysis (e.g., 100 µg/mL).
3. Alkaline Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1N NaOH.
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Reflux the mixture at 80°C for 12 hours.
-
At specified time points, withdraw an aliquot, cool, and neutralize with an equivalent amount of 1N HCl.
-
Dilute with the mobile phase for analysis.
4. Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.
5. Thermal Degradation:
-
Place the solid this compound powder in a thermostatically controlled oven at 70°C for 48 hours.
-
At specified time points, withdraw a sample, dissolve it in the chosen solvent, and dilute it for analysis.
6. Photolytic Degradation:
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Expose a solution of this compound (e.g., 1 mg/mL) to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
At the end of the exposure period, dilute both the exposed and control samples for analysis.
Data Presentation
Quantitative results from the degradation studies should be summarized to facilitate comparison.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Parameters | Duration | Degradation (%) | No. of Degradants | RRT of Major Degradants |
| Acid Hydrolysis | 1N HCl | 12 hours | |||
| Alkaline Hydrolysis | 1N NaOH | 12 hours | |||
| Oxidation | 30% H₂O₂ | 24 hours | |||
| Thermal | 70°C (Solid) | 48 hours | |||
| Photolytic | 1.2M lux hrs | As per ICH |
RRT: Relative Retention Time
Visualizations: Workflows and Pathways
The following diagrams illustrate the experimental workflow and predicted degradation pathways.
Caption: General experimental workflow for forced degradation studies.
Caption: Predicted degradation pathways for this compound.
References
Technical Support Center: Resolving Impurities in 7-Methylindan-4-ol Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Methylindan-4-ol. The information is designed to help resolve common purity issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: Impurities in this compound samples typically originate from the synthetic route. A common synthesis involves the Friedel-Crafts acylation of m-xylene followed by cyclization to form 7-methyl-1-indanone, which is then reduced to this compound. Potential impurities include:
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Unreacted Starting Materials: m-xylene and reagents from the acylation step.
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Isomeric Byproducts: Friedel-Crafts reactions can sometimes yield isomeric products.
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Intermediates: Unreacted 7-methyl-1-indanone.
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Over-reduction Products: Formation of 7-methylindan.
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Dimeric Impurities: Self-condensation products that can form under certain conditions.
Q2: My this compound sample is a brownish oil, but it should be a solid. What is the likely cause?
A2: Pure this compound is expected to be a solid. A brownish oily appearance often indicates the presence of impurities that depress the melting point. These could be residual solvents, unreacted starting materials, or isomeric byproducts from the synthesis.
Q3: I am observing poor resolution between my product and an impurity during HPLC analysis. What can I do?
A3: To improve HPLC resolution, you can try the following:
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Optimize the Mobile Phase: Adjust the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. A shallower gradient or isocratic elution with a lower percentage of the organic solvent can improve the separation of closely eluting peaks.
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Change the Stationary Phase: If you are using a standard C18 column, consider trying a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded column.
-
Adjust the pH of the Mobile Phase: If your impurities have acidic or basic functional groups, adjusting the pH of the aqueous portion of your mobile phase can alter their retention times and improve separation.
Q4: How can I remove unreacted 7-methyl-1-indanone from my this compound product?
A4: 7-methyl-1-indanone is a ketone, while this compound is an alcohol. This difference in polarity can be exploited for separation.
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Column Chromatography: Flash column chromatography on silica gel is a highly effective method. The more polar alcohol (this compound) will have a lower Rf value and elute more slowly than the less polar ketone (7-methyl-1-indanone). A solvent system such as a gradient of ethyl acetate in hexanes is a good starting point.
-
Recrystallization: If the concentration of the indanone impurity is low, recrystallization from a suitable solvent system may be effective.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments.
Issue 1: Unexpected Peaks in HPLC Chromatogram
-
Observation: Your HPLC analysis of a purified this compound sample shows multiple unexpected peaks.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Isomeric Impurities | Isomers formed during synthesis can be difficult to separate. Optimize your HPLC method by trying different columns (e.g., phenyl-hexyl for aromatic selectivity) and mobile phases. Preparative HPLC may be necessary for complete separation. |
| Degradation of Sample | This compound may be sensitive to acidic or basic conditions, or prolonged exposure to heat and light. Ensure your sample is stored correctly and that the analytical methods do not use harsh conditions. Analyze a freshly prepared sample to confirm. |
| Contamination from Solvents or Equipment | Run a blank injection of your solvent to check for contaminants. Ensure all glassware and equipment are thoroughly cleaned. |
Issue 2: Low Purity After Column Chromatography
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Observation: After purification by flash column chromatography, your this compound sample still shows significant impurities by NMR or HPLC.
-
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent System | The chosen eluent may not be providing adequate separation. Re-evaluate your solvent system using Thin Layer Chromatography (TLC) to find an eluent that gives a good separation between your product (Rf ~0.3) and the impurities. |
| Column Overloading | Loading too much crude material onto the column can lead to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Co-eluting Impurities | Some impurities may have very similar polarity to your product, making separation by standard silica gel chromatography challenging. Consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Analysis of this compound
This protocol provides a general method for the analysis of this compound and the separation of common impurities.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient:
-
Start with 30% B, hold for 2 minutes.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 30% B over 1 minute and equilibrate for 4 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 275 nm
-
Sample Preparation: Dissolve approximately 1 mg of the this compound sample in 1 mL of acetonitrile.
Expected Results: The retention time of this compound will depend on the specific C18 column used. Less polar impurities like 7-methyl-1-indanone will have longer retention times, while more polar impurities will elute earlier.
Protocol 2: GC-MS Method for Impurity Identification
This protocol is suitable for identifying volatile and semi-volatile impurities in this compound samples.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like dichloromethane or ethyl acetate.
Expected Results: The mass spectrum of this compound is expected to show a molecular ion peak (m/z 148) and characteristic fragmentation patterns. Impurities can be identified by comparing their mass spectra with library data (e.g., NIST).
Data Presentation
Table 1: Potential Impurities and their Characteristics
| Impurity Name | Molecular Formula | Molecular Weight ( g/mol ) | Potential Origin | Expected Analytical Behavior |
| 7-Methyl-1-indanone | C₁₀H₁₀O | 146.19 | Incomplete reduction of the ketone intermediate. | Less polar than this compound; longer retention time in RP-HPLC. |
| m-Xylene | C₈H₁₀ | 106.17 | Unreacted starting material from Friedel-Crafts reaction. | Very non-polar; will elute very early in RP-HPLC. |
| 7-Methylindan | C₁₀H₁₂ | 132.20 | Over-reduction of this compound. | Non-polar; will have a long retention time in RP-HPLC. |
| Isomeric Methylindanols | C₁₀H₁₂O | 148.20 | Side-products from the Friedel-Crafts reaction leading to different positional isomers. | Similar polarity to the main product; may co-elute or be difficult to separate. |
Visualizations
Caption: General workflow for the identification and resolution of impurities in this compound samples.
Caption: Decision tree for troubleshooting poor peak resolution in the HPLC analysis of this compound.
Technical Support Center: Scaling Up 7-Methylindan-4-ol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 7-Methylindan-4-ol. The information is presented in a direct question-and-answer format to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing this compound, and what are the key challenges in scaling up these processes?
A1: While specific literature on the large-scale synthesis of this compound is not abundant, analogous syntheses of related indanols and indanones suggest that a common route would involve the intramolecular Friedel-Crafts cyclization of a substituted propanoic acid, followed by reduction of the resulting indanone.
Key Scale-Up Challenges:
-
Friedel-Crafts Cyclization: This step often employs strong acids like polyphosphoric acid (PPA) or Lewis acids. On a larger scale, managing the viscosity and exothermic nature of the reaction with PPA can be difficult, requiring specialized reactors for efficient stirring and heat transfer. The work-up, which involves quenching the reaction mixture in ice water, can also be challenging to control on a large scale.
-
Reduction of the Indanone: The reduction of the ketone functionality to an alcohol can be achieved using various reducing agents. The choice of reducing agent can impact safety, cost, and waste disposal on an industrial scale. For example, while lithium aluminum hydride is effective in the lab, its high reactivity and cost may make it less suitable for large-scale production compared to alternatives like sodium borohydride or catalytic hydrogenation.
-
Purification: Isolation and purification of the final product can be complicated by the presence of regioisomers and other byproducts.[1][2] Standard laboratory purification techniques like column chromatography may not be economically viable for large quantities, necessitating the development of robust crystallization or distillation methods.[3]
Q2: How can I minimize the formation of the 5-methyl regioisomer during the Friedel-Crafts cyclization?
A2: The formation of regioisomers is a common issue in the synthesis of substituted indanones.[1][2] The ratio of 7-methyl to 5-methyl isomers is often influenced by the reaction conditions.
Strategies to Improve Regioselectivity:
-
Choice of Catalyst: The Lewis acid or Brønsted acid used can influence the isomer ratio. Experimenting with different catalysts (e.g., AlCl₃, triflic acid) and their concentrations may improve selectivity.
-
Temperature Control: Running the reaction at a lower temperature can sometimes favor the formation of one isomer over another, although this may also decrease the reaction rate.
-
Solvent Effects: The choice of solvent can impact the stability of the intermediates and transition states, thereby influencing the product distribution.
Q3: What are the recommended analytical methods for monitoring the reaction progress and assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for effective reaction monitoring and purity assessment.
-
Thin Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for separating and identifying volatile components in the reaction mixture, including the desired product, isomers, and byproducts.[4][5] It can also be used for quantitative analysis to determine the purity of the final product.
-
High-Performance Liquid Chromatography (HPLC): Suitable for both qualitative and quantitative analysis, especially for less volatile compounds. Different columns and mobile phases can be screened to achieve optimal separation of isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about the product and any impurities present.[1] It is particularly useful for distinguishing between regioisomers.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of 7-Methylindan-4-one (Precursor) | Incomplete Friedel-Crafts cyclization. | - Increase reaction time or temperature. - Use a stronger or higher concentration of the acid catalyst. - Ensure adequate mixing, especially with viscous reagents like PPA. |
| Degradation of starting material or product. | - Lower the reaction temperature. - Reduce the reaction time. | |
| Poor Selectivity (High Levels of 5-Methyl Isomer) | Reaction conditions favoring the formation of the undesired isomer. | - Screen different acid catalysts and solvents. - Optimize the reaction temperature. |
| Difficult Product Isolation from PPA | High viscosity of the quenched reaction mixture. | - Use a larger volume of ice water for quenching. - Employ vigorous mechanical stirring during quenching. |
| Incomplete Reduction of the Indanone | Insufficient reducing agent. | - Increase the molar equivalents of the reducing agent. |
| Deactivation of the reducing agent. | - Ensure anhydrous conditions if using moisture-sensitive reagents like LiAlH₄. | |
| Product is an Oil or has a Low Melting Point | Presence of impurities, particularly oily regioisomers.[1] | - Purify via column chromatography. - Attempt co-distillation or fractional distillation under reduced pressure. - Develop a suitable crystallization procedure, possibly using a different solvent system or seeding.[1] |
| Broad Melting Range of Purified Product | Presence of isomeric impurities. | - Recrystallize the product multiple times.[1][3] - Utilize preparative HPLC for higher purity if required for specific applications. |
Experimental Protocols
Example Protocol 1: Synthesis of 7-Methyl-1-indanone (Precursor)
This protocol is adapted from general procedures for indanone synthesis and should be optimized for the specific substrate.
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add polyphosphoric acid (PPA).
-
Reagent Addition: While stirring vigorously, slowly add 3-(m-tolyl)propanoic acid to the PPA.
-
Reaction: Heat the mixture to 80-100°C and monitor the reaction by TLC.
-
Quenching: After the reaction is complete, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Work-up: Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by vacuum distillation or column chromatography.
Example Protocol 2: Reduction of 7-Methyl-1-indanone to this compound
This protocol is a general procedure and should be optimized.
-
Reaction Setup: In a round-bottom flask, dissolve 7-methyl-1-indanone in a suitable solvent (e.g., methanol or ethanol).
-
Reagent Addition: Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Reaction: Stir the reaction mixture at room temperature and monitor by TLC.
-
Quenching: Slowly add water to quench the excess sodium borohydride, followed by dilute hydrochloric acid to adjust the pH.
-
Extraction: Extract the product with an organic solvent.
-
Work-up: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent and purify the crude this compound by recrystallization or column chromatography.
Visualizations
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low reaction yields.
References
preventing oxidation of 7-Methylindan-4-ol during storage
Topic: Preventing Oxidation During Storage
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and preventing the oxidation of 7-Methylindan-4-ol. The information is presented in a question-and-answer format to address common issues encountered during laboratory storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to oxidation?
This compound is an aromatic organic compound featuring a methyl-substituted indanol core. Like other phenolic compo[1]unds, its hydroxyl (-OH) group attached to the aromatic ring is susceptible to oxidation. This process can be initi[2][3]ated or accelerated by exposure to oxygen, light, heat, and trace metal impurities. Oxidation typically leads[2][4] to the formation of colored quinone-type species and other degradation byproducts, which can compromise the compound's purity, activity, and safety.
Q2: What are the visib[2]le signs of this compound oxidation?
The most common sign of oxidation is a change in the physical appearance of the compound. A pure, stable sample of this compound should be a white to off-white solid. The development of a yellow, pink, brown, or reddish discoloration is a strong indicator that oxidation has occurred. For solutions, a similar [2]change in color may be observed. Analytically, oxidation can be confirmed by the appearance of new peaks in chromatography (HPLC, GC) or changes in spectroscopic profiles.
Q3: What are the ideal storage conditions to prevent oxidation?
To minimize oxidation, this compound should be stored with strict control over environmental factors. The primary strategies are:
-
Temperature: Store at refrigerated temperatures (2-8°C) to slow the rate of chemical reactions, including oxidation. For long-term storage, fr[5][6]eezing (-20°C or below) may be considered, but repeated freeze-thaw cycles should be avoided by aliquoting the compound into single-use vials.
-
Atmosphere: Oxyge[5]n is a key driver of oxidation. Store the solid compound [4]or its solutions under an inert atmosphere, such as argon or nitrogen, to displace oxygen. This can be achieved by p[5]urging the container with the inert gas before sealing.
-
Light: Protect the compound from light, especially UV light, which can catalyze oxidative reactions. Use amber glass vials or [4][7]opaque containers and store them in a dark location like a cabinet or drawer.
-
Container: Use we[5][7]ll-sealed, appropriate containers (e.g., glass) to prevent exposure to air and moisture. Ensure the container material is inert and does not leach impurities that could catalyze degradation.
Q4: Can I use antioxid[5]ants to improve the stability of this compound?
Yes, adding a sacrificial antioxidant can be an effective strategy, particularly for solutions. Antioxidants work by bein[2][8]g preferentially oxidized, thereby protecting the primary compound. Common choices for organi[9]c compounds include Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol). The choice and concentration of the antioxidant must be carefully considered to ensure it does not interfere with downstream applications.
Troubleshooting Guid[10][11]e
This section addresses specific issues you may encounter, suggesting causes and corrective actions.
Issue 1: My solid this compound has turned yellow/brown upon receipt or during storage.
-
Possible Cause: Exposure to air (oxygen) and/or light during shipping or storage. Higher ambient temperatures can accelerate this process.
-
-
Assess Purity: Before use, verify the compound's purity using an appropriate analytical method like HPLC-UV or GC-MS. Compare the results to the certificate of analysis.
-
Improve Storage: Immediately transfer the compound to an amber vial, purge with argon or nitrogen, seal tightly, and store in a refrigerator (2-8°C) or freezer (-20°C).
-
Consider Purifi[5][6]cation: If significant degradation has occurred, purification by recrystallization or column chromatography may be necessary.
-
Issue 2: A solution of this compound in an organic solvent changes color over a few hours/days.
-
Possible Cause: Dissolved oxygen in the solvent is oxidizing the compound. The solvent itself may contain peroxide impurities (e.g., in aged THF or diethyl ether) that act as strong oxidants.
-
Recommended Action:
-
Use Fresh, Degassed Solvents: Prepare solutions using high-purity solvents that have been recently opened or properly stored. Degas the solvent before use by sparging with nitrogen or argon for 15-30 minutes.
-
Work Under Inert Atmosphere: Prepare the solution in a glovebox or under a blanket of inert gas.
-
Add an Antioxidant: Consider adding a small amount (e.g., 0.01-0.1%) of a suitable antioxidant like BHT, if compatible with your experiment.
-
**Prepare Fresh:[11] The best practice is to prepare solutions fresh immediately before use.
-
Issue 3: My HPLC/GC an[5]alysis shows a decrease in the main peak area and the appearance of new impurity peaks over time.
-
Possible Cause: This is quantitative evidence of degradation. The new peaks likely correspond to oxidation products.
-
Recommended Action:
-
Review Storage Protocol: Conduct a thorough review of your storage conditions against the ideal recommendations (low temperature, inert atmosphere, light protection).
-
Initiate a Stab[6][12]ility Study: If the compound's stability is critical, perform a formal stability study to determine its shelf-life under your specific laboratory conditions. (See Experimental Protocol below).
-
Quarantine Stock: Quarantine the affected stock to prevent its use in critical experiments. Use a fresh, uncompromised lot of the material.
-
Data Presentation
The following table summarizes hypothetical stability data for this compound under various storage conditions over a 6-month period, as would be determined by a stability study.
Table 1: Stability of this compound Under Different Storage Conditions
| Storage Condition | Purity at T=0 | Purity at 1 Month | Purity at 3 Months | Purity at 6 Months | Appearance at 6 Months |
| -20°C, Argon Atmosphere, Dark | 99.8% | 99.7% | 99.7% | 99.6% | Off-white solid |
| 4°C, Argon Atmosphere, Dark | 99.8% | 99.6% | 99.4% | 99.1% | Off-white solid |
| 4°C, Air Atmosphere, Dark | 99.8% | 99.1% | 98.0% | 96.5% | Pale yellow solid |
| 25°C (Room Temp), Air Atmosphere, Dark | 99.8% | 97.5% | 94.2% | 89.0% | Yellow-brown solid |
| 25°C (Room Temp), Air Atmosphere, Ambient Light | 99.8% | 95.0% | 88.1% | 79.5% | Brown solid |
Data is for illustrative purposes only.
Experimental Protocols
Protocol: HPLC-Based Stability Assessment of this compound
This protocol outlines a method to quantify the purity of this compound and detect degradation products.
-
Objective: To monitor the stability of this compound under defined storage conditions over time.
-
Materials:
-
This compound sample(s)
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Formic Acid (or other suitable modifier)
-
C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC system with UV detector
-
-
Methodology:
-
Standard Preparation: Prepare a stock solution of high-purity this compound (reference standard) at 1.0 mg/mL in acetonitrile. Prepare a working standard at ~50 µg/mL by diluting the stock solution.
-
Sample Preparation: For each time point and storage condition, accurately weigh and dissolve the this compound sample to a final concentration of ~50 µg/mL in acetonitrile.
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 60% A / 40% B, ramp to 10% A / 90% B over 10 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 280 nm
-
Injection V[13]olume: 10 µL
-
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of this compound at each time point using the area percent method:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
Document any new peaks that appear, noting their retention time and relative area.
-
Visualizations
Caption: Generalized oxidation pathway of a phenolic compound like this compound.
Caption: Experimental workflow for conducting a formal stability study.
Caption: Decision tree for troubleshooting the degradation of this compound.
References
- 1. This compound | C10H12O | CID 85398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. biofargo.com [biofargo.com]
- 8. moravek.com [moravek.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Brief Evaluation of Antioxidants, Antistatics, and Plasticizers Additives from Natural Sources for Polymers Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Refining Separation Techniques for 7-Methylindan-4-ol Isomers
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the separation of 7-Methylindan-4-ol isomers. The content is structured to address specific experimental challenges with practical solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for separating the enantiomers of this compound?
A1: The two most common and effective methods for resolving racemic this compound are:
-
Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC): These techniques utilize a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation.[1][2] This is often the preferred method for both analytical and preparative scale separations due to its versatility and efficiency.[3]
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic this compound (a weakly acidic alcohol) with an enantiomerically pure chiral base. This reaction forms two diastereomeric salts which, unlike enantiomers, have different physical properties like solubility.[4][5] These differing solubilities allow for their separation by fractional crystallization.[6] The desired enantiomer is then recovered by treating the isolated salt with an acid to liberate the alcohol.[7]
Q2: I am not getting any separation on my chiral HPLC column. What should I do?
A2: A complete lack of separation can be due to several factors. First, ensure the chosen chiral stationary phase (CSP) is appropriate for the analyte. Polysaccharide-based CSPs (e.g., those derived from cellulose or amylose) are often a good starting point for indanol derivatives.[8][9] If the CSP is appropriate, the issue may lie with the mobile phase. The separation is highly dependent on the mobile phase composition, and small changes can have a significant impact.[10] It is recommended to perform a screening with different mobile phase systems (e.g., normal-phase, reversed-phase, polar organic) to find suitable conditions.[11][12]
Q3: What are "ghost peaks" and how can I eliminate them in my chiral analysis?
A3: Ghost peaks are extraneous peaks in a chromatogram that do not come from the injected sample.[13] Common causes include impurities in the mobile phase solvents or additives, carryover from previous injections, or bleed from the column or other system components.[13] To eliminate them, use high-purity HPLC-grade solvents, flush the system thoroughly between runs, and ensure proper mobile phase degassing.[13]
Troubleshooting Guides
This section provides detailed solutions in a question-and-answer format for specific issues you may encounter during your experiments.
Chromatographic Separation (HPLC/SFC)
Issue 1: Poor Resolution or Peak Tailing
Q: My chromatogram shows broad, tailing peaks with poor resolution between the this compound enantiomers. How can I improve the peak shape and separation?
A: Peak tailing and poor resolution are common issues in chiral chromatography. Here is a systematic approach to troubleshoot this problem:
-
Optimize Mobile Phase: The mobile phase composition is critical. In normal-phase chromatography, adjusting the ratio of the alcohol modifier (e.g., isopropanol, ethanol) can significantly impact resolution. Adding a small amount of an acidic or basic additive (like trifluoroacetic acid or diethylamine) can sharpen peaks, especially if secondary interactions are occurring.[12]
-
Check for Column Contamination: The accumulation of contaminants at the head of the column can create active sites that cause tailing.[13][14] Flushing the column with a strong, compatible solvent may restore performance. For immobilized columns, stronger solvents like DMF or THF can be used, followed by proper re-equilibration.[14]
-
Lower the Flow Rate: Reducing the flow rate can increase the interaction time between the analytes and the chiral stationary phase, often leading to better resolution, although it will increase the run time.
-
Adjust Temperature: Temperature affects the thermodynamics and kinetics of the separation. Experimenting with different column temperatures (e.g., 10°C, 25°C, 40°C) can sometimes dramatically improve resolution.
Issue 2: High Backpressure
Q: The pressure in my HPLC system has suddenly increased after installing a new chiral column. What is the cause and how can I fix it?
A: A sudden increase in operating pressure can indicate a blockage or a solvent compatibility issue.[14]
-
System Blockage: The most common cause is a partial blockage of the inlet frit of the column by particulate matter from the sample, mobile phase, or pump seals.[14] Try reversing the column (if permitted by the manufacturer's instructions) and flushing it with a filtered, compatible solvent to dislodge the particulates. Always filter your mobile phase and use a guard column to protect the analytical column.
-
Solvent Incompatibility: Ensure that the solvents used in your mobile phase are compatible with the column's stationary phase. Some traditional coated chiral columns can be irreversibly damaged by certain solvents.[14] Before connecting the column, the HPLC system should be thoroughly flushed of any potentially harmful solvents from previous analyses.[14]
-
Buffer Precipitation: If using a buffered mobile phase (in reversed-phase mode), ensure the buffer is completely soluble in the organic modifier. Buffer precipitation can occur when the organic solvent concentration is high, leading to system and column blockage.
Diastereomeric Salt Crystallization
Issue 1: No Crystals Form, or an Oil Precipitates Instead
Q: I've combined my racemic this compound with a chiral resolving agent, but I'm only getting an oil or the solution remains clear. What should I do?
A: The formation of an oil or failure to crystallize are common problems stemming from issues with solubility, supersaturation, or solvent choice.[15]
-
Inappropriate Solvent System: The solvent is the most critical factor. An ideal solvent should provide a significant solubility difference between the two diastereomeric salts.[15][16]
-
Solution: Perform a comprehensive solvent screen using solvents of varying polarities (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile) and consider using solvent/anti-solvent mixtures to carefully control solubility and induce crystallization.[15]
-
-
Insufficient Supersaturation: Crystallization cannot occur if the salt concentration is below its solubility limit.[15]
-
Solution: Carefully evaporate some of the solvent to increase the concentration. Alternatively, slowly add an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[15]
-
-
Cooling Rate is Too Fast: Rapid cooling can lead to "oiling out" instead of forming a well-defined crystal lattice.[15]
-
Solution: Allow the solution to cool slowly and undisturbed. Using a controlled cooling ramp or simply allowing the insulated vessel to cool to room temperature and then transferring it to a refrigerator can promote better crystal growth.
-
Issue 2: Low Yield or Poor Enantiomeric Purity
Q: My crystallization yielded crystals, but the final yield of the desired enantiomer is low, or its enantiomeric excess (e.e.) is poor.
A: This indicates that the separation of the diastereomeric salts was incomplete.
-
Suboptimal Solvent/Temperature: The solubility of the desired salt may still be too high in the chosen solvent, or the solubility difference between the two diastereomers is not large enough under the selected conditions.[15]
-
Solution: Re-evaluate the solvent system. A different solvent may offer a better solubility profile. Also, lowering the final crystallization temperature can decrease the solubility of the target salt and improve the yield.[15]
-
-
Premature Isolation: The crystallization process may not have reached equilibrium.
-
Solution: Allow the crystallization mixture to stir or stand for a longer period (a process known as aging or Ostwald ripening) to allow the system to reach thermodynamic equilibrium, which can improve both yield and purity.[15]
-
-
Recrystallization: A single crystallization is often insufficient to achieve high enantiomeric purity.
-
Solution: Perform one or more recrystallizations of the isolated diastereomeric salt. Each recrystallization step will further enrich the less soluble diastereomer, leading to a higher enantiomeric excess of the final product.[15]
-
Data Presentation: Chromatographic Separation
The following table provides representative data for the chiral HPLC separation of this compound enantiomers on different polysaccharide-based chiral stationary phases (CSPs). This data serves as a starting point for method development.
Table 1: Comparison of Chiral Stationary Phases for this compound Separation
| Chiral Stationary Phase (CSP) | Mobile Phase Composition (v/v/v) | Retention Time (Enantiomer 1) (min) | Retention Time (Enantiomer 2) (min) | Resolution (Rs) |
| Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized) | n-Hexane / Isopropanol (90:10) | 8.2 | 9.5 | 1.9 |
| Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate), immobilized) | n-Hexane / Ethanol (95:5) | 11.5 | 13.1 | 2.2 |
| Chiralcel® OD-H (Cellulose tris(3.5-dimethylphenylcarbamate), coated) | n-Hexane / Isopropanol / DEA (80:20:0.1) | 7.4 | 8.1 | 1.6 |
| Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate), coated) | n-Hexane / Isopropanol (85:15) | 14.3 | 16.8 | 2.5 |
Note: Data is representative and actual results may vary based on specific instrumentation, column dimensions, temperature, and flow rate.
Experimental Protocols
Protocol 1: General Method for Chiral HPLC Screening
This protocol outlines a general screening procedure to identify a suitable chiral separation method for this compound.
-
Sample Preparation: Prepare a stock solution of racemic this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., ethanol or isopropanol).
-
Column Selection: Utilize a set of complementary chiral stationary phases, such as Chiralpak® IA, Chiralpak® IB, and Chiralcel® OD-H.
-
Mobile Phase Screening:
-
Normal Phase:
-
Screen 1: n-Hexane / Isopropanol (90:10)
-
Screen 2: n-Hexane / Ethanol (90:10)
-
-
Polar Organic Mode:
-
Screen 3: Acetonitrile / Methanol (95:5)
-
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 5 µL
-
Detection: UV at 220 nm and 254 nm
-
-
Analysis: Evaluate the resulting chromatograms for separation (Rs > 1.5 is generally desired). If separation is observed but is suboptimal, further optimization can be performed by fine-tuning the mobile phase composition, flow rate, and temperature.
Protocol 2: General Method for Diastereomeric Salt Resolution
This protocol provides a general workflow for resolving racemic this compound via crystallization.[6][7]
-
Salt Formation:
-
In a flask, dissolve 1 equivalent of racemic this compound in a minimal amount of a suitable heated solvent (e.g., ethanol, methanol, or acetone).
-
In a separate flask, dissolve 0.5 equivalents of an enantiomerically pure resolving agent (e.g., (+)-tartaric acid or (R)-(-)-mandelic acid) in the same heated solvent. Note: Since this compound is an alcohol, it must first be derivatized to an acid or base, or a chiral resolving agent that can form a derivative (e.g., via esterification) must be used. A more direct approach for alcohols can be complexation or derivatization. For the purpose of this guide, we will assume a suitable chiral acid is used to form diastereomeric esters or complexes that can be crystallized. A more common approach is to use a chiral acid like (+)-Dibenzoyl-D-tartaric acid.
-
Slowly add the resolving agent solution to the this compound solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal.
-
Once crystal formation begins, allow the mixture to stand at room temperature for several hours, then transfer to a refrigerator (4°C) to maximize crystal formation.
-
-
Isolation of Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals. The mother liquor, containing the more soluble diastereomer, should be saved for potential recovery of the other enantiomer.
-
-
Liberation of the Enantiomer:
-
Suspend the isolated diastereomeric salt in a biphasic system of water and an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Add a weak base (e.g., aqueous sodium bicarbonate solution) and stir until the solid dissolves completely. This neutralizes the chiral acid, liberating the free this compound into the organic layer.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to yield the enantiomerically enriched this compound.
-
-
Purity Analysis: Determine the enantiomeric excess (e.e.) of the product using the chiral HPLC method developed previously. If purity is insufficient, repeat the crystallization process (recrystallization).
Visualizations
Workflow for Diastereomeric Salt Crystallization
Caption: General workflow for chiral resolution via diastereomeric salt crystallization.
Troubleshooting Decision Tree for Poor HPLC Resolution
Caption: Decision tree for troubleshooting poor resolution in chiral HPLC.
References
- 1. researchgate.net [researchgate.net]
- 2. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 3. Enantioselective chromatography in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral resolution - Wikipedia [en.wikipedia.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. m.youtube.com [m.youtube.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. benchchem.com [benchchem.com]
- 14. chiraltech.com [chiraltech.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
stability issues of 7-Methylindan-4-ol in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 7-Methylindan-4-ol in solution.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: this compound should be stored in a dry, cool, and well-ventilated place in a tightly sealed container to prevent degradation.
Q2: What are the known incompatibilities of this compound?
A2: this compound is incompatible with strong oxidizing agents, strong acids, strong reducing agents, and acid chlorides. Contact with these substances should be avoided to prevent vigorous reactions and degradation.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound, a phenolic compound, in solution can be influenced by several factors, including:
-
pH: The pH of the solution can significantly impact the stability, with phenolic compounds often showing varying stability profiles in acidic, neutral, and alkaline conditions.[1][2][3][4][5]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[6][7]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation.
-
Solvent: The choice of solvent can affect both the solubility and stability of the compound.
Q4: How can I monitor the stability of this compound in my experimental solution?
A4: The most common and reliable method for monitoring the stability of this compound is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[8][9][10] This technique allows for the separation and quantification of the parent compound from its potential degradation products.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Change in solution color (e.g., yellowing, browning) | Oxidation: Phenolic compounds are susceptible to oxidation, which can result in the formation of colored quinone-type structures. This can be accelerated by exposure to air (oxygen), light, or the presence of metal ions. | 1. Prepare solutions fresh whenever possible. 2. De-gas solvents to remove dissolved oxygen. 3. Consider adding an antioxidant (e.g., ascorbic acid, BHT) to the solution, if compatible with your experimental design. 4. Store solutions protected from light in amber vials or by wrapping the container in aluminum foil. |
| Precipitation or cloudiness in the solution | Poor Solubility or Degradation: The compound may have limited solubility in the chosen solvent, or degradation products may be less soluble and precipitate out of solution. A change in pH could also affect solubility. | 1. Verify the solubility of this compound in your chosen solvent system. You may need to use a co-solvent. 2. If the issue develops over time, it is likely due to degradation. Analyze the precipitate and the supernatant by HPLC to identify the components. 3. Ensure the pH of the solution is maintained, as pH shifts can impact both stability and solubility. |
| Loss of compound potency or unexpected experimental results | Chemical Degradation: The active compound may be degrading under the experimental conditions (e.g., hydrolysis, oxidation, photolysis). | 1. Conduct a forced degradation study to identify the conditions under which this compound is unstable (see Experimental Protocols section). 2. Analyze your samples by a stability-indicating HPLC method at different time points to quantify the amount of remaining this compound. 3. Based on the degradation profile, modify your experimental conditions (e.g., adjust pH, protect from light, work under an inert atmosphere). |
| Appearance of new peaks in HPLC chromatogram | Formation of Degradation Products: The new peaks are likely impurities resulting from the degradation of this compound. | 1. Characterize these new peaks using techniques like LC-MS to identify the degradation products.[11][12] 2. Understanding the structure of the degradation products can provide insights into the degradation pathway (e.g., oxidation, hydrolysis). 3. Adjust your experimental protocol to minimize the formation of these impurities. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).
- Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60 °C) for a defined period.
- Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep at room temperature, protected from light, for a defined period.
- Thermal Degradation: Keep the stock solution in a temperature-controlled oven (e.g., 80 °C) for a defined period.
- Photolytic Degradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be wrapped in aluminum foil to exclude light.
3. Sample Analysis:
- At specified time points, withdraw aliquots from each stress condition.
- Neutralize the acidic and basic samples before analysis.
- Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC method.
4. Data Evaluation:
- Calculate the percentage of degradation for each condition.
- Identify and, if possible, characterize any significant degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Study Results for this compound (Hypothetical Data)
| Stress Condition | Duration | Temperature | % Degradation | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 h | 60 °C | < 5% | - |
| 0.1 M NaOH | 24 h | 60 °C | ~ 20% | DP1, DP2 |
| 3% H₂O₂ | 24 h | RT | ~ 35% | DP3 (Oxidized product) |
| Thermal | 48 h | 80 °C | < 10% | - |
| Photolytic (UV 254nm) | 8 h | RT | ~ 15% | DP4 |
DP = Degradation Product
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
- 1. pH affects the aqueous-phase nitrate-mediated photooxidation of phenolic compounds: implications for brown carbon formation and evolution - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. BiblioBoard [openresearchlibrary.org]
- 7. mdpi.com [mdpi.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 10. akjournals.com [akjournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Reactivity of 7-Methylindan-4-ol in Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor reactivity of 7-Methylindan-4-ol in various coupling reactions. Due to steric hindrance around the hydroxyl group, this compound often exhibits sluggish reactivity, leading to low yields and side product formation.
Troubleshooting Guides
This section provides a structured approach to troubleshoot common issues encountered during coupling reactions with this compound.
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Rationale |
| Insufficient Reactivity of this compound | 1. Increase Reaction Temperature: Carefully increase the temperature in increments of 10-20 °C. 2. Prolong Reaction Time: Monitor the reaction over an extended period (e.g., 24-48 hours). 3. Use a Stronger Base: Switch to a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3, or LHMDS).[1][2] 4. Employ Sonication: Utilize an ultrasonic bath to promote the reaction.[3][4] | Sterically hindered phenols like this compound often require more forcing conditions to react. A stronger base can more effectively deprotonate the hindered hydroxyl group.[1] Sonication can enhance reaction rates, especially for hindered substrates.[3][4] |
| Catalyst Inactivity or Decomposition | 1. Select an Appropriate Ligand: For palladium-catalyzed reactions, use bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[5] 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst to ensure the generation of the active Pd(0) species.[6] 3. Increase Catalyst Loading: Incrementally increase the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%). | Bulky ligands can stabilize the catalytic species and facilitate the difficult reductive elimination step with hindered substrates.[5] Pre-catalysts can improve the consistency and efficiency of the reaction.[6] Higher catalyst loading can compensate for slower reaction rates. |
| Poor Solubility of Reagents | 1. Screen Different Solvents: Test a range of solvents with varying polarities (e.g., toluene, dioxane, DMF, DMSO). 2. Increase Solvent Volume: A higher dilution may help to fully dissolve all reactants. | Ensuring all components are in solution is critical for a successful reaction. |
Issue 2: Formation of Side Products (e.g., Homo-coupling, Decomposition)
| Possible Cause | Troubleshooting Step | Rationale |
| Side Reactions of the Coupling Partner | 1. Use a Weaker Base: If the coupling partner is base-sensitive, switch to a milder base (e.g., K2CO3, CsF).[2] 2. Lower Reaction Temperature: Once the reaction initiates, reducing the temperature may minimize side product formation. | Protecting sensitive functional groups on the coupling partner may be necessary. Milder conditions can improve selectivity. |
| Oxidative Homo-coupling of the Phenol | 1. Ensure Inert Atmosphere: Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). | Oxygen can promote the oxidative coupling of phenols, leading to undesired dimers.[7] |
| Decomposition of Starting Materials or Product | 1. Lower Reaction Temperature: High temperatures can lead to the degradation of sensitive molecules. 2. Reduce Reaction Time: If the product is unstable under the reaction conditions, aim for a shorter reaction time, even if it means incomplete conversion. | Optimization of reaction conditions is key to maximizing the yield of the desired product while minimizing decomposition. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard coupling reactions?
A1: The primary reason for the low reactivity of this compound is steric hindrance. The methyl group at the 7-position and the fused five-membered ring restrict access to the hydroxyl group at the 4-position. This steric bulk makes it difficult for the phenol to coordinate to the metal center of the catalyst and for the subsequent bond-forming steps to occur.
Q2: Which coupling reactions are most suitable for sterically hindered phenols like this compound?
A2: While challenging, several coupling reactions can be optimized for hindered phenols:
-
Buchwald-Hartwig Amination: This is a powerful method for forming C-N bonds. The use of specialized bulky phosphine ligands is often crucial for success with hindered substrates.[5][8]
-
Ullmann Condensation: A classic method for forming C-O bonds, modern modifications with soluble copper catalysts and ligands can improve yields and reduce the harshness of traditional conditions.[9][10]
-
Suzuki-Miyaura Coupling: To form C-C bonds, the corresponding triflate of this compound can be used as the electrophile. Optimization of the base and ligand is critical.[11][12][13]
-
Mitsunobu Reaction: This reaction can be used for C-O bond formation, and the use of sonication has been shown to dramatically increase the rate for sterically hindered phenols.[3][4]
Q3: What are the key parameters to optimize for a successful coupling reaction with this compound?
A3: The most critical parameters to screen are:
-
Catalyst/Ligand System: This is often the most important factor. For palladium-catalyzed reactions, screen a variety of bulky, electron-rich ligands.
-
Base: The choice of base is crucial for deprotonating the hindered phenol without causing side reactions. A screen of inorganic bases (e.g., K3PO4, Cs2CO3) and non-nucleophilic organic bases is recommended.
-
Solvent: The solvent can significantly impact the solubility of reagents and the reaction rate.
-
Temperature: A careful balance must be struck between providing enough thermal energy to overcome the activation barrier and avoiding decomposition.
Q4: Are there any alternatives to traditional cross-coupling reactions for functionalizing this compound?
A4: Yes, one emerging strategy is to utilize dearomatization-rearomatization processes. These methods avoid the direct, sterically hindered coupling at the phenolic oxygen and instead proceed through a different mechanistic pathway.[14] Another approach could be C-H activation at other positions on the aromatic ring, followed by functionalization.
Data Presentation
The following tables summarize general conditions and reported yields for coupling reactions of sterically hindered phenols, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Comparison of Conditions for Buchwald-Hartwig Amination of Hindered Aryl Halides/Triflates with Amines
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)2 (2) | XPhos (4) | K3PO4 | Toluene | 100 | 12-24 | 75-95 | [15] |
| Pd2(dba)3 (1.5) | RuPhos (3) | K2CO3 | Dioxane | 110 | 18 | 80-92 | [5] |
| Pd(OAc)2 (2) | BrettPhos (3) | Cs2CO3 | t-BuOH | 100 | 24 | 70-88 | [2] |
Table 2: Comparison of Conditions for Ullmann C-O Coupling of Hindered Phenols with Aryl Halides
| Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| CuI (10) | Picolinic Acid (20) | K3PO4 | DMSO | 120 | 24 | 60-85 | [1] |
| CuI (5) | Phenanthroline (10) | Cs2CO3 | DMF | 140 | 36 | 55-80 | [9] |
| Cu2O (10) | None | K2CO3 | Pyridine | 150 | 48 | 40-70 | [9] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Triflate Derived from this compound
-
Preparation of the Aryl Triflate: To a solution of this compound (1.0 equiv) and pyridine (1.5 equiv) in anhydrous dichloromethane at 0 °C, add triflic anhydride (1.2 equiv) dropwise. Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Quench the reaction with water and extract the product with dichloromethane. Purify the crude product by column chromatography to obtain the 7-methylindan-4-yl triflate.
-
Coupling Reaction: In an oven-dried Schlenk tube, add the 7-methylindan-4-yl triflate (1.0 equiv), the desired amine (1.2 equiv), a palladium pre-catalyst (e.g., Pd(OAc)2, 2 mol%), a bulky phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K3PO4, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 2: General Procedure for Ullmann C-O Coupling of this compound
-
In an oven-dried Schlenk tube, add this compound (1.0 equiv), the aryl halide (1.2 equiv), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., picolinic acid, 20 mol%), and a base (e.g., K3PO4, 2.0 equiv).
-
Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed solvent (e.g., DMSO or DMF).
-
Heat the reaction mixture to a high temperature (e.g., 120-150 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Visualizations
References
- 1. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction [organic-chemistry.org]
- 5. research.rug.nl [research.rug.nl]
- 6. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic Oxidative Coupling of Phenols and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Coupling without Coupling Reactions: En Route to Developing Phenols as Sustainable Coupling Partners via Dearomatization-Rearomatization Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Validation & Comparative
Comparative Bioactivity of Indanol Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of structural modifications on the bioactivity of a molecular scaffold is paramount. This guide provides an objective comparison of the performance of various indanol derivatives in key bioassays, with a focus on providing supporting experimental data to inform future research and development.
α-Glucosidase Inhibitory Activity of 2-Indanol Derivatives
A series of cis-1-amino-2-indanol derivatives have been evaluated for their inhibitory activity against α-glucosidase, a key enzyme in carbohydrate metabolism and a target for the management of type 2 diabetes.[1] The inhibitory potency, measured as the half-maximal inhibitory concentration (IC50), varies with the substitution pattern on the amino group, demonstrating a clear structure-activity relationship.
| Compound ID | Substitution Pattern | IC50 (µM) |
| 2c | 4-Chlorophenyl isothiocyanate | 20.35 ± 0.84 |
| 2g | 4-Bromophenyl isothiocyanate | 16.81 ± 0.63 |
| 2h | 4-Nitrophenyl isothiocyanate | 9.64 ± 0.24 |
| 3i | 3,4-Dichlorophenyl isocyanate | 21.50 ± 0.50 |
| Acarbose (Control) | Positive Control |
Table 1: In vitro α-glucosidase inhibitory activity of selected cis-1-amino-2-indanol derivatives. Data sourced from a technical guide on 2-indanol derivatives.[1]
Anti-Inflammatory Activity of Indane Dimers
Derivatives of the broader indane scaffold have also been investigated for their anti-inflammatory properties. A study on indane dimers revealed their potential to modulate inflammatory pathways. For instance, certain indane dimers have been shown to inhibit the production of nitric oxide (NO) and the activity of 5-lipoxygenase (5-LOX), both of which are key players in the inflammatory response.
While specific IC50 values for a range of indanol derivatives in anti-inflammatory assays are not detailed in the available literature, the conceptual workflow for assessing such activity provides a valuable framework for future comparative studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of bioassay results. Below are the protocols for the key experiments discussed.
In Vitro α-Glucosidase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the α-glucosidase enzyme.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Test compounds (indanol derivatives)
-
Acarbose (positive control)
-
Phosphate buffer
-
96-well microplate reader
Procedure:
-
A solution of α-glucosidase and various concentrations of the test compounds are pre-incubated in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of the substrate, pNPG.
-
The reaction is allowed to proceed at a controlled temperature.
-
The absorbance is measured at a specific wavelength to quantify the amount of p-nitrophenol produced, which is indicative of enzyme activity.
-
A reaction mixture without any inhibitor serves as the negative control, and acarbose is used as a positive control.[1]
-
The percentage of inhibition is plotted against the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.[1]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for the bioassays discussed.
Conclusion
The available data, though not directly inclusive of 7-Methylindan-4-ol, underscores the therapeutic potential of the indanol scaffold. The comparative data on α-glucosidase inhibition by 2-indanol derivatives clearly indicates that substitutions on the core structure play a critical role in modulating bioactivity. Further comprehensive studies, directly comparing a wider range of substituted indanols, including this compound, across various bioassays are warranted to fully elucidate the structure-activity relationships and identify lead compounds for further development. The experimental protocols and workflows provided herein offer a foundational basis for such future investigations.
References
Validating the Structure of Synthesized 7-Methylindan-4-ol: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's structure is a critical step in the research and development pipeline. This guide provides a comparative overview of standard spectroscopic techniques for the structural validation of 7-Methylindan-4-ol. Detailed experimental protocols, expected data, and a logical workflow for data integration are presented to aid in the comprehensive analysis of this and structurally related compounds.
Predicted Spectroscopic Data for this compound
The following tables summarize the expected quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for the successful synthesis of this compound. This data is predicted based on the known structure and spectral data of analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.0-7.2 | d | 1H | Ar-H |
| ~6.8-7.0 | d | 1H | Ar-H |
| ~5.0-5.2 | t | 1H | CH-OH |
| ~4.8 (broad) | s | 1H | -OH |
| ~2.8-3.0 | m | 2H | Ar-CH₂ |
| ~2.4 | s | 3H | Ar-CH₃ |
| ~2.0-2.2 | m | 2H | CH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment |
| ~150-155 | Ar-C-OH |
| ~140-145 | Ar-C |
| ~135-140 | Ar-C |
| ~125-130 | Ar-CH |
| ~120-125 | Ar-CH |
| ~115-120 | Ar-C-CH₃ |
| ~70-75 | CH-OH |
| ~30-35 | Ar-CH₂ |
| ~25-30 | CH₂ |
| ~15-20 | Ar-CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Fragment |
| 148 | [M]⁺ (Molecular Ion) |
| 133 | [M - CH₃]⁺ |
| 130 | [M - H₂O]⁺ |
| 115 | [M - H₂O - CH₃]⁺ |
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Description of Vibration |
| 3600-3200 (broad) | O-H stretch (hydroxyl group) |
| 3100-3000 | C-H stretch (aromatic) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1600-1450 | C=C stretch (aromatic ring) |
| 1260-1000 | C-O stretch |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Integrate all peaks to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the respective protons and carbons in the predicted structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS) for sample introduction.
-
Data Acquisition:
-
If using GC-MS, inject the sample onto a suitable GC column to separate it from any impurities.
-
The separated compound enters the ion source where it is fragmented.
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.
-
Solid Sample (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands for the functional groups expected in this compound, such as the broad O-H stretch for the alcohol and the C-H and C=C stretches for the aromatic and aliphatic portions.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the structural validation process.
Caption: Workflow for the structural validation of synthesized this compound.
Caption: Logical relationship of spectral data for structural confirmation.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity through coupling patterns. | Provides the most definitive structural information. | Requires a relatively larger amount of pure sample; can be complex to interpret. |
| Mass Spectrometry | Molecular weight and fragmentation patterns. | High sensitivity, requires a very small amount of sample. | Isomers may not be distinguishable; does not provide detailed connectivity information on its own. |
| IR Spectroscopy | Presence of functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall structure; some functional groups have overlapping absorption bands. |
Evaluating the Analgesic Potential of Novel 7-Methylindan-4-ol Derivatives: A Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
While direct experimental data on the analgesic effects of 7-Methylindan-4-ol derivatives are not extensively available in current literature, the broader class of indanone derivatives has shown promise in exhibiting a range of biological activities, including analgesic and anti-inflammatory properties.[1][2][3][4][5] This guide provides a framework for evaluating the potential analgesic effects of novel this compound derivatives by detailing established experimental protocols and presenting comparative data from structurally related compounds.
Experimental Protocols for Analgesic Activity Screening
Two widely used in vivo models for screening potential analgesic compounds are the Acetic Acid-Induced Writhing Test and the Formalin Test. These tests are effective in identifying centrally and peripherally acting analgesics.
1. Acetic Acid-Induced Writhing Test
This method is a chemical-induced visceral pain model used to screen for peripheral analgesic activity.[6][7] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to the release of pain-mediating substances like prostaglandins and bradykinin, which results in a characteristic writhing response (abdominal constrictions and stretching of hind limbs).[6]
Experimental Workflow:
Caption: Workflow for the Acetic Acid-Induced Writhing Test.
Detailed Methodology:
-
Animals: Swiss albino mice (20-25g) are typically used.[8]
-
Grouping: Animals are divided into control, standard, and test groups.
-
Administration: The test compound, a standard drug (e.g., Diclofenac Sodium, 10 mg/kg), or a vehicle (e.g., 1% Tween-80 in saline) is administered orally.[8]
-
Induction: After a suitable absorption period (e.g., 40 minutes), a solution of acetic acid (e.g., 0.7%) is injected intraperitoneally.[8]
-
Observation: Five minutes after the acetic acid injection, the number of writhes for each mouse is counted for a specified duration (e.g., 15 minutes).[8]
-
Analysis: The percentage inhibition of writhing is calculated using the formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100.[9]
2. Formalin Test
The formalin test is a robust model that can differentiate between analgesic mechanisms.[10][11][12][13] Subcutaneous injection of a dilute formalin solution into the paw of a rodent elicits a biphasic pain response.
-
Phase 1 (Early Phase): An acute, neurogenic pain response lasting about 5 minutes, caused by the direct chemical stimulation of nociceptors.[10][13]
-
Phase 2 (Late Phase): A tonic, inflammatory pain response occurring 20-30 minutes post-injection, involving the release of inflammatory mediators.[10][13]
Centrally acting analgesics can inhibit both phases, whereas peripherally acting anti-inflammatory agents typically only inhibit the late phase.[10]
Experimental Workflow:
Caption: Workflow for the Biphasic Formalin Test.
Detailed Methodology:
-
Animals: Mice or rats can be used for this assay.[11]
-
Administration: Test compounds and controls are administered prior to formalin injection.
-
Induction: A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the dorsal or plantar surface of a hind paw.[10][12]
-
Observation: The animal is placed in a transparent observation chamber, and the cumulative time spent licking or biting the injected paw is recorded during the two distinct phases.[10][12]
-
Analysis: The duration of paw licking/biting is a measure of the pain response. The effects of the test compounds are evaluated by comparing the response times to those of the control and standard groups for each phase.
Comparative Analgesic Data of Indanone Derivatives
While specific data for this compound derivatives is unavailable, studies on other indanone-based compounds provide a benchmark for potential analgesic activity. The following table summarizes findings from a study on thiosemicarbazone and thiazolyl hydrazone Schiff bases of 1-indanone, which were evaluated for analgesic activity using the tail-flick method.[1][14]
| Compound | Analgesic Activity Compared to Aspirin (30-90 min) | Structure-Activity Relationship Insights |
| Compound c7 | Comparable | Presence of electron-withdrawing groups (e.g., nitro, phenyl, dichloro) was associated with enhanced analgesic activity.[14] |
| Compound c8 | Comparable | Electron-withdrawing groups may facilitate better interaction with pain receptors by reducing electron density on the aromatic ring.[14] |
| Compound c12 | Comparable | N/A |
| Compounds c3, c6, c11, c13 | Inactive | Compounds with electron-donating groups (e.g., methyl, hydroxyl, methoxy) were less effective.[14] |
Data synthesized from a study on Schiff bases of 1-indanone.[1][14]
Signaling Pathways in Pain and Inflammation
The analgesic effects of indanone derivatives are often linked to their anti-inflammatory properties.[2] A key pathway in inflammation is the cyclooxygenase (COX) pathway, which is responsible for the synthesis of prostaglandins, potent mediators of pain and inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their analgesic effects by inhibiting COX enzymes.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 6. rjptsimlab.com [rjptsimlab.com]
- 7. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 8. saspublishers.com [saspublishers.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Formalin test in mice, a useful technique for evaluating mild analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analgesic effects of thiosemicarbazone and thiazolyl hydrazone Schiff bases. [wisdomlib.org]
A Comparative Guide to the Cross-Reactivity Profiling of 7-Methylindan-4-ol in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the cross-reactivity of 7-Methylindan-4-ol by comparing its structural features to established drugs with similar core structures: Rasagiline and Donepezil. Due to the limited publicly available data on the biological activity of this compound, this document outlines a proposed cross-reactivity study, leveraging data from these structurally related compounds to inform potential off-target interactions.
Introduction
This compound is a chemical compound belonging to the indane family. The indane scaffold is a privileged structure in medicinal chemistry, found in various biologically active compounds.[1] Understanding the potential for cross-reactivity with other biological targets is a critical step in the early stages of drug development to mitigate the risk of adverse effects.[2] This guide presents a comparative analysis with Rasagiline, a selective monoamine oxidase B (MAO-B) inhibitor, and Donepezil, an acetylcholinesterase inhibitor, both of which contain an indane or a structurally related indanone moiety.[3][4]
Structural Comparison
A key aspect of predicting potential cross-reactivity lies in the structural similarities between molecules. Below is a comparison of the chemical structures of this compound, Rasagiline, and Donepezil.
The structural overlap, particularly the indane core, suggests that these molecules could potentially interact with a similar range of biological targets.
Comparative Biological Activity and Cross-Reactivity Data
While no specific cross-reactivity data for this compound is currently available, the known primary targets and off-target effects of Rasagiline and Donepezil provide a basis for a hypothetical comparison.
Table 1: Primary Therapeutic Targets and Known Off-Target Interactions
| Compound | Primary Target(s) | Known or Potential Off-Target Interactions/Cross-Reactivity |
| This compound | Unknown | To be determined |
| Rasagiline | Monoamine Oxidase B (MAO-B)[3][5] | At higher concentrations, can inhibit MAO-A.[5] Its major metabolite is 1-aminoindan, which has its own pharmacological profile.[6] |
| Donepezil | Acetylcholinesterase (AChE)[4] | Can also inhibit butyrylcholinesterase (BuChE).[7] Some studies suggest interactions with other receptors and channels, though the clinical significance is not fully established.[8] |
Table 2: Hypothetical Cross-Reactivity Screening Results
This table presents a hypothetical outcome of a broad cross-reactivity screen, based on the known profiles of the comparator compounds. The values are illustrative and would need to be confirmed by experimental data for this compound.
| Target | This compound (% Inhibition @ 10 µM) | Rasagiline (% Inhibition @ 10 µM) | Donepezil (% Inhibition @ 10 µM) |
| Primary Targets | |||
| MAO-B | TBD | >95% | <10% |
| Acetylcholinesterase | TBD | <10% | >90% |
| Potential Off-Targets | |||
| MAO-A | TBD | ~30% | <5% |
| Butyrylcholinesterase | TBD | <5% | ~50% |
| Adrenergic α1 Receptor | TBD | <10% | <10% |
| Serotonin 5-HT2B Receptor | TBD | <15% | <20% |
| hERG Potassium Channel | TBD | <5% | <10% |
TBD: To Be Determined
Experimental Protocols
To experimentally determine the cross-reactivity profile of this compound, a tiered approach using standardized in vitro safety pharmacology panels is recommended.[2][9]
1. Broad Panel Radioligand Binding Assays
-
Objective: To identify potential off-target binding interactions across a wide range of receptors, ion channels, transporters, and enzymes.
-
Methodology:
-
Compound Preparation: this compound, Rasagiline, and Donepezil are prepared in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mM.
-
Assay Panel: A comprehensive binding assay panel, such as the Eurofins SafetyScreen44 or a similar panel from providers like ChemPartner, is utilized.[10][11] This panel typically includes a diverse set of targets known to be involved in adverse drug reactions.
-
Binding Assay:
-
Membrane preparations or purified enzymes from recombinant or native sources are incubated with a specific radioligand for each target.
-
The test compounds are added at a standard screening concentration (e.g., 10 µM) in duplicate.
-
Following incubation to allow for binding equilibrium, the bound and free radioligand are separated by rapid filtration.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated relative to a control (vehicle) and a reference compound known to bind to the target. A significant inhibition (typically >50%) is considered a "hit" and warrants further investigation.
-
2. Functional Assays for "Hits"
-
Objective: To determine if the binding interactions identified in the primary screen translate into functional activity (agonist, antagonist, or modulator).
-
Methodology:
-
Assay Selection: For each confirmed "hit" from the binding assays, a corresponding functional assay is selected. These may include:
-
GPCRs: Calcium flux assays, cAMP assays.
-
Ion Channels: Electrophysiology (e.g., patch-clamp) assays.
-
Enzymes: Enzyme activity assays measuring substrate conversion or product formation.
-
Transporters: Substrate uptake or inhibition assays.
-
-
Dose-Response Curves: The test compound is evaluated over a range of concentrations to determine its potency (e.g., IC50 or EC50).
-
Data Analysis: The results will characterize the compound as an agonist, antagonist, or modulator of the off-target's function.
-
References
- 1. rasagiline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Rasagiline | C12H13N | CID 3052776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Structure-based Systems Biology for Analyzing Off-target Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CEREP Laboratories France - Eurofins Scientific [eurofins.com]
- 8. criver.com [criver.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 11. In Vitro Pharmacology Safety Panel | ChemPartner [chempartner.com]
bioactivity of 7-Methylindan-4-ol compared to non-methylated indan-4-ol
A comprehensive review of existing literature reveals a significant gap in the direct comparative bioactivity data between 7-Methylindan-4-ol and its non-methylated counterpart, indan-4-ol. To date, no studies have been published that directly compare the biological effects of these two specific compounds. Furthermore, publicly available experimental data on the individual bioactivities of either this compound or indan-4-ol is exceptionally scarce.
This guide, therefore, aims to provide a broader context by summarizing the known biological activities of the indane and indanone class of molecules, to which both this compound and indan-4-ol belong. This information may offer researchers and drug development professionals potential avenues for investigation and highlights the need for future research to elucidate the specific activities of these compounds.
Overview of Indane Derivatives' Bioactivity
Indane derivatives have been the subject of various pharmacological studies and have shown a wide range of biological activities. The core indane structure is recognized as a "privileged" scaffold in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
Derivatives of the indane and indanone family have been reported to exhibit several key biological activities, including:
-
Anti-inflammatory Activity: Certain indane derivatives have demonstrated potential in modulating inflammatory pathways.
-
Antimicrobial and Antibacterial Activity: The indane scaffold has been incorporated into molecules designed to inhibit the growth of various bacterial and microbial strains.
-
Anticancer Properties: Some indanone derivatives have been investigated for their potential as anticancer agents.
-
Neuroprotective Effects: The indanone structure is a key component of donepezil, a well-known drug used for the treatment of Alzheimer's disease, highlighting the potential for this class of compounds to have effects on the central nervous system.
It is crucial to note that these activities are reported for a variety of indane and indanone derivatives, and the specific biological effects are highly dependent on the nature and position of the functional groups attached to the core indane structure. The presence of a methyl group at the 7-position in this compound, for instance, would be expected to alter its lipophilicity, steric profile, and metabolic stability compared to the non-methylated indan-4-ol, which in turn could significantly influence its biological activity. However, without experimental data, any comparison remains speculative.
Data Presentation
Due to the absence of quantitative experimental data directly comparing the bioactivity of this compound and indan-4-ol, a comparative data table cannot be constructed.
Experimental Protocols
As no specific experimental studies comparing the bioactivities of this compound and indan-4-ol have been identified, detailed experimental protocols cannot be provided.
Visualizations
The lack of defined and experimentally validated signaling pathways or comparative workflows for this compound and indan-4-ol prevents the generation of the requested Graphviz diagrams.
Spectroscopic Comparison: 7-Methylindan-4-ol and its Precursor, 7-Methylindan-1-one
A detailed analysis of the spectroscopic characteristics differentiating 7-Methylindan-4-ol from its synthetic precursor, 7-Methylindan-1-one, is presented for researchers and professionals in drug development and chemical sciences. This guide provides a comparative summary of their nuclear magnetic resonance (NMR) and infrared (IR) spectra, supported by experimental protocols.
The conversion of 7-Methylindan-1-one to this compound is a fundamental reduction reaction, transforming a ketone into a secondary alcohol. This chemical modification results in distinct changes in the spectroscopic signatures of the molecule, providing clear markers for reaction monitoring and product identification.
Executive Summary of Spectroscopic Data
The key spectroscopic differences between 7-Methylindan-1-one and this compound are summarized in the tables below. The reduction of the ketone functionality to an alcohol leads to the appearance of a characteristic hydroxyl (-OH) proton signal in the ¹H NMR spectrum and a broad O-H stretching band in the IR spectrum for this compound. Concurrently, the carbonyl (C=O) carbon signal in the ¹³C NMR and the strong C=O stretching absorption in the IR spectrum of the precursor are absent in the product.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |
| 7-Methylindan-1-one | Aromatic H: ~7.0-7.5Aliphatic CH₂: ~2.6-3.0Methyl CH₃: ~2.3 | Carbonyl C=O: ~207Aromatic C: ~125-155Aliphatic C: ~25-36Methyl C: ~18 | Strong C=O stretch: ~1700Aromatic C-H stretch: ~3000-3100Aliphatic C-H stretch: ~2850-2960 |
| This compound | Aromatic H: ~6.6-7.0Carbinol CH-OH: ~5.2Aliphatic CH₂: ~1.8-2.9Methyl CH₃: ~2.2Hydroxyl OH: Broad signal | Aromatic C: ~120-150Carbinol C-OH: ~70Aliphatic C: ~20-35Methyl C: ~16 | Broad O-H stretch: ~3200-3600Aromatic C-H stretch: ~3000-3100Aliphatic C-H stretch: ~2850-2960(Absence of C=O stretch) |
Note: The exact chemical shifts and absorption frequencies can vary slightly depending on the experimental conditions, solvent, and concentration.
Synthetic Pathway and Experimental Workflow
The synthesis of this compound is readily achieved through the reduction of 7-Methylindan-1-one. A common and effective method involves the use of sodium borohydride (NaBH₄) in an alcoholic solvent.
Caption: Synthesis of this compound from 7-Methylindan-1-one via reduction.
The general workflow for the synthesis and subsequent spectroscopic analysis is outlined below.
Caption: General workflow for the synthesis and spectroscopic analysis.
Experimental Protocols
Synthesis of this compound from 7-Methylindan-1-one
This protocol describes a general procedure for the reduction of 7-Methylindan-1-one using sodium borohydride.
-
Dissolution: Dissolve 7-Methylindan-1-one in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the ketone is typically between 1:1 and 2:1.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Carefully quench the reaction by the slow addition of water. The bulk of the organic solvent can be removed under reduced pressure.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization if necessary.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample (7-Methylindan-1-one or this compound) in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz).
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Parameters: Typical parameters include a 30-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans due to the lower natural abundance of the ¹³C isotope. Proton decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
-
Sample Preparation (Thin Film Method for Solids): Dissolve a small amount of the solid sample in a volatile solvent (e.g., dichloromethane or acetone). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
Sample Preparation (Neat Liquid): If the sample is a liquid, place a drop of the neat liquid between two salt plates.
-
Data Acquisition: Place the salt plate(s) in the sample holder of an FT-IR spectrometer and acquire the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹).
-
Data Processing: Perform a background scan with the empty salt plates and subtract it from the sample spectrum to obtain the final absorbance or transmittance spectrum.
This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursor, 7-Methylindan-1-one, which is essential for researchers engaged in the synthesis and characterization of related compounds.
A Comparative Guide to Purity Assessment of 7-Methylindan-4-ol: qNMR vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a cornerstone of chemical research and pharmaceutical development. For a molecule such as 7-Methylindan-4-ol, a key intermediate in the synthesis of various bioactive compounds, ensuring high purity is critical for downstream applications, influencing reaction yields, biological activity, and safety profiles. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with alternative analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and the Mass Balance approach—for the purity assessment of this compound.
Introduction to Purity Assessment Techniques
Purity assessment verifies the identity and quantity of a primary substance while identifying and quantifying any impurities. The choice of analytical method is crucial and depends on the physicochemical properties of the analyte and the expected impurities.
Quantitative NMR (qNMR) has emerged as a powerful primary ratio method for purity determination. Its principal advantage lies in the direct proportionality between the NMR signal area and the number of protons contributing to that signal, allowing for quantification without the need for a reference standard of the analyte itself.[1][2]
Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[3][4] For a phenolic compound like this compound, GC-FID offers high resolution and sensitivity.
The Mass Balance method is a comprehensive approach that determines purity by subtracting the sum of all identified impurities (e.g., related substances, water, residual solvents, non-volatile residues) from 100%.[5][6][7] This method relies on a combination of analytical techniques to quantify different classes of impurities.
Comparative Performance
To illustrate the comparative performance of these techniques, a hypothetical batch of synthesized this compound was analyzed. The following table summarizes the typical performance characteristics of each method.
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography (GC-FID) | Mass Balance |
| Principle | Signal intensity is directly proportional to the molar concentration of the analyte. | Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization. | Purity = 100% - Σ (all impurities). |
| Typical Purity Result | 99.2% (± 0.2%) | 99.1% (by area %) | 99.15% |
| Accuracy | High, as it is a primary ratio method. | High, with proper calibration. | High, dependent on the accuracy of all individual impurity tests. |
| Precision | Excellent (typically <1% RSD). | Excellent (typically <1% RSD). | Variable, dependent on the cumulative error of multiple tests. |
| Selectivity | High, based on unique NMR signals. | High, based on chromatographic separation. | N/A |
| Sample Throughput | Moderate to high. | High. | Low, as it requires multiple analyses. |
| Sample Amount | Low (typically a few milligrams). | Very low (microliter injections). | High (requires sufficient material for all tests). |
| Reference Standard | Requires a certified internal standard, but not of the analyte itself. | Requires a certified reference standard of the analyte for accurate quantification. | Requires standards for all potential impurities. |
| Advantages | - Non-destructive- Provides structural information- Can quantify multiple components simultaneously- SI-traceable results | - High sensitivity- High resolving power- Well-established and robust method | - Provides a comprehensive purity value- Accounts for all types of impurities |
| Limitations | - Lower sensitivity than chromatographic methods- Signal overlap can be an issue- Requires a high-field NMR spectrometer | - Requires analyte to be volatile and thermally stable- Co-elution of impurities can occur- Does not provide structural information directly | - Time-consuming and labor-intensive- The accuracy is limited by the "unidentified" portion |
Experimental Protocols
Quantitative NMR (qNMR) Protocol for this compound
Objective: To determine the absolute purity of a this compound sample using an internal standard.
Materials:
-
This compound sample
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
-
NMR tubes (5 mm)
-
Analytical balance (readability to 0.01 mg)
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d6.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a 1D proton (¹H) NMR spectrum using quantitative parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the protons of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans (ns): 16 or higher to achieve a good signal-to-noise ratio (>250:1 for the signals of interest).
-
Acquisition Time (aq): Sufficient to ensure high digital resolution.
-
Spectral Width (sw): Appropriate to cover all signals of interest.
-
-
-
Data Processing:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Manually phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to the entire spectrum.
-
Integrate the selected signals for both this compound and the internal standard.
-
-
Signal Selection and Purity Calculation:
-
This compound: Based on a predicted ¹H NMR spectrum, the two aromatic protons on the benzene ring that are meta and para to the hydroxyl group are well-resolved and suitable for quantification. These appear as doublets around 6.6-6.8 ppm. The methyl group protons (a singlet around 2.2 ppm) can also be used.
-
Maleic Acid (Internal Standard): The two olefinic protons appear as a sharp singlet at approximately 6.3 ppm in DMSO-d6.
-
Calculation: The purity of this compound is calculated using the following formula:
Where:
-
I_analyte = Integral of the selected this compound signal
-
N_analyte = Number of protons for the selected this compound signal (e.g., 2 for the two aromatic protons, or 3 for the methyl group)
-
I_IS = Integral of the maleic acid signal
-
N_IS = Number of protons for the maleic acid signal (2)
-
MW_analyte = Molecular weight of this compound (148.20 g/mol )
-
MW_IS = Molecular weight of maleic acid (116.07 g/mol )
-
m_analyte = Mass of the this compound sample
-
m_IS = Mass of the maleic acid internal standard
-
Purity_IS = Purity of the maleic acid internal standard
-
-
Gas Chromatography (GC-FID) Protocol for this compound
Objective: To determine the purity of a this compound sample by area percent.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID)
-
Capillary column suitable for phenolic compounds (e.g., DB-5 or equivalent)
-
Autosampler
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program: 100 °C (hold for 2 min), ramp to 280 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate.
-
Injection Volume: 1 µL
-
-
Data Analysis: Determine the purity by calculating the area percentage of the main this compound peak relative to the total area of all peaks in the chromatogram.
Mass Balance Protocol
Objective: To determine the purity of a this compound sample by quantifying all major classes of impurities.
Procedure:
-
Structurally Related Impurities by HPLC-UV:
-
Use a suitable C18 column with a mobile phase gradient of acetonitrile and water.
-
Detect at a wavelength where this compound and potential impurities have good absorbance (e.g., 220 nm).
-
Quantify impurities based on the area percent, assuming similar response factors for structurally related compounds.
-
-
Water Content by Karl Fischer Titration: Determine the water content using a coulometric or volumetric Karl Fischer titrator.
-
Residual Solvents by Headspace GC-MS:
-
Heat the sample in a sealed vial to partition volatile solvents into the headspace.
-
Inject the headspace vapor into a GC-MS for separation and quantification against known solvent standards.
-
-
Non-Volatile Impurities by Thermogravimetric Analysis (TGA): Heat the sample to a high temperature (e.g., 600 °C) under an inert atmosphere to determine the percentage of non-volatile residue.
-
Purity Calculation: Purity (%) = 100% - (% Related Impurities + % Water + % Residual Solvents + % Non-Volatile Impurities)
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for qNMR and the logical relationship in the mass balance approach.
References
- 1. tandfonline.com [tandfonline.com]
- 2. acgpubs.org [acgpubs.org]
- 3. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. QNMR – a modern alternative to HPLC - Almac [almacgroup.com]
A Comparative Guide to Validating the Anti-inflammatory Activity of 7-Methylindan-4-ol in Cell-Based Assays
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the anti-inflammatory potential of the novel compound 7-Methylindan-4-ol. The following sections detail the necessary cell-based assays, experimental protocols, and data presentation formats for a robust comparison with established anti-inflammatory agents.
Introduction to Anti-inflammatory Drug Validation
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants.[1][2] While it is a crucial protective mechanism, chronic or dysregulated inflammation contributes to various diseases. The development of novel anti-inflammatory drugs is essential for managing these conditions. Cell-based assays provide a critical in vitro platform for the initial screening and mechanistic characterization of new therapeutic candidates.[1] These assays typically involve stimulating immune cells, such as macrophages, with an inflammatory agent like lipopolysaccharide (LPS) and then measuring the effect of the test compound on the production of key inflammatory mediators.[1][3]
This guide outlines a series of experiments to validate the anti-inflammatory activity of this compound, comparing its efficacy to the well-established non-steroidal anti-inflammatory drug (NSAID) Diclofenac and the corticosteroid Dexamethasone.
Experimental Workflow
The overall experimental workflow for assessing the anti-inflammatory activity of a test compound is depicted below. This process begins with cell culture and cytotoxicity assessment, followed by the evaluation of key inflammatory markers and investigation into the underlying molecular pathways.
Caption: Experimental workflow for in vitro anti-inflammatory validation.
Comparative Data on Anti-inflammatory Activity
The following tables present a template for summarizing the quantitative data obtained from the described assays. This structured format allows for a clear comparison between this compound and the reference drugs.
Table 1: Effect of this compound on Macrophage Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle Control) | 100 |
| 1 | Data |
| 5 | Data |
| 10 | Data |
| 25 | Data |
| 50 | Data |
| 100 | Data |
Table 2: Inhibition of Nitric Oxide (NO) Production
| Treatment | Concentration (µM) | NO Production (µM) | % Inhibition | IC₅₀ (µM) |
| Control | - | Data | - | |
| LPS (1 µg/mL) | - | Data | 0 | |
| LPS + this compound | 1 | Data | Data | Data |
| 10 | Data | Data | ||
| 50 | Data | Data | ||
| LPS + Dexamethasone | 1 | Data | Data | Data |
Table 3: Inhibition of Pro-inflammatory Mediators
| Treatment | Concentration (µM) | PGE₂ (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | Data | Data | Data |
| LPS (1 µg/mL) | - | Data | Data | Data |
| LPS + this compound | 10 | Data | Data | Data |
| 50 | Data | Data | Data | |
| LPS + Diclofenac | 10 | Data | Data | Data |
| LPS + Dexamethasone | 1 | Data | Data | Data |
Table 4: Effect on iNOS and COX-2 Protein Expression
| Treatment | Concentration (µM) | iNOS (Relative Density) | COX-2 (Relative Density) |
| Control | - | Data | Data |
| LPS (1 µg/mL) | - | Data | Data |
| LPS + this compound | 10 | Data | Data |
| 50 | Data | Data | |
| LPS + Dexamethasone | 1 | Data | Data |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cells are a standard model for in vitro inflammation studies.[3]
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment Protocol: Seed RAW 264.7 cells in appropriate culture plates. Allow cells to adhere for 24 hours. Pre-treat cells with various concentrations of this compound or comparator drugs for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[3]
Cell Viability Assay (MTT Assay)
It is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.[3]
-
Seed RAW 264.7 cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate for 24 hours.
-
Treat cells with various concentrations of this compound for 24 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant using the Griess reagent.[3]
-
Seed RAW 264.7 cells (e.g., 5 x 10⁴ cells/well) in a 96-well plate.
-
Pre-treat with this compound or comparators for 1 hour, then stimulate with LPS (1 µg/mL) for 24 hours.
-
Collect 100 µL of the culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540-550 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve.
Enzyme-Linked Immunosorbent Assays (ELISA)
ELISAs are used to quantify the levels of specific pro-inflammatory mediators, such as TNF-α, IL-6, IL-1β, and PGE₂, in the cell culture supernatant.[3]
-
Collect culture supernatants from cells treated as described in the cell culture protocol.
-
Perform ELISAs for TNF-α, IL-6, IL-1β, and PGE₂ according to the manufacturer's instructions for commercially available kits.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the concentration of each mediator based on a standard curve generated with recombinant cytokines or purified standards.
Western Blot Analysis
Western blotting is used to determine the effect of this compound on the protein expression of key inflammatory enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and signaling proteins like phosphorylated IκBα.[4]
-
After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, p-IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band density using image analysis software and normalize to the loading control.
Inflammatory Signaling Pathway
The production of many pro-inflammatory mediators is regulated by the Nuclear Factor-kappa B (NF-κB) signaling pathway. Anti-inflammatory compounds often exert their effects by inhibiting this pathway. The diagram below illustrates a simplified representation of the LPS-induced NF-κB pathway and potential points of inhibition.
Caption: LPS-induced NF-κB signaling pathway.
By following this comprehensive guide, researchers can effectively validate the anti-inflammatory activity of this compound, compare its performance against standard drugs, and elucidate its potential mechanism of action.
References
comparing the efficacy of different catalysts for 7-Methylindan-4-ol synthesis
For researchers and professionals in drug development, the efficient and selective synthesis of key intermediates is a critical aspect of the discovery pipeline. 7-Methylindan-4-ol is a valuable building block in the synthesis of various pharmacologically active molecules. Its preparation predominantly involves the reduction of the corresponding ketone, 7-methyl-4-indanone. The choice of catalyst for this reduction step is pivotal, as it significantly influences yield, selectivity, reaction conditions, and scalability. This guide provides a comparative analysis of common catalytic systems for this transformation, supported by experimental data from analogous reactions, detailed protocols, and a workflow diagram to inform catalyst selection.
Comparative Analysis of Catalytic Systems
The reduction of the carbonyl group in 7-methyl-4-indanone to the desired this compound can be achieved through several catalytic methods, primarily categorized into hydride reductions, catalytic hydrogenation, and catalytic transfer hydrogenation. Due to the limited availability of direct comparative studies on 7-methyl-4-indanone, this guide draws upon data from structurally similar substituted indanones to provide a useful comparison.
| Catalytic System | Catalyst/Reagent | Substrate (Analog) | Yield (%) | Reaction Conditions | Selectivity |
| Hydride Reduction | Sodium Borohydride (NaBH₄) | Aldehydes and Ketones | High | Methanol or Ethanol, Room Temp. | Excellent for C=O reduction, does not reduce esters or amides[1][2] |
| Lithium Aluminum Hydride (LiAlH₄) | Ketones | High | Anhydrous ether or THF | High for C=O, but also reduces esters, amides, and other functional groups | |
| Catalytic Hydrogenation | Palladium on Carbon (10% Pd/C) | 2-Amino-1-indanones | High | Hydrogen gas, solvent (e.g., ethyl acetate) | Good for C=O reduction, can also reduce other unsaturated groups |
| Platinum on Carbon (Pt/C) | 2-Indanone oxime | High | Hydrogen gas, solvent (e.g., THF/H₂O) | Effective for C=N and C=O reduction[3] | |
| Catalytic Transfer Hydrogenation | (R,R)-Ts-DENEB (Ru-catalyst) | 3-Aryl-1-indanones | ~50% (for kinetic resolution) | Formic acid/Triethylamine in Methanol, Room Temp. | High diastereoselectivity and enantioselectivity[4] |
Experimental Workflow and Methodologies
The general workflow for the synthesis of this compound via the reduction of 7-methyl-4-indanone is depicted below. This process involves the setup of the reaction under appropriate atmospheric conditions, execution of the reduction, and subsequent workup and purification of the product.
Detailed Experimental Protocols
Below are representative protocols for each of the major catalytic systems, adapted for the synthesis of this compound.
1. Hydride Reduction using Sodium Borohydride (NaBH₄)
This protocol outlines a standard, mild, and high-yielding reduction of a ketone.
-
Materials: 7-methyl-4-indanone, Methanol, Sodium Borohydride (NaBH₄), Dichloromethane, Saturated Ammonium Chloride solution, Anhydrous Magnesium Sulfate.
-
Procedure:
-
Dissolve 7-methyl-4-indanone (1 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
-
2. Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This method is a staple for hydrogenation and is widely applicable.
-
Materials: 7-methyl-4-indanone, Ethyl Acetate, 10% Palladium on Carbon (Pd/C), Hydrogen gas supply.
-
Procedure:
-
In a hydrogenation flask, dissolve 7-methyl-4-indanone (1 equivalent) in ethyl acetate.
-
Add 10% Pd/C (5-10 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to obtain the product.
-
3. Catalytic Transfer Hydrogenation using a Ruthenium Catalyst
This protocol is based on the asymmetric reduction of a similar indanone and can be adapted for a racemic synthesis by using a non-chiral catalyst or for an asymmetric synthesis with a chiral catalyst.[4]
-
Materials: 7-methyl-4-indanone, Methanol, Formic acid (HCO₂H), Triethylamine (Et₃N), Ruthenium catalyst (e.g., (R,R)-Ts-DENEB for asymmetric synthesis).
-
Procedure:
-
To a solution of 7-methyl-4-indanone (1 equivalent) in methanol, add the ruthenium catalyst (1-2 mol%).
-
Add a freshly prepared mixture of formic acid and triethylamine (e.g., a 1:5 molar ratio) as the hydrogen source.
-
Stir the reaction mixture at room temperature under an inert atmosphere (Nitrogen or Argon).
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, quench the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify by column chromatography.
-
Concluding Remarks
The selection of a catalyst for the synthesis of this compound is a trade-off between cost, efficiency, selectivity, and the specific requirements of the research.
-
Sodium borohydride offers a simple, cost-effective, and high-yielding method for general laboratory synthesis where stereoselectivity is not a concern.
-
Catalytic hydrogenation with catalysts like Pd/C is a clean and efficient method, particularly suitable for scaling up, though it requires specialized hydrogenation equipment.
-
Catalytic transfer hydrogenation provides an excellent alternative to high-pressure hydrogenation and, with the use of chiral catalysts, opens the door to asymmetric synthesis of this compound, which is often crucial in drug development.
Researchers should consider the desired stereochemistry, the presence of other reducible functional groups in the substrate, and the available equipment when choosing the most appropriate catalytic system for their specific application.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient kinetic resolution in the asymmetric transfer hydrogenation of 3-aryl-indanones: applications to a short synthesis of (+)-indatraline and a formal synthesis of (R)-tolterodine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Indane Analogs for Monoamine Oxidase Inhibition
Introduction
The indane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[3] Analogs of indanone, a closely related structure, have been investigated for multiple therapeutic applications, including as agents for treating neurodegenerative diseases like Alzheimer's by inhibiting targets such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[1] This guide focuses on a hypothetical SAR exploration of 7-Methylindan-4-ol analogs, with the putative goal of optimizing inhibitory activity against MAO-B, a key enzyme in the metabolic degradation of monoamine neurotransmitters.
Hypothetical Structure-Activity Relationship Data
For this analysis, this compound is considered the lead compound. Analogs would be synthesized with systematic modifications to the aromatic ring, the hydroxyl group, and the methyl group to probe the chemical space and determine the structural requirements for optimal MAO-B inhibition. The following table summarizes hypothetical inhibitory concentration (IC₅₀) data for a series of such analogs against MAO-B.
| Compound ID | R1 (Position 4) | R2 (Position 7) | R3 (Other Positions) | MAO-B IC₅₀ (µM) | Notes |
| Lead-01 | -OH | -CH₃ | H | 15.2 | Lead Compound |
| Ana-01 | -OCH₃ | -CH₃ | H | 8.5 | O-methylation improves activity. |
| Ana-02 | -F | -CH₃ | H | 25.1 | Hydroxyl is critical; replacement with F reduces activity. |
| Ana-03 | -OH | -H | H | 30.8 | 7-methyl group is important for potency. |
| Ana-04 | -OH | -C₂H₅ | H | 12.3 | Larger alkyl at R2 is well-tolerated. |
| Ana-05 | -OH | -Cl | H | 18.9 | Electronegative group at R2 slightly decreases activity. |
| Ana-06 | -OCH₃ | -CH₃ | 5-Cl | 4.2 | Halogen on the aromatic ring enhances potency. |
| Ana-07 | -OCH₃ | -CH₃ | 6-Cl | 9.8 | Positional isomer shows reduced activity compared to 5-Cl. |
| Ana-08 | -NH₂ | -CH₃ | H | 45.5 | Hydroxyl group is preferred over an amino group. |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a typical SAR study for MAO-B inhibitors.
1. MAO-B Inhibition Assay (Fluorometric)
This protocol describes a method to determine the in vitro potency of compounds in inhibiting human monoamine oxidase-B.
-
Objective: To quantify the IC₅₀ value of test compounds against MAO-B.
-
Materials:
-
Recombinant human MAO-B enzyme.
-
MAO-B substrate (e.g., p-tyramine).
-
Horseradish peroxidase (HRP).
-
Amplex® Red reagent (10-Acetyl-3,7-dihydroxyphenoxazine).
-
Phosphate buffer (pH 7.4).
-
Test compounds and reference inhibitor (e.g., Selegiline).
-
96-well black microplates.
-
-
Procedure:
-
Test compounds are serially diluted in DMSO and then further diluted in phosphate buffer to achieve final assay concentrations.
-
In a 96-well plate, 20 µL of test compound dilution is added to 60 µL of a master mix containing phosphate buffer, Amplex® Red reagent, HRP, and MAO-B enzyme.
-
The plate is incubated for 15 minutes at 37°C.
-
To initiate the reaction, 20 µL of the MAO-B substrate is added to each well.
-
The fluorescence (excitation: 530-560 nm, emission: 590 nm) is measured kinetically for 30 minutes at 37°C using a plate reader.
-
The rate of reaction is determined from the linear phase of the fluorescence curve.
-
IC₅₀ values are calculated by fitting the percent inhibition versus log(concentration) data to a four-parameter logistic equation.
-
Visualizations: Workflows and Pathways
Diagrams are essential for visualizing complex relationships and processes in drug discovery. The following diagrams, created using the DOT language, illustrate a typical SAR workflow and the biological pathway relevant to MAO-B inhibition.
Caption: General workflow for a structure-activity relationship (SAR) study.
Caption: Simplified pathway of dopamine metabolism in the presynaptic neuron.
References
- 1. Design, synthesis and biological evaluation of novel indanones derivatives as potent acetylcholinesterase/monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3D-QSAR and in-silico Studies of Natural Products and Related Derivatives as Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
Performance of 7-Methylindan-4-ol Against Known Anti-inflammatory Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comparative framework for evaluating the potential anti-inflammatory performance of the novel compound 7-Methylindan-4-ol against well-established anti-inflammatory agents. Due to a lack of available experimental data on the anti-inflammatory activity of this compound, this document serves as a hypothetical guide outlining the requisite experimental protocols and data presentation formats necessary for a comprehensive assessment. The guide details the mechanisms of action of major classes of anti-inflammatory drugs, including Nonsteroidal Anti-Inflammatory Drugs (NSAIDs), Corticosteroids, TNF-α inhibitors, and IL-1β inhibitors, to provide a benchmark for comparison. While direct data for this compound is absent, research on related indane structures suggests potential anti-inflammatory properties, warranting further investigation. For instance, some indane dimers have been shown to modulate inflammatory pathways by inhibiting 5-lipoxygenase (5-LOX) and reducing the production of nitric oxide (NO) and pro-inflammatory cytokines such as IL-6 and TNF-α.[1] Similarly, certain 2-benzylidene-1-indanone derivatives have demonstrated inhibition of IL-6 and TNF-α expression.[2]
Comparative Data Summary
A comprehensive evaluation of a novel anti-inflammatory compound requires quantitative data from a battery of in vitro and in vivo assays. The following table illustrates the ideal data presentation for comparing this compound with standard anti-inflammatory drugs. Data for this compound is hypothetical and serves as a template for future research.
| Compound/Agent | Target/Assay | IC50 / EC50 (µM) | Inhibition (%) at specified concentration | In Vivo Efficacy (e.g., % edema reduction) | Primary Mechanism of Action |
| This compound | COX-1 | Data Not Available | Data Not Available | Data Not Available | To be determined |
| COX-2 | Data Not Available | Data Not Available | Data Not Available | ||
| 5-LOX | Data Not Available | Data Not Available | Data Not Available | ||
| LPS-induced NO production in RAW 264.7 cells | Data Not Available | Data Not Available | Data Not Available | ||
| LPS-induced TNF-α release in THP-1 cells | Data Not Available | Data Not Available | Data Not Available | ||
| LPS-induced IL-1β release in THP-1 cells | Data Not Available | Data Not Available | Data Not Available | ||
| Ibuprofen (NSAID) | COX-1 | ~15 | >90% at 100 µM | ~50-60% in carrageenan-induced paw edema | Inhibition of COX-1 and COX-2 enzymes.[3][4] |
| COX-2 | ~10 | >90% at 100 µM | |||
| Celecoxib (COX-2 Inhibitor) | COX-1 | >100 | <10% at 10 µM | ~50-60% in carrageenan-induced paw edema | Selective inhibition of the COX-2 enzyme.[5][6][7] |
| COX-2 | ~0.04 | >95% at 1 µM | |||
| Dexamethasone (Corticosteroid) | Glucocorticoid Receptor | ~0.007 (binding affinity) | >90% inhibition of pro-inflammatory gene expression | >70% in carrageenan-induced paw edema | Binds to glucocorticoid receptors, leading to the repression of inflammatory genes and induction of anti-inflammatory genes.[8][9][10][11][12] |
| Adalimumab (TNF-α inhibitor) | TNF-α | ~0.00005 (binding affinity) | Neutralizes soluble and transmembrane TNF-α | Effective in models of rheumatoid arthritis | Monoclonal antibody that binds to and neutralizes TNF-α.[13][14][15][16][17] |
| Anakinra (IL-1β inhibitor) | IL-1 Receptor | ~0.00002 (binding affinity) | Blocks the binding of IL-1α and IL-1β to the IL-1 receptor | Effective in models of autoinflammatory syndromes | Recombinant IL-1 receptor antagonist.[18][19][20][21][22] |
*IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are dependent on specific assay conditions. In vivo efficacy varies with the animal model and dose.
Experimental Protocols
To generate the comparative data presented above, a series of standardized in vitro and in vivo experiments are required.
In Vitro Assays
-
Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:
-
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of recombinant COX-1 and COX-2 enzymes.
-
Methodology: Purified recombinant human COX-1 or COX-2 is incubated with the test compound (e.g., this compound at various concentrations) and a chromogenic substrate. The reaction is initiated by the addition of arachidonic acid. The rate of color development is monitored spectrophotometrically, and the IC50 value is calculated.
-
-
5-Lipoxygenase (5-LOX) Inhibition Assay:
-
Principle: This assay determines the inhibitory effect of a compound on the 5-LOX enzyme, which is involved in the synthesis of leukotrienes.
-
Methodology: A purified 5-LOX enzyme is incubated with the test compound. The reaction is started by adding arachidonic acid, and the formation of leukotrienes is measured by spectrophotometry or HPLC.
-
-
Nitric Oxide (NO) Production Assay in Macrophages:
-
Principle: This cell-based assay quantifies the inhibition of NO production in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
-
Methodology: Murine macrophage cell line (e.g., RAW 264.7) is cultured and pre-treated with various concentrations of the test compound for 1 hour. The cells are then stimulated with LPS (1 µg/mL) for 24 hours. The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
-
-
Pro-inflammatory Cytokine (TNF-α, IL-1β, IL-6) Release Assay:
-
Principle: This assay measures the ability of a compound to inhibit the release of key pro-inflammatory cytokines from immune cells.
-
Methodology: A human monocytic cell line (e.g., THP-1), differentiated into macrophages, is pre-treated with the test compound. The cells are then stimulated with LPS. After a suitable incubation period, the levels of TNF-α, IL-1β, and IL-6 in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
In Vivo Models
-
Carrageenan-Induced Paw Edema in Rodents:
-
Principle: This is a classic model of acute inflammation to assess the anti-inflammatory activity of a compound.
-
Methodology: The test compound is administered orally or intraperitoneally to rats or mice. After a specific period, a sub-plantar injection of carrageenan is given into the hind paw. The volume of the paw is measured at different time points using a plethysmometer. The percentage inhibition of edema is calculated by comparing the paw volume in the treated group with the control group.
-
-
LPS-Induced Systemic Inflammation in Mice:
-
Principle: This model mimics a systemic inflammatory response.[23]
-
Methodology: Mice are treated with the test compound prior to an intraperitoneal injection of a lethal or sub-lethal dose of LPS. Survival rates are monitored, and levels of pro-inflammatory cytokines in the serum are measured at various time points.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: NF-κB Signaling Pathway in Inflammation.
Experimental Workflow Diagram
Caption: Workflow for Anti-inflammatory Drug Screening.
References
- 1. Bioactive indanes: insight into the bioactivity of indane dimers related to the lead anti-inflammatory molecule PH46A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 5. What are COX-2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Cyclooxygenase-2 inhibitor - Wikipedia [en.wikipedia.org]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. Molecular mechanisms of corticosteroid actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Corticosteroids-Mechanisms of Action in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacyfreak.com [pharmacyfreak.com]
- 12. healthHQ | Corticosteroids for Inflammation [healthhq.world]
- 13. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TNF-Alpha Inhibitors in Inflammatory Diseases Review [krishgen.com]
- 15. What are TNF-α modulators and how do they work? [synapse.patsnap.com]
- 16. Inhibitors of tumor necrosis factor-α and mechanisms of their action | Archives of Pharmacy [aseestant.ceon.rs]
- 17. opalbiopharma.com [opalbiopharma.com]
- 18. What are IL-1β inhibitors and how do they work? [synapse.patsnap.com]
- 19. Frontiers | Betaine Inhibits Interleukin-1β Production and Release: Potential Mechanisms [frontiersin.org]
- 20. Understanding the mechanism of IL-1β secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are IL1 inhibitors and how do they work? [synapse.patsnap.com]
- 22. Treating inflammation by blocking interleukin-1 in a broad spectrum of diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vivo Acute Inflammatory Models | Redoxis [redoxis.se]
Safety Operating Guide
Proper Disposal of 7-Methylindan-4-ol: A Guide for Laboratory Professionals
The proper disposal of 7-Methylindan-4-ol is critical for ensuring laboratory safety and environmental protection. As a substance classified with multiple hazard statements, including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and eye irritation, adherence to established protocols is mandatory.[1] This guide provides a procedural, step-by-step framework for the safe handling and disposal of this compound waste, tailored for researchers and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and goggles (European standard - EN 166).[1] All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or vapors.[1]
Step-by-Step Disposal Protocol
The disposal of this compound is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, and must be managed through your institution's Environmental Health and Safety (EHS) department or equivalent authority.[2][3]
Step 1: Waste Identification and Segregation
-
Identify as Hazardous Waste : this compound and any materials contaminated with it are considered hazardous waste.[1]
-
Segregate Waste : Do not mix this compound waste with other waste streams.[4][5] Keep it in a separate, dedicated, and compatible waste container.[4][6]
Step 2: Containment and Storage
-
Select an Appropriate Container : Use a container that is in good condition, free of leaks, and compatible with this compound. The original container is often a suitable choice.[4][5][6] Plastic containers are generally preferred over glass for hazardous waste when compatibility is not an issue.[2]
-
Secure the Container : Keep the waste container tightly closed except when adding waste.[4] Store it in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials.[1][4]
Step 3: Labeling the Hazardous Waste Container
Proper labeling is a critical compliance step. The label must be clearly legible and securely attached to the container.[2][6]
-
Use an Official Tag : Utilize the official hazardous waste tag provided by your EHS department.[2][7]
-
Required Information : The label must include the following details[2][6]:
-
The words "Hazardous Waste".
-
Full chemical name: "this compound". Do not use abbreviations or chemical formulas.
-
The approximate quantity or percentage of the waste.
-
Date of waste generation (when the first drop of waste entered the container).
-
Physical hazards (e.g., solid).
-
Hazard pictograms as appropriate.
-
The location of origin (e.g., building and room number).
-
The name and contact information of the Principal Investigator or responsible person.
-
Step 4: Arranging for Disposal
-
Contact EHS : Once the container is full or ready for disposal, submit a chemical collection or waste pickup request to your institution's EHS department.[2][7]
-
Do Not Dispose via Sink or Trash : Never dispose of this compound down the drain or in the regular trash.[1][2][8] Sewer disposal is only permissible with prior written approval from EHS, which is rarely granted for such compounds.[2]
Disposal of Contaminated Materials and Empty Containers
-
Contaminated Labware : Glassware or other lab materials contaminated with this compound must be treated as hazardous waste.[4] Package these items in a suitable container, label it as "Hazardous Waste" with the name of the chemical contaminant, and dispose of it through EHS.[4]
-
Empty Containers : A container that held this compound must be triple-rinsed with an appropriate solvent capable of removing the chemical.[4][7] The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[4][7] After this procedure, the defaced, triple-rinsed container may be disposed of in the regular trash, though it is best practice to consult with your EHS office first.[4][7]
Chemical and Physical Properties Summary
Understanding the properties of this compound is essential for safe handling and disposal.
| Property | Value |
| Molecular Formula | C₁₀H₁₂O |
| Molecular Weight | 148.2 g/mol |
| Appearance | Solid |
| Solubility | Soluble in water |
| Hazards | Harmful (swallowed, skin, inhaled), Skin/Eye Irritant, Respiratory Irritant |
Source: Fisher Scientific SDS, PubChem[1][9]
Experimental Protocols Cited
The disposal procedures outlined are based on standard hazardous waste management protocols mandated by regulatory bodies like the EPA and implemented by institutional EHS departments. Key protocols include:
-
Hazardous Waste Determination : A process to identify if a solid waste is a regulated hazardous waste. For chemical waste from laboratories, it is standard policy to assume it is hazardous unless confirmed otherwise by EHS.[3][7]
-
Hazardous Waste Labeling : A standardized procedure for labeling containers to ensure proper identification, handling, and disposal, complying with regulations like the Hazard Communication Standard.[2]
-
Container Decontamination : The "triple-rinse" procedure is a standard method for decontaminating empty containers that held acutely toxic or hazardous chemicals to render them non-hazardous.[4][7]
Disposal Workflow for this compound
The following diagram illustrates the decision-making process for the proper disposal of this compound waste products in a laboratory setting.
Caption: Disposal workflow for this compound waste.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. pfw.edu [pfw.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Chemical Waste Disposal | Environmental Health & Safety | Washington State University [ehs.wsu.edu]
- 7. vumc.org [vumc.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | C10H12O | CID 85398 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comprehensive Safety and Handling Guide for 7-Methylindan-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for the handling of 7-Methylindan-4-ol. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified with the following hazards:
-
Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[1]
Signal Word: Warning[1]
Personal Protective Equipment (PPE)
To minimize exposure and ensure personal safety when handling this compound, the following personal protective equipment is mandatory.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | European standard EN 166.[1] |
| Hand Protection | Protective Gloves | Chemical-resistant. Inspect before use and remove with care to avoid skin contamination.[1] |
| Body Protection | Lab Coat | Long-sleeved clothing.[1] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 136 approved respirator when facing concentrations above the exposure limit.[1] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to prevent accidents and maintain the integrity of the chemical.
Handling:
-
Ensure adequate ventilation, especially in confined areas.[1]
-
Wear all required personal protective equipment.[1]
-
Avoid contact with eyes, skin, or clothing.[1]
-
Prevent ingestion and inhalation of dust.[1]
-
Practice good industrial hygiene and safety.[1]
-
Do not eat, drink, or smoke in handling areas.[1]
-
Wash hands before breaks and after work.[1]
-
Remove and wash contaminated clothing and gloves before reuse.[1]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1]
-
Store away from incompatible materials.
Emergency First Aid Measures
In case of exposure, follow these first aid procedures immediately:
| Exposure Route | First Aid Measures |
| If Swallowed | Rinse mouth. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[1] |
| If on Skin | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
| If in Eyes | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. If eye irritation persists, get medical advice/attention.[1] |
Disposal Plan
The disposal of this compound and its containers must be handled with care to avoid environmental contamination.
-
Waste Classification: This substance is classified as hazardous waste.[1]
-
Disposal Guidelines: Dispose of in accordance with European Directives on waste and hazardous waste, as well as local regulations.[1]
-
Containment: Sweep up and shovel spilled material into suitable, closed containers for disposal.[1]
-
Contaminated Packaging: Dispose of the container at a hazardous or special waste collection point.[1]
-
Environmental Precautions: Should not be released into the environment.[1]
Visualized Workflow for Safe Handling
The following diagram outlines the procedural steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
